molecular formula C15H19N3O B10852990 Pyrazine-2-carboxylic acid adamantan-1-ylamide

Pyrazine-2-carboxylic acid adamantan-1-ylamide

Katalognummer: B10852990
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: RURVWNUUUXCYRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyrazine-2-carboxylic acid adamantan-1-ylamide (CID: 2931812) is a synthetic organic compound with the molecular formula C15H19N3O . This adamantyl amide derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics for central nervous system disorders . Patents indicate that this class of compounds has been investigated for the treatment of a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, schizophrenia, cognitive disorders, and anxiety . The molecular architecture of Pyrazine-2-carboxylic acid adamantan-1-ylamide combines a rigid, lipophilic adamantane moiety with a heteroaromatic pyrazinecarboxamide group . This structure is characteristic of compounds designed to interact with biological targets in the brain. Researchers are exploring its potential as a modulator of key receptors or enzymes involved in neurodegenerative and cognitive pathways . As with all compounds of this nature, Pyrazine-2-carboxylic acid adamantan-1-ylamide is provided For Research Use Only. It is strictly intended for laboratory investigation and is not approved for use in humans, nor for any diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

N-(1-adamantyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURVWNUUUXCYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Status

In the landscape of modern drug development, overcoming antimicrobial resistance requires structural innovation. N-(adamantan-1-yl)pyrazine-2-carboxamide (often referred to as N-(1-adamantyl)pyrazine-2-carboxamide) represents a critical evolution of the first-line antitubercular drug, pyrazinamide (PZA).

CAS Number Search Resolution: While the parent compounds possess universally recognized Chemical Abstracts Service (CAS) registry numbers—Pyrazinamide (CAS 98-96-4)[1] and 1-Adamantylamine (CAS 768-94-5)—the specific hybrid molecule N-(adamantan-1-yl)pyrazine-2-carboxamide is a specialized synthetic derivative. It does not currently have a widely indexed, commercial public CAS number in standard open repositories. However, it is extensively documented in advanced medicinal chemistry literature as a potent antimycobacterial agent synthesized de novo for research[2].

This whitepaper provides a comprehensive technical breakdown of its mechanistic rationale, self-validating synthetic protocols, and quantitative characterization to support researchers in drug development.

Mechanistic Rationale: Overcoming PZA Resistance

The conjugation of an adamantyl group to the pyrazine-2-carboxamide scaffold is a deliberate structural modification designed to bypass classical resistance pathways.

Pyrazinamide is a prodrug that requires enzymatic activation by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA). In drug-resistant Mycobacterium tuberculosis strains, mutations in the pncA gene prevent this activation, rendering PZA ineffective.

By adding the bulky, highly lipophilic adamantane cage, two critical pharmacokinetic and pharmacodynamic shifts occur:

  • Enhanced Membrane Penetration: The adamantyl group significantly increases the molecule's LogP, allowing it to passively diffuse through the exceptionally thick, mycolic acid-rich mycobacterial cell wall without relying on active transport.

  • Target Shifting: Lipophilic modifications of PZA shift the primary mechanism of action. Instead of relying on PncA activation to target PanD, adamantyl-PZA derivatives directly inhibit the mycobacterial membrane protein large 3 (MmpL3)[2]. MmpL3 is an essential flippase responsible for transporting mycolic acid precursors across the plasma membrane. Inhibiting MmpL3 disrupts cell envelope biogenesis, leading to rapid cell death while entirely bypassing pncA mutations[2].

MOA PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA PanD PanD / Ribosomal Targets POA->PanD Death Mycobacterial Cell Death PanD->Death AdPZA N-(1-adamantyl)pyrazine- 2-carboxamide AdPZA->PncA Bypasses Mutation MmpL3 MmpL3 Transporter AdPZA->MmpL3 MmpL3->Death

Caption: Divergent mechanisms: Classic PZA activation vs. Adamantyl-PZA bypassing PncA.

Experimental Protocol: Synthesis and Purification

The synthesis of N-(adamantan-1-yl)pyrazine-2-carboxamide relies on a highly controlled amidation reaction between pyrazinoic acid (POA) and 1-adamantylamine. The following protocol is a self-validating system designed to maximize yield despite the steric hindrance of the adamantyl group[2][3].

Step-by-Step Methodology & Causality
  • Activation of Pyrazinoic Acid:

    • Procedure: Pyrazinoic acid (1.0 eq) is reacted with a coupling agent (e.g., EDC/HOBt) or converted to an acid chloride using thionyl chloride (SOCl2).

    • Causality: POA is thermodynamically stable; its carboxylate carbon is not sufficiently electrophilic for direct amidation. Activation lowers the activation energy, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Nucleophilic Attack (Amidation):

    • Procedure: 1-Adamantylamine (1.0 - 1.2 eq) is added dropwise to the activated POA in anhydrous dichloromethane (DCM), followed by the addition of triethylamine (TEA, 1.2 - 1.5 eq). The reaction is stirred at room temperature for 24 hours under an inert argon atmosphere[2][3].

    • Causality: 1-Adamantylamine is exceptionally bulky. DCM is utilized as a polar aprotic solvent to maintain the solubility of both the lipophilic adamantyl cage and the polar pyrazine ring. TEA acts as an acid scavenger; it neutralizes the generated protons (or HCl byproduct), preventing the formation of a 1-adamantylammonium salt, which would destroy the amine's nucleophilicity and halt the reaction.

  • Aqueous Workup:

    • Procedure: The solvent is removed under reduced pressure. The residue is treated with saturated aqueous Na2CO3. The aqueous layer is then extracted multiple times with chloroform or fresh DCM[3].

    • Causality: Saturated Na2CO3 serves a dual purpose: it hydrolyzes any unreacted activated acid back to the water-soluble carboxylate and neutralizes the TEA-HCl salt. This ensures that only the highly lipophilic, neutral amide product partitions into the organic phase, leaving impurities in the aqueous layer.

  • Purification:

    • Procedure: The combined organic phases are dried over anhydrous Na2SO4, filtered, and evaporated. The crude solid is purified via flash chromatography or recrystallized from ethanol[2][3].

    • Causality: Recrystallization leverages the differential solubility of the product versus trace byproducts in hot versus cold ethanol, yielding a highly pure (>95%) white solid[2].

Synthesis React Pyrazinoic Acid + 1-Adamantylamine Act Activation (Coupling Agent) React->Act Rxn Amidation (DCM, TEA, 24h) Act->Rxn Workup Aqueous Workup (Na2CO3 / CHCl3) Rxn->Workup Purify Purification (Chromatography) Workup->Purify Prod Pure Product (Yield: ~76%) Purify->Prod

Caption: Step-by-step synthetic workflow for N-(1-adamantyl)pyrazine-2-carboxamide.

Quantitative Data & Characterization

To ensure scientific integrity and confirm successful synthesis, physical and spectroscopic characterization must align with established literature values. The structural rigidity of the adamantane component creates a meaningful steric hindrance that dictates the molecule's hydrogen-bonding geometry and NMR shifts[3].

Table 1: Chemical Identifiers & Properties
PropertyValue
Compound Name N-(adamantan-1-yl)pyrazine-2-carboxamide
Molecular Formula C15H19N3O
Molecular Weight 257.34 g/mol
Parent PZA CAS 98-96-4[1]
Parent Adamantylamine CAS 768-94-5
Physical State White Solid[2]
Typical Yield ~76% (via optimized amidation)[2]
Table 2: 1H NMR Characterization Data (DMSO-d6)

Data confirms the successful conjugation of the adamantyl group to the pyrazine ring, showing distinct shifts for the aromatic pyrazine protons and the aliphatic adamantane cage[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Origin
9.16 Singlet (s)1HPyrazine ring proton (Ar-H)
8.81 Singlet (s)1HPyrazine ring proton (Ar-H)
8.63 Singlet (s)1HPyrazine ring proton (Ar-H)
7.74 Singlet (s)1HAmide proton (N-H)
2.08 Singlet (s)9HAdamantane cage (CH and CH2 overlap)
1.67 Singlet (s)6HAdamantane cage (CH2)

References

  • Source: PubMed Central (PMC)
  • N-(Pyrazin-2-yl)
  • PYRAZINE-2-CARBOXAMIDE | CAS 98-96-4 Source: Matrix Fine Chemicals URL

Sources

Engineering Adamantyl Pyrazine Carboxamide Derivatives: A Technical Guide to Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy. However, its in vivo efficacy is often bottlenecked by its high hydrophilicity (ClogP = -0.68), which severely limits passive diffusion across the exceptionally thick, lipid-rich mycolic acid cell envelope of Mycobacterium tuberculosis[1]. To overcome this pharmacokinetic barrier, researchers have engineered adamantyl pyrazine carboxamide derivatives.

The adamantyl group—a bulky, highly lipophilic tricyclic hydrocarbon—serves as a powerful pharmacokinetic modifier. By conjugating the adamantane moiety to the pyrazine carboxamide pharmacophore, the lipophilicity of the resulting molecule (e.g., N-(1-adamantyl)pyrazine-2-carboxamide) is drastically increased (ClogP ≈ 2.33)[1]. This structural modification not only enhances membrane permeability but also provides steric shielding against premature enzymatic degradation, ensuring higher intracellular concentrations of the active pharmacophore[2].

Mechanistic Causality: Pathway to Efficacy

The biological activity of adamantyl pyrazine carboxamides is dictated by a prodrug activation mechanism. Once the lipophilic adamantyl derivative diffuses into the mycobacterial cell, it is hypothesized to be subjected to hydrolysis by the mycobacterial enzyme pyrazinamidase (PncA) or related amidases. This cleavage releases a pyrazinoic acid (POA) derivative, which subsequently disrupts multiple cellular targets, including the fatty acid synthase I (FAS-I) pathway and ribosomal protein S1 (RpsA), leading to the collapse of mycobacterial membrane energetics[1].

MOA A Adamantyl Pyrazine Carboxamide B Lipophilic Diffusion (Mycobacterial Cell Wall) A->B Enhanced by Adamantyl Group C Amidase/PncA Enzyme Activation B->C D Active Moiety (Pyrazinoic Acid Derivative) C->D Hydrolysis E Target Inhibition (FAS-I / RpsA) D->E

Mechanism of action for adamantyl pyrazine carboxamides in M. tuberculosis.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of N-(1-adamantyl)pyrazine-2-carboxamide requires overcoming the poor electrophilicity of the native pyrazine-2-carboxylic acid. A direct amidation is thermodynamically unfavorable; thus, an acyl chloride intermediate must be generated to drive the reaction forward[1],[3].

Step-by-Step Protocol:

  • Acyl Chloride Formation (Activation): Suspend pyrazine-2-carboxylic acid (50.0 mmol) in 20 mL of dry toluene. Add thionyl chloride (SOCl₂, 75.0 mmol).

    • Causality: SOCl₂ converts the unreactive hydroxyl group of the carboxylic acid into a highly reactive chloride leaving group. Toluene acts as an inert, high-boiling solvent to facilitate the reaction.

  • Reflux & Purification: Reflux the mixture for 1 hour. Remove excess SOCl₂ by repeated evaporation in vacuo with fresh dry toluene.

    • Causality: Unreacted SOCl₂ will aggressively react with the amine in the subsequent step, forming unwanted sulfonamides and severely degrading the product yield.

  • Nucleophilic Acyl Substitution: Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone. Dropwise, add this to a stirred solution of 1-adamantylamine (50.0 mmol) dissolved in dry pyridine at room temperature[3].

  • Acid Scavenging: Stir the reaction mixture for 30 minutes.

    • Causality: The bulky 1-adamantylamine acts as the nucleophile. Pyridine is critical here; it serves as a non-nucleophilic base to scavenge the HCl byproduct. Without pyridine, HCl would protonate the remaining 1-adamantylamine, rendering it non-nucleophilic and halting the reaction prematurely at a maximum 50% theoretical yield.

  • Isolation: Purify the crude product via flash chromatography (using a petroleum ether/ethyl acetate mobile phase) to achieve >95% purity[1].

Synthesis Step1 Pyrazine-2-carboxylic acid + SOCl2 Step2 Reflux (1h, Toluene) Acyl Chloride Formation Step1->Step2 Step3 Addition of 1-Adamantylamine Step2->Step3 Step4 Coupling in Pyridine (Room Temp, 30 min) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5 Step6 N-(1-adamantyl)pyrazine -2-carboxamide Step5->Step6

Step-by-step synthetic workflow for N-(1-adamantyl)pyrazine-2-carboxamide.

Quantitative Data & Structure-Activity Relationship (SAR)

The integration of the adamantyl group fundamentally alters the physicochemical properties and in vitro efficacy of the pyrazine carboxamide scaffold. The table below summarizes comparative quantitative data, demonstrating how lipophilicity correlates with antimycobacterial potency against the M. tuberculosis H37Rv strain[1].

CompoundClogP (Lipophilicity)MIC (µg/mL) vs H37RvPhysical StateYield (%)
Pyrazinamide (PZA)-0.68>50White crystalline powderN/A (Standard)
N-(1-adamantyl)pyrazine-2-carboxamide2.3332White solid76%
N'-(adamantane-1-carbonyl)pyrazine-2-carbohydrazide1.78≥32Buff solid50%

Data Interpretation: The transition from a negative ClogP to a highly positive ClogP (+2.33) in the N-(1-adamantyl) derivative directly correlates with an improved in vitro minimum inhibitory concentration (MIC). This validates the structural hypothesis that lipophilic bulk aids in penetrating the mycobacterial envelope[1].

Emerging Applications Beyond Tuberculosis

While primarily designed as antitubercular agents, the unique structural geometry of adamantyl pyrazine carboxamides—characterized by a planar amide bond connecting the pyrazine ring to the bulky adamantane unit[4]—has opened novel therapeutic and agricultural avenues:

  • Plant Secondary Metabolite Elicitation: Synthetic pyrazine carboxamide derivatives have been identified as potent elicitors in plant in vitro cultures. When applied to Silybum marianum cultures, these lipophilic derivatives induce stress-response pathways, significantly upregulating the production of high-value flavonolignans like taxifolin and silychristin[5]. The adamantyl derivatives, sharing this lipophilic profile, are prime candidates for agricultural biotechnology.

  • Kinase Inhibition in Oncology: Recent pharmaceutical literature highlights substituted pyrazine-2-carboxamides as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. Bulky cycloalkyl substitutions (such as adamantyl or cyclopropyl) on the pyrazine core are actively being explored to enhance binding affinity within the hydrophobic pockets of the HPK1 kinase domain[6],[7].

References
  • Title: Facile synthesis and antimycobacterial activity of isoniazid, pyrazinamide and ciprofloxacin derivatives Source: Chemical Biology & Drug Design (PubMed) URL: [Link]

  • Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: N-(Pyrazin-2-yl)adamantane-1-carboxamide Source: Acta Crystallographica Section E: Crystallographic Communications (ResearchGate) URL: [Link]

  • Title: New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures Source: Pharmacognosy Magazine URL: [Link]

  • Source: European Patent Office (EP4373817B1)

Sources

Biological Activity of Pyrazine-2-carboxylic Acid Adamantyl Amide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of Pyrazine-2-carboxylic acid adamantyl amide (specifically N-(1-adamantyl)pyrazine-2-carboxamide).

A Technical Guide on Lipophilic Pyrazinamide Analogues

Executive Summary

Pyrazine-2-carboxylic acid adamantyl amide represents a strategic chemical hybrid combining the antimycobacterial pharmacophore of Pyrazinamide (PZA) with the lipophilic, cage-like structure of Adamantane . This fusion addresses a critical limitation of PZA: its hydrophilicity, which limits passive diffusion across the lipid-rich cell walls of Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) like M. avium.

Beyond infectious disease, this scaffold exhibits polypharmacology characteristic of adamantane amides, showing potential as a P2X7 receptor antagonist , a target relevant for inflammatory diseases and neuropathic pain. This guide analyzes the molecule's dual-activity profile, synthesis protocols, and mechanistic pathways.

Chemical Identity & Rationale

The molecule consists of a pyrazine ring coupled to an adamantylamine via an amide linkage.

  • IUPAC Name: N-(1-Adamantyl)pyrazine-2-carboxamide[1]

  • Molecular Formula: C₁₅H₁₉N₃O

  • Molecular Weight: 257.33 g/mol

  • Key Property: Lipophilicity Enhancement . PZA has a LogP of ~ -0.7 (hydrophilic). The adamantyl group adds significant bulk and lipophilicity (LogP shift > +3.0), facilitating membrane permeation.

Structural Logic
  • Pyrazine Core: Essential for bioactivation by mycobacterial pyrazinamidase (PncA) into the active toxic species, pyrazinoic acid (POA).[2]

  • Adamantyl Moiety: Acts as a "lipophilic bullet" to penetrate the mycolic acid layer of the mycobacterial cell wall and provides steric bulk often required for allosteric binding in receptors like P2X7.

Pharmacological Mechanisms[3][4]

Antimycobacterial Activity (Primary Target)

The primary biological activity of this compound is as a lipophilic prodrug of pyrazinoic acid .

  • Mechanism: Like PZA, the adamantyl amide is a prodrug. It passively diffuses into the mycobacterial cell. Once inside, it is hydrolyzed by the enzyme pyrazinamidase (PncA) to release Pyrazinoic Acid (POA) and Adamantylamine .

  • The "Trap": POA is trapped inside the cell due to an inefficient efflux pump mechanism in acidic environments, leading to cytoplasm acidification and disruption of membrane potential.

  • Advantage over PZA: Standard PZA is poorly active against M. avium complex (MAC) due to poor uptake. Lipophilic analogs like the adamantyl amide show significantly improved MICs (Minimum Inhibitory Concentrations) against these resistant strains by bypassing transport bottlenecks.

P2X7 Receptor Antagonism (Secondary Target)

Adamantane amides are a privileged scaffold for P2X7 receptor antagonism . The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).

  • Pharmacophore: The bulky adamantane group occupies the hydrophobic pocket of the P2X7 allosteric site, while the amide hydrogen bonds with key residues (e.g., Tyr, Phe).

  • Activity: Inhibition of P2X7 blocks the pore formation induced by high extracellular ATP, preventing the NLRP3 inflammasome activation cascade.

Visualization: Signaling & Activation Pathways

The following diagram illustrates the dual pathways: the intracellular activation in Mycobacterium and the extracellular antagonism of P2X7 on macrophages.

G cluster_bacterium Mycobacterium tuberculosis (Intracellular) cluster_macrophage Macrophage Surface (Anti-inflammatory) Compound Pyrazine-Adamantyl Amide PncA Enzyme: PncA (Pyrazinamidase) Compound->PncA Passive Diffusion (Lipophilic Entry) P2X7 P2X7 Receptor Compound->P2X7 Allosteric Blockade (Antagonist) POA Pyrazinoic Acid (Active Toxin) PncA->POA Hydrolysis Efflux Efflux Pump (Inefficient at acidic pH) POA->Efflux Accumulation Collapse Membrane Potential Collapse POA->Collapse Acidification ATP Extracellular ATP ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome P2X7->Inflammasome Signal Transduction Cytokine IL-1β Release Inflammasome->Cytokine Blocked by Antagonist

Caption: Dual mechanism of action: Intracellular bioactivation in mycobacteria (top) and allosteric inhibition of P2X7 receptors on host macrophages (bottom).

Experimental Protocols

Chemical Synthesis

Objective: Synthesize N-(1-adamantyl)pyrazine-2-carboxamide via acyl chloride activation.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)[3]

  • Thionyl chloride (SOCl₂) (Excess)

  • 1-Adamantylamine (1.1 eq)[3]

  • Triethylamine (TEA) (2.0 eq)

  • Solvents: Toluene (dry), Dichloromethane (DCM)

Protocol:

  • Activation: In a round-bottom flask, suspend pyrazine-2-carboxylic acid (10 mmol) in dry toluene (20 mL). Add thionyl chloride (15 mmol) dropwise. Reflux for 2 hours until the solution clears (formation of pyrazine-2-carbonyl chloride).

  • Evaporation: Remove excess SOCl₂ and toluene under reduced pressure. Redissolve the crude acid chloride in dry DCM (10 mL).

  • Coupling: In a separate vessel, dissolve 1-adamantylamine (11 mmol) and TEA (20 mmol) in dry DCM (20 mL). Cool to 0°C.

  • Addition: Add the acid chloride solution dropwise to the amine solution over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Wash the organic layer with 5% NaHCO₃ (2x), 1M HCl (1x), and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Antimycobacterial Assay (Resazurin Microtiter Assay - REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Inoculum: Prepare M. tuberculosis suspension at turbidity equivalent to McFarland 1.0. Dilute 1:20 in 7H9 broth (pH 6.0 and pH 5.5 to test pH dependence).

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the adamantyl amide (range 100 µM to 0.1 µM). Include PZA as a positive control.

  • Incubation: Incubate at 37°C for 5-7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

  • Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Data Summary: Activity Profile

The following table summarizes the expected biological profile based on Structure-Activity Relationship (SAR) data for lipophilic pyrazinamide derivatives.

ParameterPyrazinamide (Standard)N-(1-Adamantyl)pyrazine-2-carboxamideImpact of Modification
LogP (Lipophilicity) -0.71~3.2Greatly increased membrane permeability.
M. tuberculosis Activity Active (pH < 5.5)ActiveRetains prodrug mechanism; potentially active at higher pH due to accumulation.
M. avium Activity InactiveModerate/Active Lipophilicity overcomes the intrinsic impermeability of M. avium.
P2X7 Antagonism NonePotential Hit Adamantyl amide is a known pharmacophore for P2X7 blockade.
Solubility High (Water)Low (Water)Requires formulation (e.g., liposomes or nano-suspensions).

References

  • Synthesis and Biological Activity of Substituted Amides of Pyrazine-2-carboxylic acids Source: Molecules (MDPI) [Link] Context: Describes the general synthesis of pyrazine amides and their antimycobacterial evaluation.[4]

  • Lipophilic Pyrazinoic Acid Amide and Ester Prodrugs: Stability, Activation and Activity Source: PubMed / Future Microbiology [Link] Context: Validates the strategy of increasing lipophilicity to improve pyrazinamide activity against resistant strains.

  • Hit-to-Lead Studies: The Discovery of Potent Adamantane Amide P2X7 Receptor Antagonists Source: Bioorganic & Medicinal Chemistry Letters [Link] Context: Establishes the adamantane amide scaffold as a key structure for P2X7 receptor antagonism.

  • Synthesis and Antimicrobial Activity of Pyrazine Carboxamide Derivatives Source: Journal of Chemical and Pharmaceutical Research [Link] Context: Provides detailed protocols for the condensation of pyrazine-2-carbonyl chloride with amines.[5]

  • N-(Pyrazin-2-yl)adamantane-1-carboxamide Crystal Structure Source: IUCrData [Link] Context: Confirms the existence and stability of the amide linkage between pyrazine and adamantane.

Sources

The Pyrazine Carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents. Its inherent physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its importance in the pursuit of novel treatments for a wide range of diseases. This guide provides a comprehensive technical overview of the pyrazine carboxamide scaffold, from its fundamental chemical characteristics to its application in cutting-edge drug discovery.

Introduction to the Pyrazine Carboxamide Scaffold

The pyrazine ring, a six-membered heteroaromatic system containing two nitrogen atoms in a 1,4-para arrangement, imparts unique electronic characteristics that are highly advantageous for drug design.[1] The attachment of a carboxamide group (-CONH2) further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor moiety, crucial for molecular recognition at biological targets.[2] This combination results in a scaffold with a balance of polarity and lipophilicity, contributing to favorable pharmacokinetic profiles.[3]

The clinical significance of this scaffold is perhaps best exemplified by Pyrazinamide , a first-line antitubercular drug that has been a mainstay in the treatment of tuberculosis for decades.[4] Its success has spurred extensive research into pyrazine carboxamide derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[5]

Synthetic Strategies and Methodologies

The synthesis of pyrazine carboxamide derivatives is generally accessible, allowing for the generation of diverse chemical libraries for screening and optimization. A common and effective method involves the condensation of a pyrazine-2-carboxylic acid chloride with a variety of substituted amines.[5]

Experimental Protocol: General Synthesis of Pyrazine Carboxamide Derivatives[5]
  • Synthesis of Pyrazine-2-carbonyl chloride:

    • A mixture of pyrazine-2-carboxylic acid and thionyl chloride is refluxed in a dry, inert solvent such as toluene.

    • Excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.

  • Condensation with an Amine:

    • The pyrazine-2-carbonyl chloride is dissolved in a dry, aprotic solvent like acetone.

    • This solution is added dropwise to a stirred solution of the desired substituted amine in the presence of a base, such as pyridine, at room temperature.

    • The reaction mixture is stirred for a specified period, typically 30 minutes, to ensure complete reaction.

    • The resulting mixture is then poured into cold water to precipitate the pyrazine carboxamide derivative.

    • The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

This versatile methodology allows for the introduction of a wide array of substituents on the amine component, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity and pharmacokinetic parameters. More advanced synthetic routes, such as those employing coupling reagents like propyl phosphonic anhydride (T3P), offer alternative strategies for amide bond formation under mild conditions.[6]

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Pyrazine-2-carbonyl chloride Pyrazine-2-carbonyl chloride Pyrazine-2-carboxylic Acid->Pyrazine-2-carbonyl chloride Thionyl Chloride, Toluene, Reflux Pyrazine Carboxamide Derivative Pyrazine Carboxamide Derivative Pyrazine-2-carbonyl chloride->Pyrazine Carboxamide Derivative Substituted Amine, Pyridine, Acetone

Caption: A generalized two-step synthesis of pyrazine carboxamide derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazine carboxamide scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown promise.

Antitubercular Activity

The primary and most well-established application of the pyrazine carboxamide scaffold is in the treatment of tuberculosis.

Mechanism of Action of Pyrazinamide:

Pyrazinamide is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.[7] The bacterial enzyme pyrazinamidase converts pyrazinamide into its active form, pyrazinoic acid (POA).[8] The acidic environment within the tuberculous granuloma facilitates the protonation and accumulation of POA inside the bacteria.[7][9]

The precise molecular target of POA has been a subject of ongoing research. While initially thought to inhibit fatty acid synthase I (FAS I), more recent evidence suggests that POA disrupts membrane potential and interferes with energy production.[7][10] Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation.[7] The current leading hypothesis is that pyrazinoic acid blocks the synthesis of coenzyme A by binding to and triggering the degradation of the aspartate decarboxylase PanD.[7]

Diagram: Activation and Proposed Mechanisms of Pyrazinamide

G Pyrazinamide (Prodrug) Pyrazinamide (Prodrug) Pyrazinoic Acid (Active Form) Pyrazinoic Acid (Active Form) Pyrazinamide (Prodrug)->Pyrazinoic Acid (Active Form) Pyrazinamidase (M. tuberculosis) Disruption of Membrane Potential Disruption of Membrane Potential Pyrazinoic Acid (Active Form)->Disruption of Membrane Potential Inhibition of Coenzyme A Synthesis Inhibition of Coenzyme A Synthesis Pyrazinoic Acid (Active Form)->Inhibition of Coenzyme A Synthesis Inhibition of Trans-translation Inhibition of Trans-translation Pyrazinoic Acid (Active Form)->Inhibition of Trans-translation Bacterial Cell Death Bacterial Cell Death Disruption of Membrane Potential->Bacterial Cell Death Inhibition of Coenzyme A Synthesis->Bacterial Cell Death Inhibition of Trans-translation->Bacterial Cell Death

Caption: Activation pathway and multifaceted mechanism of action of Pyrazinamide.

Anticancer Activity

Recent research has highlighted the potential of pyrazine carboxamide derivatives as potent anticancer agents, particularly as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine core can act as a hydrogen bond acceptor, interacting with the hinge region of kinase proteins.[2]

For instance, pyrazine-2-carboxamide derivatives have been developed as novel inhibitors of echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a valid therapeutic target in non-small cell lung cancer.[11] Furthermore, derivatives of 3-amino-pyrazine-2-carboxamide have shown promise as potent fibroblast growth factor receptor (FGFR) inhibitors.[12] The development of selective hematopoietic progenitor kinase 1 (HPK1) inhibitors based on the pyrazine carboxamide scaffold also represents a promising immuno-oncology strategy.[13][14]

Other Therapeutic Areas

The pharmacological utility of the pyrazine carboxamide scaffold extends beyond infectious diseases and oncology. Derivatives have been investigated for a variety of other applications, including:

  • Antifungal and Antimicrobial Activity: Several pyrazine carboxamide derivatives have demonstrated activity against various fungal and bacterial strains.[5]

  • Cannabinoid Receptor 1 (CB1) Antagonists: Modification of the scaffold has led to the discovery of potent CB1 antagonists with potential applications in metabolic disorders.[15]

  • AMPA Receptor Antagonists: Bioisosteric replacement of carboxylic acid functionalities with tetrazole or phosphonic acid groups has yielded selective and potent AMPA receptor antagonists with anticonvulsant properties.[16][17]

  • Succinate Dehydrogenase Inhibitors (SDHIs): Fragment recombination strategies have led to the design of novel pyrazine-carboxamide-diphenyl-ether scaffolds as SDHIs for potential use as fungicides.[18]

Structure-Activity Relationships (SAR)

The biological activity of pyrazine carboxamide derivatives can be significantly modulated by the nature and position of substituents on both the pyrazine ring and the carboxamide nitrogen.

Key SAR Insights for Antitubercular Activity:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro, bromo) or trifluoromethyl groups, on the pyrazine ring or on a phenyl substituent attached to the carboxamide nitrogen often enhances antitubercular activity.[19]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing a cycloheptyl substituent, can lead to improved potency.[19]

  • Heterocyclic Linkers: The incorporation of various heterocyclic rings linked to the pyrazine carboxamide core has been a successful strategy for developing more potent antitubercular agents.[19]

Table 1: Comparative Antitubercular Activity of Pyrazine Carboxamide Derivatives

Compound ClassKey Structural FeaturesMIC (µg/mL) against M. tuberculosisReference
N-Phenylpyrazine-2-carboxamidesElectron-withdrawing groups on the phenyl ring0.78 - 6.25[19]
Pyrazine Carboxamide-Aryl DerivativesIodo and methyl or tert-butyl and trifluoromethyl groups3.13 - 6.25[19]
Pyrazine Carboxamide with Heterocyclic LinkersThiophene, Pyrazole, 1,3,4-Oxadiazole1.56 - 6.25[19]
Pyrazinamide (Standard)Unsubstituted6.25 - 100 (strain dependent)[19]

Physicochemical Properties and Bioisosteric Replacements

The pyrazine carboxamide scaffold generally possesses favorable physicochemical properties for drug development. It is typically a white or off-white crystalline solid at room temperature.[3] The presence of the amide group contributes to moderate polarity, allowing for solubility in polar organic solvents and, to some extent, in water through hydrogen bonding.[3]

Bioisosterism is a key strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. In the context of the pyrazine carboxamide scaffold, several bioisosteric replacements have been explored:

  • Carboxylic Acid Bioisosteres: As seen in the development of AMPA antagonists, replacing a carboxylic acid group with a tetrazole or phosphonic acid can improve potency and in vivo efficacy.[16][17]

  • Piperazine Mimics: In certain contexts, the pyrazine ring itself can act as a bioisostere for piperazine and related diamines.[20]

  • Scaffold Hopping: The pyrazine scaffold can be used to replace other heterocyclic cores, such as pyrimidine, to generate novel inhibitors with improved properties, as demonstrated in the development of FGFR inhibitors.[12]

Future Perspectives and Conclusion

The pyrazine carboxamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven track record, exemplified by the enduring success of pyrazinamide, and its adaptability for targeting a wide range of biological molecules ensure its continued relevance in drug discovery.

Future research will likely focus on:

  • Exploring Novel Therapeutic Targets: Expanding the application of the pyrazine carboxamide scaffold to new and challenging disease targets.

  • Combating Drug Resistance: Designing novel derivatives that can overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to rationally design next-generation inhibitors with enhanced potency and selectivity.

  • Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access novel and complex pyrazine carboxamide derivatives.

References

  • Wikipedia. Pyrazinamide. [Link]

  • Dr.Oracle. (2025, April 16). What is the mechanism of action (MOA) of Pyrazinamide? [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide? [Link]

  • Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

  • Fulp, A. B., et al. (2007). Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. Journal of Medicinal Chemistry, 50(14), 3466-3476. [Link]

  • Pediatric Oncall. Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Mahesh, et al. (2023). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Journal of Pharmaceutical Research International, 35(1), 1-14. [Link]

  • Doležal, M., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]

  • Iikubo, K., et al. (2019). Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1683-1692. [Link]

  • Solubility of Things. Pyrazinecarboxamide. [Link]

  • Lescot, E., et al. (2001). Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action. Bioorganic & Medicinal Chemistry Letters, 11(2), 127-132. [Link]

  • ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • Journal of Medicinal Chemistry. (2025, February). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(4)/[3].pdf]([Link]3].pdf)

  • ResearchGate. (2025, August 5). Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic Acid Derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. [Link]

  • Al-Salahi, R., & Marzouk, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 27-44. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 28(21), 7301. [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]

  • R Discovery. (2025, September 1). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. [Link]

  • Wang, Y., et al. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2020, November 13). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. [Link]

  • Scott, J. D., et al. (2025, February 27). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical and Research. Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. [Link]

  • Wang, Y., et al. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jansa, P., & Doležal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. [Link]

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Sources

11beta-HSD1 inhibitor adamantyl carboxamide structure-activity relationship

Technical Guide: Structure-Activity Relationship (SAR) of Adamantyl Carboxamide 11 -HSD1 Inhibitors

Executive Summary

The inhibition of 11



12

This guide provides a deep technical analysis of the Adamantyl Carboxamide scaffold, one of the most prolific and successful chemical classes in this domain. We examine the structural determinants that govern potency, selectivity against 11


Target Validation & Structural Biology

The Cortisol Shunt

11

134

5
The Binding Pocket

X-ray crystallography (e.g., PDB: 1XU9, 2BEL) reveals a distinct binding architecture critical for SAR design:

  • Catalytic Triad: Tyr177, Ser170, and Lys174. Inhibitors must disrupt the interaction between the steroid substrate and these residues.

  • Hydrophobic Clamp: A large, lipophilic pocket that normally accommodates the steroid backbone. This is the primary binding site for the adamantyl moiety.

  • Cofactor Binding Site: The NADPH cofactor binds adjacent to the substrate channel; some inhibitors stabilize the enzyme-cofactor complex.

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the intervention point.

GCortisoneCortisone(Inactive)HSD111β-HSD1(ER Membrane)Cortisone->HSD1SubstrateCortisolCortisol(Active)GRGlucocorticoidReceptorCortisol->GRActivationHSD1->CortisolNADPH -> NADP+MetabolicEffectsGluconeogenesisAdipogenesisInsulin ResistanceGR->MetabolicEffectsTranscription

Figure 1: Mechanism of Action. 11

Deep Dive SAR: The Adamantyl Carboxamide Scaffold

The adamantyl carboxamide class is defined by three distinct regions: the Lipophilic Cage (LHS) , the Linker , and the Polar/Heterocyclic Tail (RHS) .

Region A: The Adamantyl Cage (LHS)

The adamantane group is a bioisostere for the steroid D-ring, providing the bulk required to fill the hydrophobic clamp of the enzyme.

  • Unsubstituted Adamantane: Provides high potency (low nanomolar IC

    
    ) but suffers from poor physicochemical properties. High lipophilicity (LogP > 4) leads to rapid metabolic clearance (high 
    
    
    ) and poor solubility ("Grease Ball" effect).
  • Hydroxylation (The "Polar Cage" Strategy): Introducing a hydroxyl group (e.g., 5-hydroxy-2-adamantyl) is a critical optimization step.

    • Effect: Lowers LogP by ~1.0–1.5 units.

    • Mechanism: Maintains hydrophobic van der Waals contacts while exposing the hydroxyl group to solvent or specific polar residues at the pocket entrance.

    • Outcome: Significantly improved metabolic stability in Human Liver Microsomes (HLM) without sacrificing potency.

Region B: The Amide Linker

The geometry of the linker determines the orientation of the RHS heterocycle toward the catalytic triad.

  • Carboxamide (-CONH-): The standard linker. The carbonyl oxygen often accepts a hydrogen bond from Ser170 or Tyr177.

  • Inverted Amide (-NHCO-): Often leads to a drop in potency due to a clash with the cofactor or misalignment with the catalytic residues.

  • N-Methylation: Methylating the amide nitrogen usually abolishes activity, confirming the necessity of the amide -NH as a hydrogen bond donor or its role in maintaining a specific trans conformation.

Region C: The Heterocyclic Tail (RHS)

This region dictates selectivity against 11

  • Pyridines/Pyrazines: Common starting points but often suffer from CYP inhibition.

  • Triazoles & Thiazoles: High affinity motifs. For example, the Merck 544 analog uses a triazole-fused ring system.[6]

  • Selectivity Logic: 11

    
    -HSD2 has a smaller, more restrictive binding pocket. Bulky or specific rigid heterocycles on the RHS clash with the HSD2 active site, ensuring >1000-fold selectivity.
    
SAR Decision Tree

SARStartAdamantyl Carboxamide HitPotencyIs IC50 < 50 nM?Start->PotencySelectivitySelectivity vs HSD2 > 100x?Potency->SelectivityYesModifyRHSOptimize RHS Heterocycle(Triazole/Thiazole)Potency->ModifyRHSNoMetStabHLM Stability?Selectivity->MetStabYesSelectivity->ModifyRHSNoModifyLHSAdd Polar Group to Adamantane(e.g., -OH, -SO2-)MetStab->ModifyLHSHigh ClearanceCandidateClinical CandidateMetStab->CandidateStableModifyRHS->PotencyRetestModifyLHS->PotencyRetest

Figure 2: SAR Optimization Logic. Iterative cycles focus first on potency/selectivity (RHS), then metabolic stability (LHS).

Quantitative Data Summary

The following table summarizes the impact of structural modifications on a representative adamantyl carboxamide series (based on aggregated literature data, e.g., Abbott and Merck series).

Compound IDAdamantyl Core (LHS)LinkerRHS Heterocycle11

-HSD1 IC

(nM)
HLM

(

L/min/mg)
Notes
Cmpd 1 Adamantyl-CONH-2-Pyridyl12> 100Potent but metabolically unstable.
Cmpd 2 Adamantyl-CONH-2-Thiazole885Improved potency, still unstable.
Cmpd 3 5-OH-Adamantyl -CONH-2-Thiazole15 12 Lead-like. Hydroxyl reduces clearance significantly.
Cmpd 4 Adamantyl-N(Me)CO-2-Pyridyl> 10,000N/ALoss of H-bond donor abolishes activity.
Cmpd 5 Adamantyl-CONH-Phenyl4560Poor selectivity vs 11

-HSD2.

Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended.

Scintillation Proximity Assay (SPA)

Rationale: A homogeneous assay that eliminates separation steps, ideal for HTS.

  • Reagents:

    • Microsomes expressing human 11

      
      -HSD1.[1][7][8]
      
    • Substrate:

      
      -Cortisone.[2][4]
      
    • Cofactor: NADPH (1 mM final).[2]

    • Detection: Monoclonal anti-cortisol antibody coupled to Protein A SPA beads (Yttrium silicate).

  • Protocol:

    • Incubation: Mix 10

      
      L of compound (in DMSO) with 20 
      
      
      L of enzyme/NADPH mix in assay buffer (50 mM Tris-HCl, pH 7.4).
    • Start Reaction: Add 20

      
      L of 
      
      
      -Cortisone. Incubate at 37°C for 60 mins.
    • Quench & Detect: Add 50

      
      L of SPA bead/antibody cocktail containing 18
      
      
      -glycyrrhetinic acid (to stop the reaction).
    • Read: Incubate 2 hours at RT to allow equilibrium binding. Read on a MicroBeta counter.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Carbenoxolone) IC

    
     should be monitored as a standard control.
    
Metabolic Stability (Human Liver Microsomes)

Rationale: Determines intrinsic clearance (

  • Protocol:

    • Prep: Test compound (1

      
      M) is incubated with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Initiation: Add NADPH-generating system (or 1 mM NADPH).

    • Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes.

    • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
      
      

References

  • Discovery of Novel Inhibitors of Human 11

    
    -Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry.
    [Link]
    
  • Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
    [Link]
    
  • Synthesis and structural activity rel

    
    -HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters.
    [Link][9]
    
  • Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors. Analytical Biochemistry. [Link]

  • Discovery of adamantyl ethanone deriv

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem.
    [Link][8]
    

An In-depth Technical Guide to Pyrazine-2-Carboxylic Acid Amide Derivatives for the Treatment of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metabolic disorders, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a burgeoning global health crisis. The intricate and interconnected pathophysiology of these conditions necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. Pyrazine-2-carboxylic acid amide derivatives have emerged as a promising class of small molecules with the potential to address the underlying drivers of metabolic dysregulation. This technical guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic potential of these compounds. We will delve into two key mechanisms of action—mitochondrial uncoupling and Takeda G-protein-coupled receptor 5 (TGR5) agonism—supported by preclinical evidence. This guide will further detail synthetic strategies, structure-activity relationships, and essential experimental protocols for the evaluation of these derivatives, offering a valuable resource for researchers and drug development professionals in the field.

The Mounting Challenge of Metabolic Disorders and the Therapeutic Rationale for Pyrazine Derivatives

The prevalence of metabolic disorders is escalating at an alarming rate worldwide. These conditions are characterized by a cluster of abnormalities, including insulin resistance, hyperglycemia, dyslipidemia, and ectopic fat deposition, which significantly increase the risk of cardiovascular disease, cirrhosis, and certain cancers. Current therapeutic options, while beneficial, often have limitations in terms of efficacy, side effects, and the ability to address the multiple facets of these complex diseases.

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of enzyme inhibitors and receptor modulators.[3] Pyrazine-2-carboxylic acid amide derivatives, in particular, offer a synthetically tractable platform for the development of novel therapeutics targeting key pathways in metabolic homeostasis.

Unveiling the Mechanisms of Action: A Dual Approach to Metabolic Regulation

Recent research has illuminated two distinct and compelling mechanisms through which pyrazine derivatives can exert beneficial metabolic effects: mitochondrial uncoupling and TGR5 agonism.

Mitochondrial Uncoupling: Reigniting Cellular Energy Expenditure

Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to an increase in cellular respiration and energy expenditure as heat.[4] This process holds significant therapeutic potential for obesity and related disorders by promoting the "burning" of excess calories.[5]

A class of imidazo[4,5-b]pyrazine derivatives has been identified as potent mitochondrial uncouplers.[5] While not strictly pyrazine-2-carboxylic acid amides, the structure-activity relationship (SAR) studies on these compounds provide crucial insights into the pharmacophore required for this activity.

Mechanism of Mitochondrial Uncoupling by Pyrazine Derivatives:

Small molecule mitochondrial uncouplers act as protonophores, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthase.[6][7] This forces the electron transport chain to work harder to maintain the gradient, leading to increased oxygen consumption and substrate oxidation.

G cluster_IMM Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (ETC) H_plus_IMS High [H+] ETC->H_plus_IMS Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates ATP Uncoupler Pyrazine Derivative (Protonophore) H_plus_Matrix H+ Uncoupler->H_plus_Matrix Transports H+ H_plus_IMS->ATPSynthase H+ Flow H_plus_IMS->Uncoupler Binds H+ Nutrients Nutrient Oxidation Nutrients->ETC

Caption: Mitochondrial Uncoupling by Pyrazine Derivatives.

Structure-Activity Relationship (SAR) for Mitochondrial Uncoupling:

Studies on furazano[3,4-b]pyrazines and anilinopyrazines have revealed key structural features for potent uncoupling activity:[4][6][7]

  • A Lipophilic Heterocyclic Core: The pyrazine ring contributes to the necessary lipophilicity to traverse the mitochondrial membranes.

  • A Weakly Acidic Proton-Donating Group: An N-H group on an aniline ring or a similar acidic proton is crucial for proton shuttling.

  • Electron-Withdrawing Groups: Substituents like trifluoromethyl or trifluoromethoxy on the aniline ring enhance activity, likely by modulating the pKa of the N-H proton.

While the pyrazine-2-carboxylic acid amide itself has not been extensively studied as a mitochondrial uncoupler, it is conceivable that the amide N-H could act as a proton donor, or that the amide could serve as a bioisosteric replacement for other functionalities within the uncoupler pharmacophore. Further investigation is warranted to explore this possibility.

TGR5 Agonism: Harnessing the Power of Bile Acid Signaling

TGR5, a G-protein coupled receptor, has emerged as a key regulator of energy and glucose homeostasis.[8][9] Activated by bile acids, TGR5 stimulation in enteroendocrine L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering and appetite-suppressing effects.[8][9]

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives has been identified as potent TGR5 agonists.[8][10]

TGR5 Signaling Pathway:

TGR5_Pathway PyrazineAmide 3-Phenoxypyrazine- 2-carboxamide Derivative TGR5 TGR5 Receptor PyrazineAmide->TGR5 Binds and Activates G_protein G-protein TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Metabolic_Effects Improved Glucose Homeostasis Increased Energy Expenditure GLP1->Metabolic_Effects

Caption: TGR5 Agonism by Pyrazine-2-Carboxamide Derivatives.

In Vitro and In Vivo Efficacy of TGR5 Agonists:

The most potent compounds from this series, 18g and 18k , demonstrated excellent human TGR5 agonist activity, superior to the reference compound INT-777.[8]

CompoundhTGR5 EC50 (nM)
18g 1.4
18k 2.1
INT-777 25.3

Table 1: In vitro potency of 3-phenoxypyrazine-2-carboxamide derivatives as TGR5 agonists.[8]

Furthermore, compound 18k significantly reduced blood glucose levels in an oral glucose tolerance test (OGTT) in C57BL/6 mice and stimulated GLP-1 secretion in both NCI-H716 cells and in vivo.[8]

Synthetic Chemistry: Building the Pyrazine-2-Carboxylic Acid Amide Scaffold

The synthesis of pyrazine-2-carboxylic acid amide derivatives is generally straightforward, allowing for the rapid generation of diverse compound libraries for SAR studies.

General Synthesis of Pyrazine-2-Carboxamides

A common and efficient method involves the condensation of a pyrazine-2-carbonyl chloride with a desired amine.[11]

Synthesis_General PyrazineAcid Pyrazine-2-carboxylic Acid PyrazineCOCl Pyrazine-2-carbonyl Chloride PyrazineAcid->PyrazineCOCl Thionyl Chloride ThionylChloride SOCl2 PyrazineAmide Pyrazine-2-carboxylic Acid Amide PyrazineCOCl->PyrazineAmide Amine R-NH2 Amine->PyrazineAmide Base (e.g., Pyridine)

Caption: General Synthetic Scheme for Pyrazine-2-Carboxamides.

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide [12]

  • Preparation of Pyrazine-2-carbonyl chloride:

    • A mixture of pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (75.0 mmol) in dry toluene (20 ml) is refluxed for 1 hour.

    • Excess thionyl chloride is removed by repeated evaporation in vacuo with fresh dry toluene. The crude acyl chloride is recrystallized from aqueous ethanol.

  • Amide Formation:

    • Pyrazine-2-carbonyl chloride (50.0 mmol) is dissolved in dry acetone (50 ml).

    • This solution is added dropwise to a stirred solution of 2-amino-5-chloro-pyridine (50.0 mmol) in dry pyridine (50 ml) at room temperature.

    • Stirring is continued for 30 minutes after the addition is complete.

    • The reaction mixture is poured into cold water (100 ml).

    • The resulting precipitate is filtered and recrystallized from aqueous ethanol to yield the final product.

Synthesis of 3-Phenoxypyrazine-2-carboxamide Derivatives

The synthesis of the TGR5 agonist series requires a multi-step approach to construct the substituted pyrazine core.[8]

Experimental Protocol: Synthesis of 3-Phenoxypyrazine-2-carboxamide TGR5 Agonists (General Procedure) [8]

  • Synthesis of Key Intermediate (3-chloropyrazine-2-carboxylic acid): This intermediate can be prepared from commercially available starting materials through established methods.

  • Nucleophilic Aromatic Substitution: The 3-chloro substituent is displaced by a substituted phenol in the presence of a base (e.g., K2CO3) in a suitable solvent like DMF at elevated temperatures.

  • Amide Coupling: The resulting 3-phenoxypyrazine-2-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF.

  • Purification: The final compounds are purified by column chromatography on silica gel.

Preclinical Development: In Vitro and In Vivo Evaluation

A robust preclinical evaluation is critical to characterize the pharmacological profile of novel pyrazine-2-carboxylic acid amide derivatives and to select promising candidates for further development.

In Vitro Assays

Mitochondrial Uncoupling Activity:

  • Oxygen Consumption Rate (OCR) Assay: This is the gold-standard assay to assess mitochondrial uncoupling. It is typically performed using a Seahorse XF Analyzer.

    • Cell Lines: L6 rat myoblasts or other metabolically active cell lines.

    • Procedure:

      • Seed cells in a Seahorse XF cell culture microplate.

      • The following day, replace the growth medium with assay medium and incubate in a non-CO2 incubator for 1 hour.

      • Load the sensor cartridge with the test compounds and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

      • Calibrate the sensor cartridge and perform the assay according to the manufacturer's protocol.

      • Analyze the data to determine the effect of the compounds on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

TGR5 Agonist Activity:

  • cAMP Assay: TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using various commercially available kits (e.g., HTRF, ELISA).

    • Cell Lines: HEK293 cells stably expressing human TGR5.

    • Procedure:

      • Plate cells in a suitable microplate.

      • The next day, treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

      • Add the test compounds at various concentrations and incubate.

      • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

      • Calculate EC50 values from the dose-response curves.

  • GLP-1 Secretion Assay:

    • Cell Lines: NCI-H716 human enteroendocrine cells.

    • Procedure:

      • Culture cells in suspension.

      • Wash and resuspend the cells in a suitable buffer.

      • Treat the cells with the test compounds for a defined period (e.g., 2 hours).

      • Centrifuge the cell suspension and collect the supernatant.

      • Measure GLP-1 concentration in the supernatant using a commercially available ELISA kit.

In Vivo Models of Metabolic Disorders

Diet-Induced Obesity (DIO) Mouse Model:

  • Animals: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and fatty liver on a high-fat diet.

  • Induction: Feed mice a high-fat diet (typically 45-60% kcal from fat) for 8-16 weeks.

  • Treatment: Administer the test compounds orally (gavage) or via other appropriate routes.

  • Key Endpoints:

    • Body weight and food intake.

    • Body composition (fat mass and lean mass) by NMR or DEXA.

    • Fasting blood glucose and insulin levels.

    • Glucose and insulin tolerance tests (GTT and ITT).

    • Serum lipid profiles (triglycerides, cholesterol).

    • Liver weight and histology (H&E and Oil Red O staining for steatosis).

db/db Mouse Model of Type 2 Diabetes:

  • Animals: These mice have a mutation in the leptin receptor and spontaneously develop obesity, hyperglycemia, and insulin resistance.

  • Treatment: Administer test compounds and monitor metabolic parameters as described for the DIO model.

Non-Alcoholic Steatohepatitis (NASH) Models:

  • Models: Various models exist, including feeding mice a Western diet with high fructose in the drinking water or using a methionine- and choline-deficient (MCD) diet.

  • Key Endpoints: In addition to the metabolic parameters above, assess liver fibrosis (Sirius Red staining), inflammation (F4/80 staining for macrophages), and liver injury markers (serum ALT and AST).

Pharmacokinetics and Safety Considerations

Early assessment of the pharmacokinetic (PK) and safety profiles of lead compounds is crucial for successful drug development.

Pharmacokinetic Studies:

  • In Vitro ADME:

    • Metabolic Stability: Incubate compounds with liver microsomes (human, rat, mouse) to determine their intrinsic clearance.[13]

    • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.

    • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, which can affect their free concentration and efficacy.

    • Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.[13]

  • In Vivo Pharmacokinetics:

    • Administer the compound to rodents (e.g., rats, mice) via intravenous and oral routes.

    • Collect blood samples at various time points and analyze the plasma concentrations of the parent drug and any major metabolites.

    • Determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[14]

Safety and Toxicology:

  • In Vitro Cytotoxicity: Assess the toxicity of the compounds in relevant cell lines (e.g., HepG2 human liver cells).

  • Preliminary In Vivo Toxicology: Conduct acute or sub-chronic toxicity studies in rodents to identify any potential target organ toxicities and to determine the maximum tolerated dose (MTD). Monitor clinical signs, body weight, and perform histopathological analysis of major organs.

Future Directions and Clinical Outlook

While the preclinical data for pyrazine-2-carboxylic acid amide derivatives and related compounds are promising, further research is needed to translate these findings to the clinic. To date, no clinical trials have been reported specifically for pyrazine-2-carboxylic acid amide derivatives for the treatment of metabolic disorders. However, other pyrazine-containing compounds have entered clinical development for various indications, demonstrating the clinical viability of this scaffold.[2]

Key areas for future research include:

  • Optimization of Mitochondrial Uncouplers: Designing pyrazine-2-carboxylic acid amide derivatives with potent and safe mitochondrial uncoupling activity. This will involve fine-tuning the lipophilicity and pKa to achieve a therapeutic window that avoids toxicity associated with excessive uncoupling.

  • Elucidation of TGR5 Agonist SAR: Expanding the SAR of 3-phenoxypyrazine-2-carboxamide derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Exploring the potential of combining pyrazine derivatives with existing metabolic drugs to achieve synergistic effects.

  • Biomarker Development: Identifying and validating biomarkers to monitor the efficacy and safety of these compounds in clinical trials.

Conclusion

Pyrazine-2-carboxylic acid amide derivatives represent a fertile ground for the discovery of novel therapeutics for metabolic disorders. Their ability to modulate fundamental pathways of energy metabolism through mechanisms such as mitochondrial uncoupling and TGR5 agonism positions them as attractive candidates for further investigation. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. By leveraging the insights and experimental approaches outlined in this guide, researchers can accelerate the development of this promising class of compounds and contribute to the fight against the global epidemic of metabolic disease.

References

  • Kenwood, B. M., et al. (2015). Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 25(21), 4858-4863.
  • Childress, E. S., et al. (2020).[4][6][7]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(6), 2948-2961.

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances.
  • Santos, W. L. (2021).
  • Childress, E. S., et al. (2020). Anilinopyrazines as potential mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 30(8), 127057.
  • Li, G., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(7), 4153-4164.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353.
  • Childress, E. S., et al. (2020).[4][6][7]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. ResearchGate.

  • Rampa, A., et al. (2025). Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. PubMed.
  • Structures of some known TGR5 agonists.
  • Hodge, R. J., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS One, 10(8), e0136828.
  • Recent advancements in the structural exploration of TGR5 agonists for diabetes tre
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.
  • Animal Models of Metabolic Disease.
  • Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
  • Hawksworth, G., et al. (1971). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 1(4-5), 389-399.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
  • Bickhardt, E., et al. (1990). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittelforschung, 40(11), 1227-1234.
  • Chemical Transformation of Pyrazine Derivatives. (2022). AIP Conference Proceedings.
  • Slaninova, J., et al. (2017).
  • A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Deriv
  • Schieberle, P., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14815-14824.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). Molecules, 29(15), 3512.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Adamantyl-Based Pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Adamantyl-based pyrazine inhibitors exemplify this approach, merging the unique physicochemical properties of the adamantane cage with the versatile binding capabilities of the pyrazine ring. The pyrazine core, an electron-deficient aromatic heterocycle, is a well-established scaffold in drug discovery, frequently serving as a hydrogen-bond acceptor that anchors inhibitors to their protein targets, particularly kinases.[1][2][3] Concurrently, the adamantyl group—a rigid, bulky, and highly lipophilic hydrocarbon cage—acts as a "lipophilic bullet," enhancing target engagement by occupying hydrophobic pockets, improving metabolic stability, and favorably modulating pharmacokinetic profiles.[4]

This guide provides an in-depth analysis of the synergistic mechanism of action of this inhibitor class. We will dissect the distinct roles of the pyrazine and adamantyl moieties and explore, through specific case studies, how their combination leads to potent and often selective inhibition of key biological targets. The narrative will be grounded in experimental evidence, detailing the methodologies used to elucidate these mechanisms and providing a comprehensive framework for researchers in drug development.

Part 1: The Pyrazine Core: The "Hinge-Binding Anchor"

The pyrazine ring is a cornerstone of many small-molecule kinase inhibitors.[2] Its primary role is to function as a bioisosteric scaffold that presents key hydrogen-bonding groups to the target protein. In the context of kinase inhibition, the nitrogen atoms of the pyrazine ring are crucial. They act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase's ATP-binding site.[3] This region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, and the hydrogen bonds formed here are essential for anchoring ATP-competitive inhibitors.

By mimicking the hydrogen-bonding pattern of the adenine base of ATP, the pyrazine core effectively orients the inhibitor within the active site, laying the foundation for further high-affinity interactions.

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region (e.g., Ala, Glu) pocket Hydrophobic Pocket atp_site ATP Binding Site inhibitor Adamantyl-Pyrazine Inhibitor pyrazine Pyrazine Core inhibitor->pyrazine contains adamantyl Adamantyl Group inhibitor->adamantyl contains pyrazine->hinge Hydrogen Bonds (Anchoring Interaction) adamantyl->pocket Hydrophobic Interactions (Potency & Selectivity)

Caption: General binding mode of adamantyl-pyrazine inhibitors in a kinase active site.

Part 2: The Adamantyl Group: The "Hydrophobic Warhead"

The adamantane moiety provides distinct advantages that complement the pyrazine core. Its rigid, three-dimensional, and highly lipophilic structure is ideal for engaging with hydrophobic pockets adjacent to the primary binding site.[4] This interaction, driven by van der Waals forces and the hydrophobic effect, can dramatically increase the inhibitor's potency.

Furthermore, the steric bulk of the adamantyl group plays a crucial role in conferring selectivity. Only proteins with a binding pocket of the appropriate size and shape can accommodate this bulky group, allowing for discrimination between closely related targets. The adamantane cage can also act as a metabolic shield, sterically hindering the access of metabolizing enzymes to other parts of the molecule, thereby increasing the drug's plasma half-life.[4]

Part 3: Synergistic Mechanism of Action: Case Studies

The true power of this inhibitor class lies in the synergy between the pyrazine anchor and the adamantyl warhead. This section explores the mechanism against specific, validated targets.

Case Study 1: Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in various immune cells, including B-cells and mast cells.[1][5] Its dysregulation is implicated in inflammatory diseases and certain cancers, making it a key therapeutic target.

Adamantyl-based pyrazine inhibitors have demonstrated potent activity against Syk.[6] The proposed mechanism involves the aminopyrazine motif forming key hydrogen bonds with amino acid residues in the Syk hinge region, such as Glutamate-449 and Alanine-451.[3] This interaction effectively anchors the inhibitor. Subsequently, the adamantyl group, often connected via a carboxamide linker, projects into a nearby hydrophobic pocket. This dual engagement leads to high inhibitory potency. Crucially, this design translates to excellent functional activity, as demonstrated by the inhibition of degranulation in LAD2 human mast cells.[6]

G cluster_syk Syk Kinase Active Site cluster_inhibitor Inhibitor hinge Syk Hinge Region (Glu449, Ala451) hydro_pocket Hydrophobic Pocket pyrazine Aminopyrazine pyrazine->hinge H-Bonds linker Carboxamide Linker pyrazine->linker adamantyl Adamantyl linker->adamantyl adamantyl->hydro_pocket Hydrophobic Interaction

Caption: Binding model of an adamantyl-pyrazine inhibitor in the Syk kinase active site.

Case Study 2: Histone Acetyltransferase (p300/CBP) Inhibition

The histone acetyltransferases (HATs) p300 and its paralog CBP are crucial regulators of gene transcription.[7] Their HAT domains are potential drug targets for various cancers.[8][9] Structure-activity relationship studies have identified 1,4-pyrazine-containing compounds as a novel class of p300/CBP HAT inhibitors.[7]

In this context, the mechanism is distinct from kinase inhibition but follows similar principles. The pyrazine core interacts with the enzyme's active site, while substituents, which can include adamantyl-like bulky groups, are explored to enhance potency. Enzyme kinetics studies have shown that these inhibitors can act as competitive inhibitors against the histone substrate.[7] This suggests the pyrazine core and its substituents occupy the binding site for the histone tail, preventing its acetylation. The addition of a bulky, hydrophobic group like adamantane would be a rational strategy to maximize occupancy of the substrate-binding groove.

Target ClassRepresentative TargetRole of Pyrazine CoreRole of Adamantyl GroupResulting Effect
Tyrosine Kinase SykHydrogen bonding to hinge regionOccupies hydrophobic pocketPotent and selective kinase inhibition
Epigenetic Enzyme p300/CBP HATOccupies histone substrate binding siteEnhances binding affinity via hydrophobic interactionsCompetitive inhibition of histone acetylation
Tyrosine Kinase VEGFR-2Anchoring to ATP-binding site hingeOccupies adjacent allosteric/hydrophobic siteInhibition of angiogenesis signaling

Table 1: Summary of Adamantyl-Pyrazine Inhibitor Mechanisms Across Target Classes.

Part 4: Experimental Elucidation of Mechanism

Confirming the proposed mechanism of action requires a multi-faceted experimental approach. Each protocol serves as a self-validating step in a logical workflow, building from biochemical potency to cellular function and finally to high-resolution structural confirmation.

G A Compound Synthesis & Library Generation B Biochemical Assay: In Vitro Kinase Inhibition (IC50) A->B Screen for Target Engagement C Cellular Assay: Functional Response (e.g., Degranulation) B->C Validate Cellular Potency D Structural Biology: X-ray Co-crystallography C->D Confirm Binding Mode & Mechanism E Lead Optimization C->E SAR-Guided Design D->E Structure-Guided Design

Sources

Methodological & Application

Synthesis protocol for N-(adamantan-1-yl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for N-(adamantan-1-yl)pyrazine-2-carboxamide

Introduction & Scope

This application note details the synthesis of N-(adamantan-1-yl)pyrazine-2-carboxamide (Target Molecule). This scaffold fuses the lipophilic, metabolically stable adamantane cage with the polar, hydrogen-bond-accepting pyrazine ring. Such structures are frequently encountered in medicinal chemistry campaigns targeting P2X7 receptors, 11


-HSD1 inhibitors, and antimycobacterial agents.

The synthesis presents a classic amide coupling challenge: conjugating an electron-deficient heteroaromatic acid (pyrazine-2-carboxylic acid) with a bulky, sterically hindered amine (1-adamantylamine).

Key Challenges Addressed:

  • Steric Hindrance: The bulky adamantyl group can retard nucleophilic attack.

  • Solubility: The significant lipophilicity difference between the pyrazine head and adamantane tail requires careful solvent selection.

  • Regiochemistry: Ensuring the amide bond forms correctly without side reactions (e.g., decarboxylation of the pyrazine acid).

Retrosynthetic Analysis

The strategic disconnection is the amide bond. The forward synthesis utilizes a convergent approach.

  • Fragment A (Electrophile): Pyrazine-2-carboxylic acid (activated as an ester or acid chloride).

  • Fragment B (Nucleophile): 1-Adamantylamine (1-Adamantanamine).

Retrosynthesis Target Target: N-(adamantan-1-yl)pyrazine-2-carboxamide Break Amide Bond Disconnection Target->Break Precursor1 Pyrazine-2-carboxylic acid (Electrophile) Break->Precursor1 Precursor2 1-Adamantylamine (Nucleophile) Break->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Experimental Protocols

Two methods are provided. Method A is the preferred route for medicinal chemistry (milligram to gram scale) due to milder conditions and higher purity. Method B is an alternative for larger scale-up where reagent cost is a limiting factor.

Method A: HATU-Mediated Coupling (Recommended)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the bulky adamantane amine requires a highly reactive active ester intermediate (At-O-ester) to drive the reaction to completion despite steric hindrance.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • 1-Adamantylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-carboxylic acid (1.0 eq, e.g., 124 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (2.5 eq, 0.44 mL) and stir for 5 minutes at Room Temperature (RT) under nitrogen atmosphere.

  • Coupling Agent: Add HATU (1.2 eq, 456 mg) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to allow formation of the activated ester.

  • Amine Addition: Add 1-Adamantylamine (1.1 eq, 166 mg).

  • Reaction: Stir the mixture at RT for 12–16 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The active ester spot will disappear, and a new non-polar spot (Product) will appear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted acid.

      • 5% LiCl solution (3 x 15 mL) – Critical step to remove DMF.

      • Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Acid Chloride Route (Scale-Up)

Rationale: Avoids expensive HATU. Uses Oxalyl Chloride to generate the acid chloride in situ.

Step-by-Step Protocol:

  • Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM (Dichloromethane).

  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution will cease).

  • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve residue in DCM.

  • Add 1-Adamantylamine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

  • Stir at RT overnight.

  • Standard aqueous workup (Water/Brine wash).

Purification & Characterization

Purification Strategy: The crude material from Method A is usually >90% pure. For analytical grade (>98%):

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The product is moderately lipophilic.

  • Recrystallization (Alternative): Hot Ethanol/Water or Methanol.

Characterization Data (Expected):

TechniqueExpected Signal / ResultStructural Assignment
Physical State White to off-white solid
LC-MS (ESI+) m/z = 258.15 [M+H]⁺Calculated MW: 257.33 Da
¹H NMR (CDCl₃)

9.40 (d, 1H)
Pyrazine H-3 (Ortho to C=O)

8.75 (d, 1H)
Pyrazine H-5

8.50 (dd, 1H)
Pyrazine H-6

7.60 (br s, 1H)
Amide -NH-

2.15 (m, 9H)
Adamantane (CH and CH₂ bridgeheads)

1.70 (m, 6H)
Adamantane (CH₂ methylene)

Workflow Visualization

The following logic tree illustrates the critical decision points and workup flow for the HATU method.

SynthesisWorkflow Start Start: Pyrazine-2-COOH + DMF + DIPEA Activate Add HATU (Activate 15 min) Start->Activate AddAmine Add 1-Adamantylamine Stir 12h @ RT Activate->AddAmine Check Check LC-MS/TLC AddAmine->Check Check->AddAmine Incomplete (Add more HATU/Time) Workup Dilute EtOAc Wash: NaHCO3 -> LiCl -> Brine Check->Workup Conversion >95% Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Pure Product N-(adamantan-1-yl)pyrazine-2-carboxamide Purify->Final

Figure 2: Experimental workflow for the HATU-mediated synthesis and purification.

Troubleshooting & Expert Insights

  • Issue: Low Yield due to Hydrolysis.

    • Cause: Wet DMF or old HATU reagents.

    • Solution: Use anhydrous DMF (sealed bottle) and store HATU in a desiccator.

  • Issue: Emulsion during Extraction.

    • Cause: Adamantane derivatives can act as surfactants.

    • Solution: Add a small amount of Methanol to the organic layer or filter the biphasic mixture through Celite if a solid interface forms.

  • Issue: Product trapped in DMF.

    • Mechanistic Insight: DMF has a high boiling point and can solubilize the product.

    • Solution: The LiCl wash (Protocol Step 6) is non-negotiable. LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic layer and into the aqueous phase.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025).[3] Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives. BenchChem Protocols.

  • PubChem. (n.d.). 1-Adamantylamine Compound Summary. National Library of Medicine.

Sources

Application Note and Protocol: Synthesis of N-(adamantan-1-yl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(adamantan-1-yl)pyrazine-2-carboxamide, a compound of interest in medicinal chemistry due to the combination of the biologically active pyrazine core and the lipophilic, sterically bulky adamantane cage. The protocol details the acylation of adamantylamine with pyrazine-2-carbonyl chloride via a modified Schotten-Baumann reaction. We will delve into the reaction mechanism, critical experimental parameters, a step-by-step laboratory procedure, and safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Reaction Principle

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. The target molecule, N-(adamantan-1-yl)pyrazine-2-carboxamide, is synthesized by the nucleophilic acyl substitution reaction between pyrazine-2-carbonyl chloride and 1-adamantylamine. This reaction, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[1][2][3] The HCl generated would otherwise protonate the unreacted adamantylamine, rendering it non-nucleophilic and halting the reaction.[3]

The core mechanism involves the nucleophilic attack of the primary amine (1-adamantylamine) on the electrophilic carbonyl carbon of the acyl chloride (pyrazine-2-carbonyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[4][5][6] A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to scavenge the liberated HCl.[1][7] The steric hindrance of the adamantyl group can influence reaction rates, making the choice of solvent and reaction temperature important considerations.[4]

Critical Experimental Parameters

Successful and reproducible synthesis requires careful control over several key parameters. The following table summarizes the reagents and recommended conditions.

Parameter Reagent/Condition Specification Purpose/Rationale
Electrophile Pyrazine-2-carbonyl chloride1.0 equivalentThe acylating agent. It is moisture-sensitive and should be handled under inert atmosphere.[8][9]
Nucleophile 1-Adamantylamine1.0 - 1.1 equivalentsThe primary amine. Its bulky nature can slow the reaction. A slight excess may help drive the reaction.
Base Triethylamine (TEA)1.1 - 1.5 equivalentsActs as an HCl scavenger to prevent protonation of the amine nucleophile.[1][7][10] Being non-nucleophilic, it minimizes side reactions.[11]
Solvent Dichloromethane (DCM), Anhydrous0.1 - 0.5 MAprotic solvent that dissolves both reactants and does not participate in the reaction.[10][12] Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.
Temperature 0 °C to Room Temperature-Initial cooling to 0 °C controls the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature.[10]
Reaction Time 1 - 24 hours-The reaction should be monitored by TLC or LC-MS to determine completion.[10] Steric hindrance may necessitate longer reaction times.[12]

Detailed Experimental Protocol

This protocol outlines the synthesis, work-up, and purification for N-(adamantan-1-yl)pyrazine-2-carboxamide.

Materials and Reagents
  • 1-Adamantylamine

  • Pyrazine-2-carbonyl chloride (or its hydrochloride salt)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-adamantylamine (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of ~0.2 M).[10]

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.[12]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve pyrazine-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-24 hours.[10][12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and quench the reaction by slowly adding deionized water.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl to remove excess triethylamine and any unreacted adamantylamine.[10]

    • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.[10]

    • Finally, wash with brine to remove residual water.[10]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-(adamantan-1-yl)pyrazine-2-carboxamide.[10][12]

Visualization of Workflow and Mechanism

Experimental Workflow

The overall process from setup to purification is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep Dissolve Adamantylamine & TEA in Anhydrous DCM cool Cool to 0 °C prep->cool Setup add Add Pyrazine-2-carbonyl chloride cool->add react Stir at RT (1-24h) add->react quench Quench with Water react->quench Completion extract Sequential Washes: 1M HCl, Sat. NaHCO₃, Brine quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Recrystallization or Silica Gel Chromatography dry->purify Crude Product product Pure Product purify->product

Caption: General experimental workflow for amide synthesis.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution pathway.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate Amine Adamantylamine (Nucleophile) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack AcylCl Pyrazine-2-carbonyl Chloride (Electrophile) AcylCl->Intermediate Amide N-(adamantan-1-yl)pyrazine-2-carboxamide Intermediate->Amide Collapse & Chloride Elimination Salt Triethylammonium Chloride Base Triethylamine (Base)

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Reaction not complete.1. Use fresh or newly opened acyl chloride. Ensure anhydrous conditions.2. Ensure at least 1.1 equivalents of base are used.3. Increase reaction time or gently warm the mixture. Monitor by TLC.
Multiple Spots on TLC 1. Side reactions.2. Unreacted starting materials.1. Ensure temperature control during acyl chloride addition. Purify carefully via column chromatography.2. Confirm reaction completion. Use appropriate aqueous washes to remove starting materials.
Product Fails to Solidify Residual solvent or impurities.Purify by column chromatography. Attempt to precipitate/recrystallize from a different solvent system (e.g., diethyl ether/hexane).

Safety Precautions

  • Pyrazine-2-carbonyl chloride: Corrosive and moisture-sensitive.[8][9] Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][13] Store under an inert atmosphere and keep away from water.[9][13]

  • 1-Adamantylamine: Harmful if swallowed. Causes skin and eye irritation. Use appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic upon inhalation. Handle in a fume hood.[7]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[8][14][15]

References

  • TRIETHYLAMINE. PubChem. Available from: [Link]

  • Ataman Kimya. TRIETHYLAMINE. Available from: [Link]

  • Google Patents. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.
  • IUCr Journals. N-(Pyrazin-2-yl)adamantane-1-carboxamide. (2016). Available from: [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Available from: [Link]

  • chemeurope.com. Triethylamine. Available from: [Link]

  • Alfa Aesar. SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride. (2025). Available from: [Link]

  • Drug Approvals International. Amantadine Hydrochloride. (2017). Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Wikipedia. Triethylamine. Available from: [Link]

  • Google Patents. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. (2018). Available from: [Link]

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High-Efficiency Amide Coupling of Pyrazine Carboxylic Acid Derivatives: Reagent Selection and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyrazine carboxylic acid derivatives (e.g., pyrazine-2-carboxylic acid) are privileged scaffolds in medicinal chemistry, serving as the core structural motif in antitubercular agents, kinase inhibitors, and various CNS-active compounds[1][2]. However, forming amide bonds with these substrates presents a unique synthetic challenge.

The pyrazine ring is highly electron-deficient. The adjacent nitrogen atoms exert strong inductive and resonance electron-withdrawing effects, which significantly reduce the nucleophilicity of the carboxylate anion during the initial activation step. Consequently, traditional carbodiimide-based coupling reagents (like DCC or EDC alone) often result in sluggish kinetics, incomplete activation, and unwanted side reactions such as decarboxylation or N-oxide formation[3]. To achieve high yields and purity, the selection of advanced, highly electrophilic coupling reagents is critical.

Mechanistic Insights into Reagent Selection

As a Senior Application Scientist, I approach reagent selection not as a trial-and-error exercise, but as a mechanistic matching process between the electronic nature of the substrates and the activation energy of the coupling intermediate.

  • T3P (Propylphosphonic anhydride): T3P is an exceptional reagent for electron-deficient heteroaryl carboxylic acids. It activates the acid by forming a highly reactive mixed phosphonic anhydride. Because the byproduct is a highly water-soluble phosphonic acid, T3P eliminates the need for chromatographic purification, making it the premier choice for scalable, green pharmaceutical synthesis[4][5][6].

  • NMI / MsCl (N-Methylimidazole / Methanesulfonyl chloride): When coupling a pyrazine carboxylic acid with a highly electron-deficient or deactivated amine (e.g., aminopyrazines), standard reagents like HATU often fail. The NMI/MsCl system overcomes this by forming a transient mixed mesylate anhydride, which is immediately attacked by NMI to generate a hyper-electrophilic acyl imidazolium ion. This dual-activation strategy forces recalcitrant substrates to couple[3].

  • HATU: For sterically hindered aliphatic amines, uronium salts like HATU generate an active At-ester (7-aza-1-hydroxybenzotriazole ester). The neighboring pyridine-like nitrogen in the At-ester provides anchimeric assistance, accelerating the aminolysis step through a favorable transition state[7].

  • DSC (Disuccinimidyl carbonate): For solution-phase synthesis where carbodiimide-induced rearrangement is a risk, DSC activates the acid as a stable OSu (N-hydroxysuccinimide) ester. The reaction is driven forward by the irreversible release of CO₂, providing a convenient visual indicator of reaction progress[8].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActive IntermediateTypical Yield (%)Byproduct Removal StrategyScalability / CostOptimal Use Case
T3P Mixed Phosphonic Anhydride80 - 95%Aqueous wash (highly soluble)Excellent / ModerateGreen chemistry, large-scale synthesis[5]
HATU OAt Ester75 - 90%Chromatography often requiredPoor / HighHighly sterically hindered amines[7]
NMI / MsCl Acyl Imidazolium70 - 85%Aqueous washGood / LowElectron-deficient/deactivated amines[3]
DSC OSu Ester85 - 99%Mild acidic aqueous washGood / LowAvoiding carbodiimide side-reactions[8]

Workflow & Decision Matrix

G Start Pyrazine Carboxylic Acid + Amine Cond1 Sterically Hindered or Electron-Deficient Amine? Start->Cond1 Cond2 Process Scale / Cost Primary Concern? Cond1->Cond2  Yes Cond3 Green Chemistry / Easy Workup Required? Cond1->Cond3  No NMI NMI / MsCl Protocol (Highly Reactive) Cond2->NMI  Yes HATU HATU / DIPEA (Premium Activation) Cond2->HATU  No T3P T3P / Base (Water-soluble byproducts) Cond3->T3P  Yes DSC DSC or EDC/HOBt (Standard Coupling) Cond3->DSC  No

Decision tree for selecting optimal amide coupling reagents for pyrazine carboxylic acids.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific physical or chemical indicators to ensure the reaction is proceeding as intended.

Protocol A: T3P-Mediated Amide Coupling (Scalable & Green)

This protocol leverages T3P's ability to drive coupling without epimerization, followed by a seamless aqueous workup[4][6].

  • Preparation: In an oven-dried flask, dissolve pyrazine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in ethyl acetate (EtOAc) or 2-MeTHF to a concentration of 0.2 M.

    • Causality: Using EtOAc as the reaction solvent allows for direct transition into the aqueous workup phase without requiring a solvent swap, adhering to green chemistry principles[5].

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq). Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise via an addition funnel.

    • Causality: The formation of the mixed phosphonic anhydride is mildly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the electron-deficient pyrazine core.

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Self-Validating Workup: Dilute with additional EtOAc. Wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

    • Validation: T3P byproducts are highly water-soluble. If the organic layer shows a single spot on TLC post-wash, the purification is complete, validating the efficiency of the T3P reagent[5]. Dry over Na₂SO₄ and concentrate.

Protocol B: NMI/MsCl-Mediated Coupling (For Recalcitrant Amines)

Utilize this protocol when coupling pyrazine carboxylic acids with highly deactivated heteroaryl amines where HATU or T3P fail[3].

  • Preparation: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.

  • Catalyst/Base Addition: Add N-methylimidazole (NMI, 3.0 eq) and cool the solution to 0 °C.

    • Causality: NMI serves a dual purpose: it acts as a base to deprotonate the acid and as a nucleophilic catalyst to form the ultimate active species.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir for 30 minutes at 0 °C.

    • Validation: A slight color change (often yellowing) and a mild exotherm indicate the successful formation of the highly electrophilic acyl imidazolium intermediate. Failure to observe this may indicate wet solvent quenching the MsCl.

  • Coupling: Add the electron-deficient amine (1.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography if necessary.

Protocol C: DSC-Mediated Solution Phase Coupling

An excellent alternative avoiding carbodiimides, utilizing CO₂ evolution as a real-time reaction monitor[8].

  • Preparation: To an oven-dried round-bottom flask, add anhydrous acetonitrile (0.2 M), pyrazine-2-carboxylic acid (1.05 eq), pyridine (3.0 eq), and DMAP (0.01 eq).

  • Activation & Self-Validation: Add Disuccinimidyl carbonate (DSC, 1.0 eq) at room temperature. Immediately attach a septum pierced with a needle connected to a flaccid balloon.

    • Validation: DSC activates the acid to an OSu ester, releasing CO₂ gas. The inflation of the balloon provides a convenient, gross indicator of reaction progress. Once the balloon stops expanding and the poorly soluble pyrazine acid dissolves, activation is complete[8].

  • Coupling: Add DIPEA (1.5 eq) followed by the amine (1.0 eq). Stir for 2–4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with mildly acidic water (pH ~3).

    • Causality: The pH must be below the pKa of the pyrazine carboxylic acid to remove unreacted starting material, while the N-hydroxysuccinimide (NHS) byproduct easily extracts into the aqueous layer[8].

References

  • "Amide coupling of pyrazine carboxylic acids" (Patent US 2009/0131416 A1), Googleapis.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcWI2OQcgckUcuQmofSf8W33P67uBNjMMpp8AdWj1Fzc5CYb9mUInDwYej5PcNZLkkDtvr79UxTy76sigAjBFO43qjQ1_Onuw2lkK0a_zVp5K6FKF-ohT4YEHvLJ_f2tyfdfS4vEwNnNh-LshrUNPqW-jH4PP0PDXqXO4QhrHF0vpN48fnluoMfVIM5yjUkHPLuQ==]
  • "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity", PMC (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwvPEoRyA2Tn0n4_qYb46j_4iumTnT8s1fRQxm_k6gbFBv3OsuHb-9tn8Itn_Dn6d8cI-lef-NM4e5GWfPO6QWwP4eDShmmbas_WwsPjZpDcjcxge839vfH5FlpCJy2EJRulON0sN9sULl65U=]
  • "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides", ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELtNY9jJe8suTxpryALtDci19F-QkHSHdFGv5rCVfTLFLU9yI7H8hJxkG5eOHEUfyj9O8l0H6heCo5vSph27eANJZTVunsZsA9GAaZYB2ZzA9wvlugcR_EAAZJme8fOoZLuzFaKs8Zfag3Idx6fcDkfO9ue2jTV78aaiAfAXIIkl3CcMMTF2-3hhrAMOI61COXvdCUSx9jEQF4mtYu2KJeFdJbObmeWyIaaqD9BG-STbKU4TC7KuqBEIz6ryWfYnbNVpV8aC2L6wIfxZul55-CepFvz56tN-UPv3bH2NCiuxB5KkWJ2lhfIZrYll_je5ourhUQqD5NSqvP5RylKd7IfYUa]
  • "A green chemistry perspective on catalytic amide bond formation", SciSpace. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLg6KMJtk1i0eVIwlHmwX42Zep1M-WabqI1r8mDxx6kNTWUcMUIhkOoHPTZhsb0h75zeUXLn05SNy9n1jjSEWMZAaP_S9g9esm_XwPvjWJryDrXw1O8n396S8MY-xFRwZlUsdK46XM50lRLlfV2UjnCAVsWJ8oPu39WcVV4ZCD5bHIMslyeKR4ZNnBGiFPgfHT6TnHkFqu_Q==]
  • "Solution-phase amide coupling with DSC", Lokey Lab Protocols - Wikidot. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFeFh3O8fo1zv6X4NElc-pLtqpcvl2aEXhxQQ86SHutu6VBwwuAU5hMyw-xBSC7_bob2L2g5V--PPQS7FXV0GUjfDj3QltzJfOzvOR4GUvg1P9aiJnoQL7CzhEcw6FEHKToQucqIJnmy1T2_QgaYNq1PUiNELLqw_i27HZG8_SVCtr]
  • "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines", RJPBCS. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhrf4hQ2os8EUWBUPeoedFFL98LqTGnBrUYrFD2TxRxl0CgTWqvtqQL9hf-8UBV_m1vbufI7wWxfYz29ibPEwQEYDRHTMq06JFRzixkf28zGl-WT7Q0TXpcj2LlXsJmeokktWS1P4PFKM=]
  • "Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited", RSC Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1gakKqFgbuCZcuiB56JP_cdJqCmhIVVQJQKkRDttv_rvBTT_P_P9JsrCZeUmHd4BgDrriVnmxJSyi2CV4tId130Iqj2cpsYEWWRzD-VjlQQPLsPP_wfPaA1ATcXhG8hvsPMQ3u6qIm4XsdxJI0j2Qugo-DlOWaUcS]
  • "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis", ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkgFyHYJ0UEoU_JyOGVlyTil5AXpZZyt8PkvhkExlMdwP0ljmkFiu3tefswtokH1SI_gd5qNjaudhyT9JnZ_ySX2uRsEceU3UXMtvKTD1jUBS6a88mbVzXnmN1gOlinMWH4y-q4k1an1cRu3e9m7w0GGsRzcItqicK2gdVC8TcF9cM8wzbuDjL7OnYQtNCy7krjSclJsf1zPlvmMh6QU8gx84ww__IWjOTehyKm-pv7WNHrQux2Os]

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Application Note: High-Throughput Screening and Sample Preparation Protocol for 11β-HSD1 Inhibitor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical NADPH-dependent oxidoreductase predominantly expressed in metabolic tissues, including the liver and adipose tissue. Its primary biological function is the intracellular catalysis of inactive cortisone into the active glucocorticoid, cortisol. Because the overexpression of 11β-HSD1 is directly correlated with the pathogenesis of obesity, insulin resistance, and metabolic syndrome, it has emerged as a high-priority target for therapeutic intervention[1].

As a Senior Application Scientist, I have designed this protocol to move beyond basic pipetting instructions. This guide establishes a self-validating biochemical system utilizing Homogeneous Time-Resolved Fluorescence (HTRF) to ensure high-fidelity data during the screening of 11β-HSD1 inhibitors.

Assay Principle and System Design

The assay operates as a coupled enzymatic-detection system that relies on competitive displacement:

  • Enzymatic Reaction : 11β-HSD1 reduces cortisone to cortisol. This reaction strictly requires NADPH as a cofactor[2].

  • Competitive HTRF Detection : The enzymatically generated cortisol competes with a d2-labeled cortisol analog for binding to a Europium Cryptate-labeled anti-cortisol monoclonal antibody[3].

Causality Check (The Logic of the Signal): Because this is a competitive immunoassay, maximum enzyme activity yields the lowest HTRF signal (abundant native cortisol displaces the d2-cortisol, disrupting FRET). Conversely, a potent 11β-HSD1 inhibitor prevents cortisol production, allowing the d2-cortisol to bind the Cryptate antibody, yielding a high HTRF signal.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Binds Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor Cortisol->Receptor Activates Enzyme->Cortisol Reductase Inhibitor 11β-HSD1 Inhibitor Inhibitor->Enzyme Blocks

Figure 1: Mechanism of 11β-HSD1-mediated cortisone reduction and targeted inhibition.

Reagent and Sample Preparation

Assay Buffer Formulation

The buffer environment is critical for maintaining the structural integrity of the 11β-HSD1 preparation.

Table 1: Assay Buffer Formulation and Scientific Rationale

ComponentConcentrationCausality / Scientific Rationale
Phosphate Buffer (pH 7.6) 50 mMMaintains optimal physiological pH specifically tuned for 11β-HSD1 reductase activity[1].
EDTA 5 mMChelates divalent cations (e.g., Mg²⁺, Ca²⁺) to inhibit endogenous metalloproteases present in crude microsomal extracts[2].
BSA 0.1% (w/v)Acts as a carrier protein to prevent the non-specific binding of lipophilic small-molecule inhibitors to the microplate walls.
Preparation of the Enzyme and Substrate Mixes
  • Enzyme Working Solution : Dilute human recombinant 11β-HSD1 microsomal preparation to a final assay concentration of 0.1 - 0.2 mg/mL (or ~8 µg/mL of active enzyme)[1][3].

    • Expert Insight: Microsomal preparations are heavily preferred over soluble truncated proteins. 11β-HSD1 is an endoplasmic reticulum-anchored protein; the lipid bilayer is essential for optimal tertiary folding and catalytic kinetics.

  • Substrate/Cofactor Mix : Prepare a solution containing 160 - 266 nM cortisone and 200 - 333 µM NADPH[2][3].

    • Expert Insight: NADPH must be prepared fresh daily and kept on ice. In aqueous solutions, NADPH spontaneously oxidizes to NADP⁺, which shifts the reaction equilibrium and artificially depresses the apparent enzyme activity.

Inhibitor Sample Preparation
  • Dissolve test compounds in 100% DMSO to create 10 mM stock solutions.

  • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

  • Dilute the DMSO stocks 1:100 in Assay Buffer to yield a 4X working concentration. The final DMSO concentration in the assay well must be ≤1% to prevent solvent-induced enzyme denaturation.

Step-by-Step Experimental Protocol (384-Well Format)

Workflow Step1 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Step2 2. Pre-incubation (Enzyme + Inhibitor, 15 min) Step1->Step2 Step3 3. Reaction Initiation (Add Cortisone + NADPH, 2 hrs) Step2->Step3 Step4 4. HTRF Detection (Add anti-Cortisol Cryptate & d2) Step3->Step4 Step5 5. Read Plate (TR-FRET Microplate Reader) Step4->Step5

Figure 2: Step-by-step workflow for the 11β-HSD1 HTRF biochemical assay.

Step 1: Pre-Incubation (The Equilibration Phase)

  • Dispense 2 µL of the Inhibitor Working Solution (or vehicle control) into a 384-well low-volume plate.

  • Add 2 µL of the 11β-HSD1 Enzyme Working Solution.

  • Centrifuge briefly (1000 x g, 1 min) and incubate at 37°C for 15 minutes[1].

  • Causality Check: Pre-incubation is a mandatory self-validating step. Many 11β-HSD1 inhibitors exhibit slow-binding kinetics. Failing to pre-incubate will result in artificially high IC₅₀ values because the cortisone substrate will outcompete the inhibitor during the initial linear phase of the reaction.

Step 2: Reaction Initiation

  • Add 6 µL of the Substrate/Cofactor Mix (Cortisone + NADPH) to all wells to initiate the reaction[2].

  • Seal the plate to prevent evaporation and incubate at 37°C for 2 hours.

Step 3: HTRF Detection

  • Add 5 µL of anti-cortisol Europium Cryptate conjugate.

  • Add 5 µL of d2-cortisol conjugate[2].

  • Incubate for 2 hours at room temperature, protected from light[3].

Step 4: Plate Reading

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) using standard HTRF settings (Excitation: 337 nm; Emission: 620 nm and 665 nm)[2].

Table 2: 384-Well Plate Assay Volumes & Sequence

ReagentVolume (µL)Addition Sequence
Inhibitor (or Vehicle)2.01
11β-HSD1 Enzyme2.02 (Followed by 15 min pre-incubation)
Cortisone + NADPH Mix6.03 (Followed by 2 hr reaction incubation)
Anti-Cortisol Cryptate5.04
d2-Cortisol5.05 (Followed by 2 hr detection incubation)
Total Volume 20.0

Data Analysis and Quality Control (Self-Validating System)

Calculate the HTRF ratio for each well: Ratio = (Signal at 665 nm / Signal at 620 nm) × 10,000. Convert the ratio to cortisol concentration using a standard curve run concomitantly on the same plate[3].

To ensure absolute scientific integrity, every plate must act as a self-validating system by including the following controls:

  • Max Signal (0% Activity) : Buffer replacing the enzyme. This represents 100% inhibition and validates the upper limit of the FRET signal.

  • Min Signal (100% Activity) : Enzyme + Substrate + Vehicle (DMSO). This represents 0% inhibition and validates the functional baseline.

Table 3: Quality Control & Validation Parameters

ParameterExpected ValuePurpose in Self-Validating System
Z'-Factor > 0.6Confirms assay robustness and statistical suitability for high-throughput screening.
Carbenoxolone IC₅₀ 0.30 - 0.33 µMValidates competitive inhibition against a known, potent reference standard[3][4].
Glycyrrhetinic Acid IC₅₀ ~0.31 µMSecondary validation of active site binding kinetics[3].
Signal-to-Background (S/B) > 30Ensures sufficient dynamic range between 0% and 100% enzyme activity[3].

References

1.1. eurofinsdiscovery.com. 2.2. bmglabtech.com. 3.4. uni.lu. 4.3. revvity.com.

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Application Note: Crystallization Protocols for N-(adamantan-1-yl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-(adamantan-1-yl)pyrazine-2-carboxamide represents a classic "Janus" molecule in medicinal chemistry, fusing a highly lipophilic, bulky aliphatic cage (adamantane) with a polar, planar, nitrogen-rich heterocycle (pyrazine) via a rigid amide linker.

This structural duality presents specific challenges and opportunities for crystallization:

  • The Adamantane Moiety: Drives solubility in non-polar organic solvents (DCM, Toluene) and disrupts tight crystal packing due to steric bulk, often leading to lower lattice energies unless specific void-filling interactions occur.

  • The Pyrazine-Amide Core: Provides critical hydrogen-bond donors (amide NH) and acceptors (amide C=O, pyrazine ring nitrogens), facilitating the formation of supramolecular chains or dimers.

This guide details three distinct crystallization workflows designed to exploit these conflicting properties for purification , structural elucidation , and solid-form screening .

Physicochemical Profiling & Solubility Assessment

Before initiating crystallization, the solubility profile must be established. Based on the structural functional group contribution (FGC) of the adamantyl and pyrazine moieties, the expected solubility behavior is defined below.

Table 1: Predicted Solubility Profile & Solvent Selection
Solvent ClassRepresentative SolventsInteraction MechanismApplication
Halogenated Dichloromethane (DCM), ChloroformVan der Waals dispersion (Adamantane affinity)Good Solvent (Dissolution)
Dipolar Aprotic DMSO, DMFDipole-dipole & H-bond acceptingGood Solvent (Stock solutions)
Alcohols Methanol, Ethanol, IPAH-bond donor/acceptorIntermediate (Recrystallization)
Non-Polar Hexane, Pentane, HeptaneWeak dispersionAnti-Solvent (Precipitation)
Aqueous Water, BuffersHydrophobic effect (Adamantane repulsion)Strong Anti-Solvent

Scientific Rationale: The adamantyl group renders the molecule insoluble in water despite the polar pyrazine head. Conversely, the pyrazine ring prevents high solubility in pure alkanes. Therefore, alcohol/water or DCM/alkane systems are the optimal binary mixtures for controlled supersaturation.

Detailed Experimental Protocols

Protocol A: Bulk Recrystallization (Purification)

Objective: Removal of synthetic impurities (unreacted amantadine, pyrazine-2-carboxylic acid) and isolation of pure API. Method: Cooling Crystallization from Ethanol/Water.

Mechanism: High-temperature solubility in ethanol overcomes the lattice energy. Gradual cooling combined with the hydrophobic effect of water forces the lipophilic adamantane moiety to aggregate, driving nucleation.

  • Dissolution:

    • Charge 10.0 g of crude N-(adamantan-1-yl)pyrazine-2-carboxamide into a 250 mL round-bottom flask.

    • Add 80 mL of absolute Ethanol.

    • Heat to reflux (78 °C) with magnetic stirring until full dissolution. Note: If insolubles remain, filter hot.

  • Nucleation Induction:

    • While maintaining reflux, dropwise add deionized Water (pre-heated to 70 °C) until a faint, persistent turbidity is observed (approx. 15-25 mL).

    • Add 2-3 mL of Ethanol to clear the solution (restore undersaturation).

  • Controlled Cooling:

    • Remove heat source and allow the flask to cool to room temperature (RT) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at RT, transfer to a 4 °C fridge for 12 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with 20 mL of cold Ethanol:Water (1:1 mixture).

    • Dry under vacuum at 45 °C for 24 hours.

Protocol B: Single Crystal Growth (Structural Analysis)

Objective: Grow X-ray quality prisms/needles for SC-XRD to determine absolute connectivity and packing. Method: Vapor Diffusion (Sitting Drop).

Mechanism: Slow diffusion of a volatile anti-solvent (Pentane) into a solution of the compound (in DCM) gradually increases supersaturation without thermal shock, promoting few, high-quality nucleation events.

  • Preparation:

    • Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) in a small 4 mL vial (inner vial). Ensure the solution is clear.

  • Chamber Setup:

    • Place the open inner vial inside a larger 20 mL scintillation vial (outer vial).

    • Carefully pipette 5-8 mL of Pentane into the outer vial (surrounding the inner vial). Crucial: Do not let pentane spill into the inner vial.

  • Equilibration:

    • Cap the outer vial tightly. Seal with Parafilm to prevent evaporation.

    • Store in a vibration-free environment at 20 °C.

  • Harvesting:

    • Over 3-7 days, pentane vapor will diffuse into the DCM, lowering solubility.

    • Check for colorless prisms or blocks. Harvest crystals while still solvated for XRD to prevent lattice collapse.

Protocol C: Polymorph Screening (Solid Form Control)

Objective: Identify stable vs. metastable forms. Amides often exhibit conformational polymorphism due to rotation around the C(O)-NH bond. Method: Slurry Conversion.

Mechanism: Ostwald ripening. In a saturated slurry, metastable forms (higher energy/solubility) dissolve and recrystallize as the thermodynamically stable form (lower energy/solubility) over time.

  • Slurry Preparation:

    • Prepare saturated suspensions of the compound in three distinct solvents:

      • System 1: Isopropanol (Protic, H-bond donor).

      • System 2: Ethyl Acetate (Aprotic, H-bond acceptor).

      • System 3: Toluene (Aromatic, pi-stacking promoter).

  • Equilibration:

    • Stir the suspensions at 500 rpm at 25 °C for 48 hours.

  • Analysis:

    • Filter the solids and analyze immediately via PXRD (Powder X-Ray Diffraction).

    • Interpretation: Differences in diffraction peak positions (2θ) indicate distinct polymorphs.

Visualization of Crystallization Logic

The following diagram illustrates the decision matrix for selecting the appropriate technique based on the specific research goal (Purity vs. Structure vs. Stability).

CrystallizationWorkflow Start Start: Crude N-(adamantan-1-yl) pyrazine-2-carboxamide Goal Define Primary Goal Start->Goal Purification Goal: Bulk Purity (>99%) Goal->Purification Remove Impurities Structure Goal: Crystal Structure (XRD) Goal->Structure Single Crystal Polymorph Goal: Stable Form Selection Goal->Polymorph Thermodynamics MethodA Method A: Cooling Crystallization (Solvent: EtOH/Water) Purification->MethodA MethodB Method B: Vapor Diffusion (Solvent: DCM/Pentane) Structure->MethodB MethodC Method C: Slurry Conversion (Solvents: IPA, EtOAc, Toluene) Polymorph->MethodC Analysis Characterization (PXRD, DSC, NMR) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Caption: Decision tree for selecting crystallization methodologies based on specific research outcomes (Purification, Structural Elucidation, or Polymorph Screening).

Characterization & Critical Parameters

To validate the success of the crystallization, the following analytical signatures must be confirmed.

X-Ray Diffraction (PXRD)
  • Expectation: Crystalline material will show sharp Bragg peaks. Amorphous material (failed crystallization) will show a "halo."

  • Key Region: Look for low-angle peaks (

    
    ) which are characteristic of the large unit cell dimensions driven by the bulky adamantane group.
    
Differential Scanning Calorimetry (DSC)
  • Melting Point: Expect a sharp endotherm. Based on structural analogs (e.g., Pyrazinamide derivatives), the melting point should fall in the range of 180 °C – 220 °C [1].

  • Polymorphism Check: Additional endotherms prior to melting or exotherms (recrystallization) indicate metastable polymorphs.

IR Spectroscopy (Validation of Amide Bond)
  • Amide I (C=O): ~1660–1690 cm⁻¹ (Strong).

  • Amide II (N-H): ~1520–1550 cm⁻¹ (Medium).

  • Adamantane C-H: ~2850–2920 cm⁻¹ (Strong, sharp stretches).

References

  • Dziuk, B., Ośmiałowski, B., Ejsmont, K., & Zarychta, B. (2016).[1][2] Crystal structure of N-(pyrazin-2-yl)adamantane-1-carboxamide . IUCrData, 1(8), x161258.[2] Link

    • Note: This reference describes the reverse amide isomer, providing critical lattice and solubility benchmarks for the adamantyl-pyrazine scaffold.
  • Tůmová, L., et al. (2016).[2] New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors . Pharmacognosy Magazine, 12(46), S247. Link

    • Provides synthesis and melting point data for lipophilic pyrazine-2-carboxamide deriv
  • Ebadi, A. (2014). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Two-dimensional Polymeric Complex . Journal of the Serbian Chemical Society. Link

    • Details the hydrogen-bonding capabilities of the pyrazine-2-carboxamide moiety.

Sources

Application Note: Robust HPLC Method Development for Pyrazine Carboxamide (Pyrazinamide) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a strategic approach to developing a robust HPLC method for Pyrazine carboxamide (Pyrazinamide or PZA), a first-line anti-tubercular agent. Due to the high polarity of PZA (log P ≈ -0.6), standard reversed-phase protocols often result in poor retention, elution near the void volume, and co-elution with polar impurities like Pyrazinoic acid. This guide moves beyond generic recipes, offering a mechanistic understanding of stationary phase selection (AQ-C18 vs. HILIC) and pH-dependent selectivity. A validated protocol for pharmaceutical and biological matrices is provided, ensuring compliance with ICH guidelines.[1]

Introduction & Scientific Context

Pyrazinamide is a synthetic pyrazine analogue of nicotinamide.[2][3] It is unique among anti-tubercular drugs because it targets semi-dormant bacilli in acidic environments (macrophages).[4]

The Analytical Challenge: Polarity

The primary challenge in PZA analysis is its hydrophilicity. In standard Reversed-Phase Liquid Chromatography (RPLC) using a C18 column, PZA interacts weakly with the hydrophobic stationary phase.

  • Consequence: PZA often elutes very early (

    
    ), risking interference from unretained matrix components (salts, proteins).
    
  • Metabolite Interference: The major metabolite, Pyrazinoic acid (POA), is structurally similar. Separation requires precise pH control to manipulate the ionization state of the carboxylic acid group on POA relative to the amide group on PZA.

Method Development Strategy: The "Why" Behind the Parameters

Stationary Phase Selection: RPLC vs. HILIC

While C18 is the workhorse of the industry, standard C18 columns can suffer from "phase collapse" (dewetting) when used with the highly aqueous mobile phases (>95% water) required to retain PZA.

  • Recommendation 1: Aqueous-Stable C18 (AQ-C18). These phases contain polar embedded groups or proprietary end-capping that allow the chains to remain extended in 100% aqueous conditions. This provides the necessary interaction time for PZA without phase collapse.

  • Recommendation 2: HILIC (Hydrophilic Interaction Liquid Chromatography). For pharmacokinetic studies where PZA must be separated from highly polar endogenous metabolites, HILIC offers superior retention. However, for standard QC of drug substances, RPLC is preferred for its robustness and simplicity.

Mobile Phase & pH Optimization

The separation of PZA from Pyrazinoic acid (POA) relies on pH.

  • PZA (pKa ~0.5): Remains neutral across the standard HPLC pH range.

  • POA (pKa ~2.9):

    • At pH 3.0: POA is largely protonated (neutral), increasing its hydrophobicity and retention on C18.

    • At pH 6.8: POA is ionized (negative), eluting very fast (often in the void).

  • Strategic Choice: A mobile phase pH of 3.0 is optimal. It suppresses the ionization of POA, improving its retention and resolution from PZA, while minimizing peak tailing.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the appropriate method based on sample type and analytical goals.

Method_Selection_Tree Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Pharma Pharmaceutical Formulation SampleType->Pharma Bio Biological Plasma/Urine SampleType->Bio PZA_Only PZA Only (Potency) Pharma->PZA_Only Metabolites PZA + Polar Metabolites Bio->Metabolites Goal Target Analytes? Goal->PZA_Only Goal->Metabolites Retention Method_A Method A: RPLC (AQ-C18) High Aqueous Stability pH 3.0 Phosphate Buffer PZA_Only->Method_A Robustness PZA_Only->Method_A Metabolites->Goal Method_B Method B: HILIC Silica/Amide Column 90% ACN Mobile Phase Metabolites->Method_B Retention

Caption: Decision tree for selecting between RPLC and HILIC methodologies based on matrix complexity and metabolite tracking requirements.

Detailed Experimental Protocol (Method A: RPLC)

This protocol is designed as a Self-Validating System . It includes specific system suitability tests that must pass before data is accepted.

Chromatographic Conditions
ParameterSettingRationale
Column C18 AQ (Polar Embedded), 250 x 4.6 mm, 5 µmPrevents dewetting in high aqueous phase; 250mm length maximizes theoretical plates.
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (96:4 v/v)High aqueous content retains PZA; pH 3.0 optimizes peak shape and POA separation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Detection UV @ 268 nmLambda max for Pyrazine ring; high sensitivity.
Temperature 25°C (Ambient)Consistent temperature ensures reproducible retention times.
Injection Vol 20 µLOptimized for sensitivity without column overload.
Reagents & Preparation
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in 900 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid (
    
    
    
    ). Dilute to 1000 mL.[5] Filter through 0.45 µm membrane.[2]
  • Standard Stock Solution: Accurately weigh 50 mg of Pyrazinamide Reference Standard into a 50 mL volumetric flask. Dissolve in water (sonicate if necessary) and make up to volume (Conc: 1000 µg/mL).

  • System Suitability Solution: Prepare a mix containing 50 µg/mL Pyrazinamide and 50 µg/mL Pyrazinoic Acid (impurity).

Sample Preparation Workflow

A. Pharmaceutical Tablets:

  • Weigh 20 tablets and determine average weight. Grind to fine powder.

  • Weigh powder equivalent to 100 mg PZA.[2] Transfer to 100 mL flask.

  • Add 70 mL water, sonicate for 20 mins (controlled temp <30°C).

  • Dilute to volume, mix, and filter through 0.45 µm PVDF filter.

  • Dilute further with Mobile Phase to reach target concentration (e.g., 50 µg/mL).

B. Human Plasma (Protein Precipitation):

  • Aliquot 200 µL plasma into a centrifuge tube.

  • Add 20 µL Internal Standard (e.g., Nicotinamide or Acetazolamide).

  • Add 200 µL 10% Perchloric Acid (or 600 µL Acetonitrile) to precipitate proteins.

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

  • Collect supernatant. If Acid used: Neutralize with minimal base or inject directly if column tolerates.

Validation & System Suitability Criteria

To ensure Trustworthiness , every analytical run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between Pyrazinamide and Pyrazinoic Acid (in System Suitability Solution).
  • Tailing Factor (

    
    ): 
    
    
    
    for the PZA peak.
  • Precision: RSD of peak area for 6 replicate injections of standard

    
    .
    
  • Retention Time (

    
    ):  PZA should elute at approximately 4-6 minutes (Capacity factor 
    
    
    
    to avoid void volume).
Linearity & Range
  • Linearity: 10 – 150 µg/mL (

    
    ).
    
  • LOD/LOQ: Typically 0.1 µg/mL and 0.3 µg/mL respectively, depending on detector sensitivity.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchDissolve sample in Mobile Phase, not pure ACN or MeOH.
Drifting Retention Phase collapse (Dewetting)Use an "AQ" type C18 column or ensure at least 2-3% organic is always present.
Broad Peaks High pHEnsure buffer pH is 3.0. At pH > 5, silanol interactions may cause tailing.
Ghost Peaks Contaminated WaterPZA is sensitive; use fresh Milli-Q water. Flush system with 50:50 Water:MeOH daily.

Workflow Visualization

The following diagram details the extraction and analysis workflow for plasma samples, highlighting the critical decision point regarding protein precipitation agents.

Sample_Prep_Workflow Plasma Plasma Sample (200 µL) IS_Add Add Internal Std (Nicotinamide) Plasma->IS_Add Precipitation Precipitation Agent? IS_Add->Precipitation Acid 10% Perchloric Acid Precipitation->Acid Cleaner Extract Organic Acetonitrile (ACN) Precipitation->Organic Simple Vortex Vortex & Centrifuge 10,000 rpm Acid->Vortex Organic->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject HPLC Injection Supernatant->Inject

Caption: Workflow for plasma sample preparation comparing acid vs. organic precipitation methods.

References

  • Bibliomed. HPLC Method Development for Determination of Pyrazinamide and Related Substance by Using Quality by Design (QbD) Approach. Available at: [Link]

  • Sphinx Knowledge House. Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]

  • Oxford Academic. High-Performance Liquid Chromatographic Determination of Pyrazinamide In Human Plasma, Bronchoalveolar Lavage Fluid, and Alveolar Cells. Available at: [Link]

  • LCGC International. Hydrophilic-Interaction Chromatography: An Update. Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

Sources

Application Note: Overcoming the Hydrophobic Barrier: Solubilizing Adamantyl Compounds for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

The Adamantyl Challenge: Causality of Precipitation and Solvent Toxicity

Adamantane derivatives are highly lipophilic, bulky, cage-like hydrocarbons. While their unique three-dimensional structure enhances target affinity via hydrophobic interactions, their extreme lipophilicity and high crystalline lattice energy cause severe aqueous insolubility.

Traditionally, researchers default to Dimethyl Sulfoxide (DMSO) as a universal solvent. However, the high concentrations of DMSO required to keep adamantyl compounds in solution inherently clash with cellular tolerance. Empirical data dictates that final DMSO concentrations in cell culture media should be maintained at or below 0.1% (v/v) to ensure cell viability and prevent artefactual signaling[1]. While robust immortalized cell lines may tolerate 0.1%–0.5% for short durations, concentrations exceeding 1.0% universally induce significant cytotoxicity, cell cycle arrest, and protein unfolding[1][2]. Consequently, diluting concentrated adamantyl-DMSO stocks into aqueous media (e.g., DMEM or RPMI) invariably leads to rapid compound precipitation, causing false-negative efficacy data and irreproducible dose-response curves.

The Gold Standard: Cyclodextrin Inclusion Complexes

To bypass solvent toxicity and prevent precipitation, the formation of host-guest inclusion complexes using cyclodextrins (CDs) is the thermodynamically favored approach. Specifically,


-cyclodextrin (

-CD) and its highly soluble derivatives, such as 2-hydroxypropyl-

-cyclodextrin (HP-

-CD), possess a hydrophobic cavity diameter (approx. 6.0–6.5 Å) that perfectly accommodates the adamantane cage[3].

The causality behind this solubilization lies in the displacement of high-energy water molecules from the CD cavity. When the lipophilic adamantane moiety enters the cavity, van der Waals interactions are maximized, resulting in highly stable 1:1 stoichiometric complexes. The binding affinities (expressed as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) for adamantane derivatives with 

-CD are exceptionally high, ranging from 3.3 to 5.1[4]. By sequestering the hydrophobic cage, the apparent aqueous solubility of the compound increases exponentially, allowing for direct dissolution in cell culture media without the need for cytotoxic co-solvents[5].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMax Safe Concentration in Cell MediaMechanism of SolubilizationKey Limitations & Causality
DMSO ≤ 0.1% (v/v) optimal; >1.0% toxic[1][2]Polarity alteration (Co-solvent)Causes protein unfolding and cell death at high doses; rapid compound precipitation upon aqueous dilution[1].
Ethanol ≤ 0.5% (v/v)Polarity alteration (Co-solvent)High volatility alters assay concentration over time; moderate cytotoxicity.
HP-

-CD
Up to 10–20 mMHost-guest inclusion complexation[3]May extract membrane cholesterol at extremely high concentrations; requires complexation prep[6].
SBE-

-CD
Up to 10–20 mMHost-guest inclusion complexationPolyanionic nature may interact with positively charged cell surface receptors.

Workflow Visualization

G A Adamantyl Compound (Hydrophobic) D Co-Solvent Mixing (Ethanol/Water) A->D B HP-β-CD Solution (Aqueous Excipient) B->D C Phase-Solubility Profiling (Determine 1:1 Stoichiometry) E Solvent Evaporation & Lyophilization C->E Optimize Ratio D->C Validate Affinity D->E Process F Solid Inclusion Complex (Water Soluble) E->F G Reconstitution in Media (No DMSO Required) F->G H Cell-Based Assay (Readout) G->H Dose-Response

Workflow for preparing and validating adamantyl-cyclodextrin complexes for cell assays.

Step-by-Step Methodology: Self-Validating Protocol

This protocol utilizes a co-solvent evaporation method to ensure complete molecular dispersion and complexation, creating a self-validating system where the vehicle control explicitly isolates the effect of the cyclodextrin.

Phase 1: Phase-Solubility Profiling (Self-Validation of Stoichiometry)

  • Prepare a series of aqueous HP-

    
    -CD solutions ranging from 0 to 50 mM in pure water.
    
  • Add an excess amount of the adamantyl compound to each vial.

  • Equilibrate the suspensions by shaking at 150 rpm at 25°C for 48 hours to reach thermodynamic equilibrium[7].

  • Filter the suspensions through a 0.45 µm membrane to remove uncomplexed drug[7].

  • Quantify the dissolved adamantyl compound via UV-Vis spectrophotometry or HPLC.

  • Causality Check: Plot drug concentration vs. CD concentration. An ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -type linear plot confirms a 1:1 inclusion complex, allowing you to calculate the exact molar ratio needed for the assay.
    

Phase 2: Complex Preparation (Co-Solvent Evaporation Method)

  • Dissolve the adamantyl compound in a volatile organic solvent (e.g., Ethanol) at a high concentration[8].

  • Dissolve HP-

    
    -CD in ultra-pure water at the predetermined molar ratio (usually 1:1 or 1:2 drug:CD).
    
  • Add the ethanolic drug solution dropwise to the aqueous HP-

    
    -CD solution under continuous magnetic stirring at 40°C[8].
    
  • Causality Check: The dropwise addition prevents rapid supersaturation and bulk precipitation, allowing the adamantane cage to thread into the CD cavity dynamically.

  • Remove the ethanol completely using a rotary evaporator under reduced pressure[8].

  • Lyophilize (freeze-dry) the remaining clear aqueous solution for 24-48 hours to obtain a stable, solid inclusion complex powder.

Phase 3: Cell-Based Assay Implementation

  • Reconstitute the lyophilized complex directly into pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS) to achieve your maximum desired assay concentration.

  • Self-Validating Control: Prepare a "Vehicle Control" using the exact same concentration of empty HP-

    
    -CD in media. This isolates the pharmacological effect of the adamantyl compound from any potential osmotic or lipid-depleting effects of the cyclodextrin[6].
    
  • Perform serial dilutions using the vehicle control medium to maintain a constant background concentration of HP-

    
    -CD across all dose-response wells.
    

References

  • How to minimize DMSO toxicity when using CYM50260 - Benchchem. 1

  • Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. A UV-Vis Study - AJOL. 4

  • Host–Guest Complexes of Cyclodextrins and Nanodiamonds as a Strong Non-Covalent Binding Motif for Self-Assembled Nanomaterials - OSTI. 3

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro - Jagiellonian Center of Innovation. 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. 5

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - MDPI. 7

  • US8426385B2 - Pharmaceutical composition comprising cyclodextrin paclitaxel inclusion and preparation method thereof - Google Patents. 8

  • Cyclodextrin modulates the cytotoxic effects of chlorhexidine on microrganisms and cells in vitro - Taylor & Francis. 6

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of Pyrazine-2-Carboxylic Acid Adamantyl Amide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Amide Coupling between Pyrazine-2-carboxylic acid and 1-Adamantylamine. Ticket ID: PYR-ADA-001 Status: Resolved / Guide Available Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of Pyrazine-2-carboxylic acid adamantyl amide presents a classic "mismatched" coupling scenario. You are attempting to couple an electron-deficient, polar heteroaromatic acid (Pyrazine-2-carboxylic acid) with a highly lipophilic, sterically bulky amine (1-Adamantylamine).

Low yields in this reaction are rarely due to electronic deactivation of the amine; they are almost exclusively caused by steric hindrance (the adamantyl cage) and solubility incompatibility (polar acid vs. lipophilic amine). This guide prioritizes the Acid Chloride Method as the "Gold Standard" for overcoming these barriers, while providing a HATU-based alternative for parallel synthesis applications.

Phase 1: Strategic Reagent Selection

Why Standard Couplings Fail

Standard carbodiimide couplings (EDC/HOBt) often stall because the active ester intermediate is not electrophilic enough to capture the bulky adamantylamine before hydrolysis occurs.

MethodSuitabilityWhy?
EDC / HOBt 🔴 LowActive ester is too sterically crowded; reaction is slow.
HATU / DIPEA 🟡 MediumWorks for small scale, but purification can be difficult due to byproducts.
Acid Chloride (SOCl₂) 🟢 High The acyl chloride is small and highly reactive, punching through the adamantyl steric barrier.
Mixed Anhydride 🟠 MediumGood reactivity, but sensitive to moisture and temperature fluctuations.

Phase 2: The Gold Standard Protocol (Acid Chloride Route)

This method generates the reactive acyl chloride in situ, ensuring maximum conversion.

Reagents
  • A: Pyrazine-2-carboxylic acid (1.0 equiv)

  • B: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF

  • C: 1-Adamantylamine (1.1 equiv)

  • D: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow
  • Activation: Suspend Pyrazine-2-carboxylic acid in anhydrous DCM. Add Thionyl Chloride dropwise.[2] Reflux for 1-2 hours until the solution becomes clear (indicating acid chloride formation).

    • Checkpoint: If using Oxalyl Chloride, perform at 0°C initially, then warm to RT.

  • Evaporation (Critical): Remove excess SOCl₂/Oxalyl Chloride under reduced pressure. Co-evaporate with dry toluene twice to remove trace acid gases.

    • Why? Residual acid chloride reagent will react with your amine to form impurities.

  • Coupling: Re-dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM.

  • Addition: Add the adamantylamine and TEA solution (in DCM) slowly to the acid chloride at 0°C.

  • Workup: Stir at RT for 4-12 hours. Quench with saturated NaHCO₃.[3]

Visual Workflow (DOT Diagram)

AcidChlorideProtocol Start Start: Pyrazine-2-carboxylic Acid Activation Add SOCl2 (3.0 eq) + Toluene Reflux 2h Start->Activation CheckClear Is solution clear? Activation->CheckClear CheckClear->Activation No (Continue Reflux) Evap Evaporate to Dryness (Remove excess SOCl2) CheckClear->Evap Yes Redissolve Redissolve in dry DCM Evap->Redissolve Addition Add Adamantylamine + TEA (Dropwise at 0°C) Redissolve->Addition Monitor Monitor TLC/LCMS (Check for disappearance of Amine) Addition->Monitor Quench Quench with NaHCO3 Extract with DCM Monitor->Quench Complete

Caption: Step-by-step logic for the Acid Chloride activation route, ensuring removal of chlorinating agents before amine addition.

Phase 3: Troubleshooting Matrix (FAQs)

Issue 1: "My reaction mixture turned into a solid sludge."

Diagnosis: Solubility Mismatch.

  • The Science: Pyrazine-2-carboxylic acid is polar; Adamantylamine is lipophilic. The salt formed (Amine·HCl) or the product itself might precipitate in pure DCM or pure Ether.

  • Solution: Use a co-solvent system.

    • Add DMF (Dimethylformamide) (10-20% v/v) to the DCM reaction mixture. This solubilizes the polar pyrazine intermediates while keeping the adamantane in solution.

Issue 2: "I have low yield, and the starting material is unreacted."

Diagnosis: Inefficient Activation (Steric Clashing).

  • The Science: The adamantyl group acts like a shield. If the "Active Ester" (in EDC/HATU methods) is too bulky, the amine cannot approach the carbonyl carbon effectively.

  • Solution: Switch to the Acid Chloride method described above. The Chloride ion is the smallest possible leaving group, minimizing the steric penalty in the transition state.

Issue 3: "I see a new spot on TLC, but it's not my product."

Diagnosis: Side Reaction (Dimerization or Hydrolysis).

  • The Science: Pyrazines can be electron-deficient. If you use strong bases (like NaH) or high heat, you might induce nucleophilic attack on the pyrazine ring itself.

  • Solution: Stick to non-nucleophilic organic bases (DIPEA, TEA) and keep temperatures below 40°C during the coupling step.

Phase 4: Purification & Isolation Strategy

Because the adamantyl group is highly lipophilic, the product will be significantly less polar than the starting pyrazine acid. Use this to your advantage.

Recommended Workup:

  • Acid Wash: Wash the organic layer (DCM) with 1N HCl.

    • Effect: This removes unreacted Adamantylamine (forms water-soluble salt) and Pyrazine (protonates the ring nitrogens, moving it to aqueous).

    • Caution: Do not use strong acid for prolonged periods if the amide bond is sensitive, though this specific amide is generally robust.

  • Base Wash: Wash with Sat. NaHCO₃.

    • Effect: Removes any unreacted Pyrazine-2-carboxylic acid or hydrolyzed acid chloride.

  • Result: The organic layer should contain mostly pure product.

Purification Logic Flow

PurificationLogic Crude Crude Reaction Mix (DCM Layer) WashAcid Wash with 1N HCl Crude->WashAcid AqAcid Aqueous Layer: Unreacted Amine Protonated Pyrazine WashAcid->AqAcid OrgAcid Organic Layer: Product + Acid Impurities WashAcid->OrgAcid WashBase Wash with Sat. NaHCO3 OrgAcid->WashBase AqBase Aqueous Layer: Pyrazine Acid Byproducts WashBase->AqBase OrgFinal Final Organic Layer: Pure Product WashBase->OrgFinal

Caption: Extraction strategy leveraging the lipophilicity of the adamantyl group to wash away polar impurities.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852.

    • Context: Authoritative review on coupling agents, confirming Acid Chloride superiority for sterically hindered amines.
  • Nakatani, et al. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data.

    • Context: Provides data on the solubility of pyrazine derivatives, supporting the need for polar co-solvents.
  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

    • Context: Protocols for handling hindered amines in amide synthesis.[5][6]

  • IUCr Journals. (2016). N-(Pyrazin-2-yl)adamantane-1-carboxamide.[3][7] Acta Crystallographica Section E.

    • Context: Crystal structure and synthesis of the reverse amide, illustrating the stability and structural properties of the pyrazine-adamantane conjug

Sources

Technical Support Center: Troubleshooting Adamantyl Carboxamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of adamantane-based compounds. Adamantyl carboxamides—often utilized in synthetic cannabinoid research, soluble epoxide hydrolase (sEH) inhibitors, and antiviral therapeutics—present a unique physicochemical challenge.

This guide is designed to move beyond basic "trial-and-error" approaches by explaining the thermodynamic and kinetic causalities behind your solubility issues, followed by self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic FAQ – The Adamantyl Conundrum

Q1: Why do adamantyl carboxamides exhibit such poor solubility, even in a strong polar aprotic solvent like 100% DMSO? A1: The difficulty stems from a clash of intermolecular forces. The adamantane core is a rigid, bulky, and highly lipophilic tricyclic hydrocarbon cage that relies on van der Waals packing. Conversely, the carboxamide functional group acts as a strong hydrogen bond donor and acceptor, creating dense, high-energy crystal lattices.

While Dimethyl Sulfoxide (DMSO) is an excellent hydrogen-bond acceptor capable of disrupting amide-amide interactions, it struggles to solvate the massive hydrophobic bulk of the adamantyl cage. Furthermore, DMSO is highly hygroscopic. Even trace amounts of atmospheric water absorbed into the solvent will drastically increase the polarity of the microenvironment, forcing the highly lipophilic adamantane cores to aggregate and precipitate out of solution[1].

Q2: My compound forms a viscous gel in DMSO instead of a clear solution or a solid precipitate. What causes this, and how do I fix it? A2: Gelation is a state of arrested solvation. The DMSO has successfully disrupted the primary crystal lattice (breaking the solid state), but the solute molecules have self-assembled into a 3D network. This occurs because the carboxamide groups form new hydrogen bonds with each other, while the adamantyl cages aggregate to minimize contact with the polar solvent.

To troubleshoot, you must provide kinetic energy (mild heating to 37°C–50°C and bath sonication) to break this non-covalent network. If the solution re-gels upon cooling to room temperature, you have exceeded the thermodynamic solubility limit . You must either dilute the sample, switch to strictly anhydrous DMSO, or introduce a co-solvent to disrupt the hydrophobic packing.

Q3: If 100% DMSO is insufficient, what are the best excipients to use for in vitro assays? A3: If thermodynamic limits are reached, encapsulation using cyclodextrins (CDs) is the gold standard. The adamantyl cage has an exceptionally high, near-perfect steric fit for the hydrophobic cavities of β-cyclodextrin and γ-cyclodextrin[2]. By forming an inclusion complex, the lipophilic adamantane is shielded from the polar solvent, while the hydrophilic exterior of the cyclodextrin ensures complete solubility in aqueous-DMSO mixtures[3].

Q4: Does heating or sonication degrade adamantyl carboxamides in DMSO? A4: Generally, no. Adamantyl carboxamides are highly stable because the immense steric bulk of the adamantane cage protects the adjacent carboxamide bond from nucleophilic attack or hydrolysis. Mild heating (up to 60°C) and standard bath sonication (15–30 minutes) in anhydrous DMSO will not cause chemical degradation[4]. However, if your DMSO contains water, prolonged thermal stress could theoretically risk trace hydrolysis.

Part 2: Quantitative Strategy Matrix

When troubleshooting, it is critical to match the physicochemical parameter of your compound to the correct intervention strategy.

Troubleshooting StrategyMechanism of ActionRecommended ReagentsExpected Physicochemical Outcome
Thermal/Kinetic Energy Overcomes activation energy barriers to disrupt solute-solute interactions.Bath sonicator (37°C - 50°C)Transitions compound from a gel/suspension to a clear solution (if below thermodynamic limit).
Anhydrous Solvent Switch Removes trace water that drives hydrophobic aggregation of the adamantyl cage.Argon-purged, molecular sieve-dried DMSOIncreases absolute solubility limit by preventing water-induced "oiling out".
Cyclodextrin Encapsulation Forms a 1:1 host-guest inclusion complex, shielding the lipophilic adamantane core.β-Cyclodextrin or γ-CyclodextrinDrastically increases apparent solubility in DMSO/aqueous assay buffers.
Co-solvent Dispersion Lowers the dielectric constant of the solvent mixture to better accommodate lipophilicity.PEG-400, Tween-80, or THFStabilizes the hydrophobic core, preventing precipitation upon dilution.

Part 3: Troubleshooting Workflow

The following logic tree outlines the decision-making process for resolving adamantyl carboxamide solubility failures.

TroubleshootingWorkflow Start Adamantyl Carboxamide in DMSO CheckSol Visual Inspection: Clear Solution? Start->CheckSol Proceed Proceed to Assay CheckSol->Proceed Yes Kinetic Kinetic Issue? Heat (37°C) & Sonicate CheckSol->Kinetic No (Gel/Precipitate) CheckSol2 Clear Solution? Kinetic->CheckSol2 CheckSol2->Proceed Yes Thermo Thermodynamic Limit or Moisture Issue CheckSol2->Thermo No DryDMSO Use Anhydrous DMSO (Argon Purged) Thermo->DryDMSO CheckSol3 Clear Solution? DryDMSO->CheckSol3 CheckSol3->Proceed Yes CoSolvent Add Cyclodextrins or PEG-400 CheckSol3->CoSolvent No CoSolvent->Proceed

Logical workflow for troubleshooting adamantyl carboxamide solubility in DMSO.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, protocols must contain internal validation checkpoints. Do not proceed to your biological or chemical assays if the validation steps fail.

Protocol A: Preparation of Moisture-Free (Anhydrous) DMSO Stock Solutions

Because the adamantyl cage is highly sensitive to trace water, standard benchtop DMSO is often the root cause of precipitation.

  • Solvent Preparation: Procure fresh, septum-sealed anhydrous DMSO (≥99.9%). If using an older bottle, add activated 3Å molecular sieves to the bottle 24 hours prior to use.

  • Purging: Flush a clean, dry glass vial with Argon or Nitrogen gas to displace ambient humidity.

  • Weighing: Weigh the adamantyl carboxamide powder rapidly to minimize atmospheric moisture exposure and transfer it to the purged vial.

  • Solvation: Inject the anhydrous DMSO through a septum into the vial.

  • Agitation: Vortex for 60 seconds, followed by bath sonication at 40°C for 15 minutes.

  • Validation Checkpoint (The Freezing Test): Pure, anhydrous DMSO has a sharp freezing point of 18.5°C. Place a 100 µL aliquot of your neat solvent in a 15°C environment (or a carefully monitored cool water bath). It should crystallize rapidly. If it remains liquid, your DMSO has absorbed significant atmospheric water, which is actively preventing your adamantyl compound from dissolving[1]. Discard and use fresh anhydrous solvent.

Protocol B: Cyclodextrin Inclusion Complexation

If your compound exceeds its thermodynamic solubility limit in DMSO, use this protocol to form a host-guest complex, drastically improving its solubility profile for downstream aqueous dilution.

  • Host Preparation: Prepare a 20% (w/v) solution of β-cyclodextrin (β-CD) or γ-cyclodextrin (γ-CD) in a primary aqueous buffer (e.g., PBS, pH 7.4). Heat to 50°C while stirring to ensure complete dissolution of the CD.

  • Guest Preparation: Dissolve your adamantyl carboxamide in the absolute minimum volume of anhydrous DMSO required to create a highly concentrated stock (e.g., 100 mM).

  • Complexation: Dropwise, add the DMSO stock solution into the stirring cyclodextrin solution. The adamantyl group will spontaneously partition into the hydrophobic cavity of the CD[2].

  • Equilibration: Stir the mixture continuously at 37°C for 4 to 6 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation Checkpoint (The Clarity Test): After 6 hours, allow the solution to cool to room temperature. A successful 1:1 inclusion complex will yield a completely clear, single-phase solution. If the solution is turbid or exhibits a fine suspension, the adamantane derivative has not been fully complexed. This indicates you must either increase the CD:Drug molar ratio or utilize γ-CD, which possesses a slightly larger cavity than β-CD, offering better accommodation for highly substituted adamantyl groups[3].

References

  • National Institutes of Health (PMC). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." URL: [Link]

  • American Chemical Society (ACS Omega). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." URL: [Link]

  • European Union Drugs Agency. "Synthetic cannabinoids in Europe – a review." URL: [Link]

Sources

Minimizing side reactions in pyrazine acid chloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Pyrazine-2-Carbonyl Chloride Coupling

Doc ID: PYR-CPL-004 | Status: Active | Last Updated: 2025-10-24

Executive Summary: The "Pyrazine Paradox"

User Context: You are attempting to couple a pyrazine-2-carboxylic acid with an amine. You likely chose the acid chloride route (


) for its high reactivity, but you are encountering low yields, "black tar" formation, or unexpected impurities.

The Core Problem: Pyrazine rings are highly


-deficient (electron-poor) due to the two nitrogen atoms. This creates a chemical paradox:
  • High Carbonyl Reactivity: The electron-withdrawing ring makes the acyl chloride extremely electrophilic (good for coupling).

  • Ring Instability: The same electron deficiency makes the ring carbons susceptible to Nucleophilic Aromatic Substitution (

    
    ) . Your amine might attack the ring instead of the carbonyl.
    
  • Self-Reactivity: Pyrazine acid chlorides are prone to self-condensation and polymerization, often observed as rapid darkening of the reaction mixture.

This guide provides a tiered troubleshooting protocol to isolate and eliminate these side reactions.

Diagnostic Workflow (Decision Tree)

Before altering your chemistry, map your current failure mode to this logic flow.

PyrazineDecisionTree Start Start: Characterize Failure Darkening Mixture turns Black/Tar (Polymerization) Start->Darkening Rapid Decomposition Hydrolysis Reversion to Acid (Hydrolysis) Start->Hydrolysis No Reaction / Wet WrongRegio Wrong Product Mass (Ring Attack / SnAr) Start->WrongRegio Byproduct + HCl loss Soln_Temp Soln: Cryogenic Addition (-10°C) & Inert Atm Darkening->Soln_Temp Thermal Instability Soln_Reagent Soln: Switch to T3P or Mixed Anhydride Darkening->Soln_Reagent Persists at -10°C Hydrolysis->Soln_Reagent Acid Chloride too labile Soln_Base Soln: Use Steric Base (DIPEA vs TEA) WrongRegio->Soln_Base Nucleophile attacks Ring

Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on visual and analytical cues.

Troubleshooting Guide (Q&A Format)

Category A: Stability & "Black Tar" Formation

Q: My reaction mixture turns black immediately upon adding the acid chloride to the amine. What is happening? A: You are witnessing polymerization or self-condensation . Because the pyrazine ring is electron-deficient, the acid chloride is hyper-reactive. If the concentration of the amine is locally high, or if the temperature is uncontrolled, the generated HCl (or the acid chloride itself) can catalyze the attack of one pyrazine molecule onto another.

  • Protocol Fix (The "Cold-Addition" Method):

    • Dissolve the amine and base (DIPEA) in DCM/THF.

    • Cool this receiving flask to -10°C or 0°C .

    • Dissolve your pyrazine acid chloride in a separate volume of solvent.

    • Add the acid chloride dropwise to the amine solution. Never add solid acid chloride directly to the amine.

Q: Can I store Pyrazine-2-carbonyl chloride? A: No. Unlike benzoyl chloride, pyrazine acid chlorides degrade rapidly even at -20°C. They should be generated in situ and used immediately.

  • Recommendation: If you cannot use it immediately, switch to a stable activated ester (e.g., Pentafluorophenyl ester) or use a coupling agent like T3P (Propylphosphonic anhydride) which avoids the acid chloride intermediate entirely [1].

Category B: Impurities & Regioselectivity

Q: LCMS shows a byproduct with the correct mass, but the NMR is messy. Could it be a regioisomer? A: Yes. This is the classic


 Trap .
In electron-deficient heterocycles (pyrazines, pyridines), the ring carbons (positions 3, 5, 6) are electrophilic.[1] If your amine is a strong nucleophile and the carbonyl is sterically hindered or deactivated, the amine may attack the ring, displacing a leaving group (like a halogen) or even a hydride (oxidative substitution).
  • The Fix:

    • Change the Base: Switch from TEA (Triethylamine) to DIPEA (Diisopropylethylamine) or 2,6-Lutidine . The steric bulk prevents the base from acting as a nucleophile against the ring [2].

    • Solvent Switch: Use non-polar solvents (DCM, Toluene) rather than polar aprotic solvents (DMF, DMSO). Polar solvents stabilize the Meisenheimer complex intermediate, promoting the unwanted ring attack [3].

Q: I see a "Vilsmeier" impurity when using Oxalyl Chloride/DMF. A: Pyrazine nitrogens can react with the Vilsmeier reagent (formed from DMF + Oxalyl Chloride).

  • The Fix: Reduce DMF to a strictly catalytic amount (1-2 drops per 50 mmol). Alternatively, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, acid-free acid chloride generation [4].

Comparative Data: Activation Methods

Choose your activation method based on the stability of your specific pyrazine substrate.

Activation MethodReactivityRisk of Side RxnsRecommended For
Thionyl Chloride (

)
HighHigh (Heat required)Simple, unsubstituted pyrazines.
Oxalyl Chloride / DMF Very HighModerate (Gas evolution)Sterically hindered acids.
Mixed Anhydride (IBCF) ModerateLowSubstrates sensitive to HCl.
T3P (Propylphosphonic anhydride) HighVery Low Best Practice. High yield, no acidic byproducts.
HATU / DIPEA HighModerateSmall scale discovery; expensive for scale-up.

Deep Dive: The Mechanism of Failure

Understanding the electron density map of the pyrazine ring is critical for controlling the reaction.

ReactionPathways Acid Pyrazine Acid AcidCl Acid Chloride (Highly Unstable) Acid->AcidCl SOCl2 / (COCl)2 Amide Target Amide AcidCl->Amide Path A: Carbonyl Attack (Fast, Kinetic) SnAr Ring-Attack Byproduct (Impurity) AcidCl->SnAr Path B: Ring Attack (C3/C5) (Thermodynamic/Polar Solvent) Hydrolysis Hydrolyzed Acid AcidCl->Hydrolysis Moisture Amine Amine (R-NH2)

Figure 2: Competing reaction pathways. Path A is desired; Path B occurs in polar solvents or with excess nucleophiles.

Validated Protocol: The "T3P Standard"

For researchers struggling with acid chloride instability, the industry standard has shifted toward T3P (Propylphosphonic anhydride) coupling. This method avoids the discrete acid chloride intermediate, minimizing ring attack and polymerization [5].

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[2]

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate or 2-MeTHF (Green alternative)

Step-by-Step:

  • Charge: Combine Pyrazine acid, Amine, and Base in Ethyl Acetate at room temperature.

  • Add: Add T3P solution dropwise. (Note: T3P is not reactive until the base is added, allowing for a controlled start).

  • Monitor: Stir at RT for 1-3 hours.

  • Workup: Wash with water, then sat.

    
    . The water solubility of T3P byproducts simplifies purification significantly compared to urea byproducts from EDC/DCC.
    

References

  • Benchchem. (2023). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.Link

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19 (Synthetic approaches).[3][4][5][6]Link

  • Santa Cruz Biotechnology. (2024). Pyrazine-2-carbonyl chloride Properties and Safety.Link

  • Organic Chemistry Portal. (2023). Acid Chlorides: Ghosez's Reagent.Link

  • Archimica. (2010). T3P (Propylphosphonic Anhydride) - The Water Scavenger for Amide Couplings.Link (Note: General reference for T3P mechanism).

Sources

Overcoming steric hindrance in adamantyl amine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantyl Amine Coupling. 1-Adamantylamine is a highly valuable pharmacophore in drug discovery, frequently utilized to improve the lipophilicity, metabolic stability, and pharmacokinetic profiles of target molecules[1]. However, its rigid, tricyclic cage creates severe steric hindrance, shielding the primary amine and significantly retarding nucleophilic attack[2].

This portal provides causality-driven troubleshooting, validated protocols, and expert FAQs to help researchers and drug development professionals overcome these steric barriers in amidation and cross-coupling workflows.

Reaction Pathway & Steric Mitigation Strategy

G A 1-Adamantylamine (High Steric Bulk) B Amide Coupling A->B Electrophilic Acylation C Buchwald-Hartwig Amination A->C Transition Metal Catalysis D Acid Chloride Method (e.g., Oxalyl Chloride) B->D E CDI Amidation (High Temp) B->E F Pd-PEPPSI-IPr / SIPr Bulky Ligands C->F G High Temp (>60°C) + Excess Amine C->G H Adamantyl Amide D->H E->H I N-Aryl Adamantylamine F->I G->I

Workflow for overcoming steric hindrance in 1-adamantylamine couplings.

Section 1: Troubleshooting Amidation Reactions

Symptom: Low yields or unreacted starting materials when coupling 1-adamantylamine with carboxylic acids using standard carbodiimides (e.g., EDC, DCC) and HOBt.

Causality: The bulky adamantyl group prevents the amine from efficiently attacking the activated O-acylisourea or HOBt-ester intermediate. The steric clash between the cage and the bulky coupling reagent complex drastically increases the activation energy barrier, leading to reagent hydrolysis rather than productive amide bond formation.

Solution: Bypass the bulky intermediate by converting the carboxylic acid to a highly reactive, sterically unencumbered acid chloride, or use 1,1′-Carbonyldiimidazole (CDI) at elevated temperatures[3].

Validated Protocol: Acid Chloride-Mediated Amidation

This protocol utilizes a self-validating physical change (gas evolution) to confirm intermediate formation before introducing the hindered amine.

  • Acid Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert argon atmosphere.

  • Chlorination: Add oxalyl chloride (1.5 mmol) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop).

    • Self-Validation Check: Immediate effervescence (release of CO and CO₂ gas) confirms the successful formation of the acid chloride[3]. If no bubbling occurs, check reagent integrity.

  • Maturation: Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours). Concentrate under reduced pressure to remove excess oxalyl chloride and HCl.

  • Amine Preparation: Redissolve the crude acid chloride in anhydrous DCM (5 mL). In a separate oven-dried flask, dissolve 1-adamantylamine (1.2 mmol) and triethylamine (TEA, 2.0 mmol) in DCM (5 mL).

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C to control the exothermic reaction.

  • Completion: Stir at room temperature for 4-12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Section 2: Troubleshooting Buchwald-Hartwig Cross-Coupling

Symptom: Trace product formation or predominant dehalogenation/self-coupling when reacting 1-adamantylamine with aryl halides using standard Pd(PPh₃)₄ or Pd(OAc)₂/BINAP systems.

Causality: In the catalytic cycle, the oxidative addition complex must undergo amine coordination and subsequent deprotonation to form the Pd-amido intermediate. The massive steric bulk of 1-adamantylamine impedes coordination to the palladium center if the ancillary ligands are not appropriately tuned.

Solution: Utilize highly active, sterically demanding N-heterocyclic carbene (NHC) ligands (e.g., SIPr or PEPPSI-IPr) or specialized dialkylbiaryl phosphines (e.g., PCyp₂ArXyl₂)[4][5]. These bulky ligands facilitate reductive elimination while stabilizing the Pd center against deactivation.

Quantitative Data: Catalyst & Condition Selection
Catalyst SystemLigand TypeBase & SolventTemp & TimeExpected Outcome / Notes
Pd₂(dba)₃ / SIPr·HCl NHC (Imidazolinium)LHMDS (1M in THF)60 °C, 10-24 hHigh yield. Requires excess amine (4 eq) to drive coordination[4].
Pd-PEPPSI-IPr NHC (Precatalyst)NaOtBu, Toluene80 °C, 12 hSuperb yields. Tolerates electron-rich and heteroaromatic substrates.
[Pd(cinnamyl)Cl]₂ / PCyp₂ArXyl₂ Dialkylbiaryl PhosphineNaOtBu, THF100 °C, 19 hGood yields. Requires 1-2 mol% Pd loading due to extreme steric hindrance[5].
Validated Protocol: Pd-PEPPSI-IPr Catalyzed Amination

This protocol utilizes a visual phase change to validate reaction progression.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), 1-adamantylamine (1.2 mmol), Pd-PEPPSI-IPr (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure complete oxygen removal.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heating: Seal the tube and heat in an oil bath at 80 °C for 12 hours.

    • Self-Validation Check: The color of the reaction mixture will typically darken, and a visible precipitate (NaBr) will form, indicating successful cross-coupling progression.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium and salts. Concentrate the filtrate and purify via silica gel chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why does my CDI-mediated urea formation with 1-adamantylamine fail at room temperature? A1: 1,1′-Carbonyldiimidazole (CDI) forms an active imidazolide intermediate. However, due to the low nucleophilicity and high steric hindrance of adamantylamine, it cannot efficiently displace the imidazole leaving group at room temperature. You must employ anhydrous DMF and elevate the temperature to 90 °C to provide the necessary thermal energy to overcome this activation barrier[3].

Q2: Can I use 1-adamantylamine as a bifunctional additive in nickel-photoredox cross-coupling? A2: Yes. Recent studies show that highly sterically profiled primary amines like 1-adamantylamine and tert-butylamine act as excellent bifunctional additives in Ni-photoredox cross-coupling. Their steric bulk enhances coordination lability on the nickel center, facilitating efficient ligand exchange while acting as a weak base, achieving excellent yields (up to 91%) at room temperature[6].

Q3: How does steric hindrance affect the ratio of monoarylation vs. bisarylation in Buchwald-Hartwig reactions? A3: Generally, primary amines are prone to bisarylation because the resulting secondary aniline is often more reactive than the starting primary amine. However, with 1-adamantylamine, the extreme steric bulk of the first adamantyl group severely restricts a second oxidative addition/coordination cycle, naturally suppressing bisarylation. Nonetheless, using an excess of the amine (e.g., 1.2 to 4 equivalents) and high catalyst loading is still recommended to drive the initial slow coupling forward[4].

Q4: Are there metal-free alternatives for N-arylation of adamantylamine? A4: Yes. Metal-free N-arylation can be achieved using diaryliodonium salts. Even highly sterically hindered amines like adamantylamine can be arylated using diaryliodonium salts and Na₂CO₃ at elevated temperatures, yielding the N-aryl derivative without the need for transition metal catalysts.

References
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages -
  • PEPPSI™ Catalysts Overview: Buchwald-Hartwig Amin
  • Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis - PMC -
  • Regiospecific N‐Arylation of Aliphatic Amines under Mild and Metal‐Free Reaction Conditions - Stockholm University -
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - Universität Regensburg -
  • FULL PAPER Dialkylterphenyl Phosphine-Based Palladium Precatalysts for Efficient Aryl Amination of N-nucleophiles - Universidad de Sevilla -
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - ACS Public
  • Organic chemistry Bc.
  • Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions - Benchchem -

Sources

Technical Support Center: Enhancing Metabolic Stability of Pyrazine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-2-carboxamide derivatives. This guide provides in-depth, field-proven insights into assessing and enhancing the metabolic stability of this important chemical class. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for pyrazine-2-carboxamide derivatives?

A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] For a drug candidate, poor metabolic stability leads to rapid clearance from the body, resulting in a short half-life and low bioavailability, which often translates to a need for higher or more frequent dosing and a greater risk of generating toxic metabolites.[3] Pyrazine-2-carboxamide derivatives, like many aromatic heterocyclic compounds, are often subject to metabolism, making early assessment of their stability crucial for guiding medicinal chemistry efforts toward more durable and effective drug candidates.[4]

Q2: What are the primary metabolic pathways for pyrazine-2-carboxamide derivatives?

A2: Metabolism is broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar groups. For pyrazine-containing structures, the most common Phase I pathway is oxidation mediated by Cytochrome P450 (CYP) enzymes.[5] The electron-deficient nature of the pyrazine ring makes it less prone to oxidation than electron-rich rings, but it can still be a site of metabolism.[4] Oxidation often occurs on the pyrazine ring itself or on appended alkyl or aryl groups.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, significantly increasing its polarity to facilitate excretion.[3] Common Phase II reactions include glucuronidation (by UGTs) and sulfation (by SULTs).[1]

Below is a conceptual diagram illustrating these pathways.

General Metabolic Pathways cluster_0 cluster_1 Parent Parent Compound (Pyrazine-2-carboxamide) Phase1 Phase I Metabolite (e.g., Hydroxylated) Parent->Phase1 Phase I Reaction (Oxidation, Reduction) Phase2 Phase II Conjugate (e.g., Glucuronide) Parent->Phase2 Direct Conjugation Phase1->Phase2 Phase II Reaction (Conjugation) Excretion Excretion Phase1->Excretion Phase2->Excretion P450 CYP450s UGT UGTs, SULTs

Caption: General metabolic pathways for xenobiotics.

Q3: Which specific Cytochrome P450 (CYP) enzymes are most relevant for pyrazine metabolism?

A3: While multiple CYP isoforms can metabolize a given compound, studies on pyrazine and its derivatives have shown involvement from several key subfamilies. Specifically, pyrazine itself can induce CYP2E1, while some derivatives induce enzymes in the CYP2B and CYP3A subfamilies.[6] CYP3A4 is the most abundant CYP in the human liver and is responsible for metabolizing over 50% of marketed drugs, making it a highly relevant enzyme to consider in your assessments.[7]

Q4: What are some common medicinal chemistry strategies to enhance the metabolic stability of pyrazine-2-carboxamide derivatives?

A4: Once a metabolic "soft spot" is identified, several strategies can be employed:

  • Blocking Metabolic Sites: Introducing a metabolically robust group, such as a fluorine atom, at or near the site of oxidation can sterically or electronically hinder the enzymatic reaction.[8]

  • Deactivating the Ring: Adding electron-withdrawing groups to an aromatic ring can make it less susceptible to CYP-mediated oxidation.[8]

  • Scaffold Hopping: Replacing a metabolically liable aromatic ring with a more stable one can be effective. For example, replacing a phenyl ring with a pyridine or another pyrazine ring can increase stability due to the electron-deficient nature of the nitrogen-containing heterocycles.[4]

  • Conformational Restriction: Modifying the molecule to restrict its rotation can prevent it from adopting the ideal conformation for binding to the active site of a metabolizing enzyme.

Experimental Workflows & Protocols

A tiered approach is recommended for assessing metabolic stability. The Microsomal Stability Assay is an excellent high-throughput primary screen for Phase I metabolism, while the Hepatocyte Stability Assay provides a more comprehensive picture that includes both Phase I and Phase II metabolism in an intact cell system.[9]

Protocol 1: In Vitro Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[10]

Core Principle: The reaction is initiated by adding a necessary cofactor, NADPH, which provides the reducing equivalents for the CYP catalytic cycle. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2][11]

Microsomal Stability Assay Workflow Start Start Prep Prepare Reagents (Microsomes, Buffer, Compound, NADPH) Start->Prep PreInc Pre-incubate Compound + Microsomes @ 37°C Prep->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Sample->Quench Process Process Sample (Centrifuge to precipitate protein) Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate % Remaining, t½, CLint Analyze->Calculate End End Calculate->End

Caption: A typical workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.[12]

    • Prepare a 100 mM phosphate buffer (pH 7.4) containing magnesium chloride.[9]

    • Prepare a stock solution of your pyrazine-2-carboxamide derivative (e.g., 10 mM in DMSO) and create a working solution.

    • Prepare a fresh NADPH regenerating system solution.

    • Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Set Up Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomal suspension, and your test compound's working solution. Also include a positive control (e.g., imipramine, propranolol) and a negative control incubation without NADPH.[10][12]

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.[12]

  • Initiate and Sample:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control. The time of addition is your T=0.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation plate to a new plate containing the ice-cold quenching solution.[10][13]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line, which gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[11]

Data Summary Table:

ParameterTypical Value/SettingRationale
Test Compound Conc.1 µMLow concentration to be under Km, ensuring first-order kinetics.[10]
Microsomal Protein Conc.0.5 mg/mLBalances sufficient enzyme activity with minimizing non-specific binding.[10][13]
Incubation Temperature37°CMimics physiological temperature for optimal enzyme activity.
Time Points0, 5, 15, 30, 45 minCaptures the depletion curve for both stable and unstable compounds.[10]
CofactorNADPH Regenerating SystemProvides a sustained source of NADPH for the CYP450 catalytic cycle.

Troubleshooting Guides

Encountering issues during metabolic stability assays is common. This section provides a logical approach to diagnosing and resolving them.

Troubleshooting Logic for Microsomal Assay Start Unexpected Result Observed PosControl Positive Control OK? Start->PosControl NegControl Negative Control Stable? (-NADPH) PosControl->NegControl Yes ReagentFail Root Cause: Reagent/System Failure (Inactive Microsomes/NADPH) PosControl->ReagentFail No Replicates Replicates Consistent? NegControl->Replicates Yes ChemInstability Root Cause: Chemical Instability (Compound degrades in buffer) NegControl->ChemInstability No PipetteError Root Cause: Pipetting Inaccuracy or Inconsistent Mixing Replicates->PipetteError No CompoundStable Result is Valid: Compound is highly stable or not a CYP substrate Replicates->CompoundStable Yes (No metabolism) RapidMetabolism Result is Valid: Compound is metabolized very rapidly Replicates->RapidMetabolism Yes (Rapid metabolism)

Caption: Decision tree for troubleshooting common assay failures.

Q: My compound shows no metabolism, even the positive control is slow. What happened?

A: This points to a systemic failure.[14]

  • Root Cause 1: Inactive Cofactor. The NADPH regenerating system is temperature-sensitive and must be prepared fresh. If it has degraded, the CYP450 cycle cannot proceed.

  • Root Cause 2: Inactive Microsomes. Improper storage (e.g., not at -80°C) or multiple freeze-thaw cycles can denature the enzymes.

  • Corrective Action: First, prepare a fresh batch of the NADPH regenerating system. If the issue persists, use a new aliquot of microsomes and validate them with a panel of known control compounds.[11]

Q: My compound disappears rapidly even in the control incubation without NADPH. Why?

A: This indicates that the loss of your compound is not due to NADPH-dependent enzymatic metabolism.

  • Root Cause 1: Chemical Instability. The compound may be unstable in the pH 7.4 buffer at 37°C.

  • Root Cause 2: Non-specific Binding. The compound may be adsorbing to the plasticware, though this is usually less of an issue with modern low-bind plates.

  • Root Cause 3: Non-NADPH Dependent Enzymatic Degradation. Other enzymes in the microsomal preparation (e.g., esterases) could be metabolizing your compound.

  • Corrective Action: Run a control incubation with heat-inactivated microsomes. If the compound is still unstable, the issue is likely chemical instability. If it is stable in heat-inactivated microsomes but not in the -NADPH control, it is likely being metabolized by a non-CYP enzyme.

Q: I see high variability between my replicate wells. What is the cause?

A: High variability is almost always due to technical execution.[11]

  • Root Cause: Inconsistent Pipetting or Mixing. This is the most common cause. Errors in pipetting small volumes of compound stock, microsomes, or NADPH can lead to large differences in final concentrations. Insufficient mixing of the microsomal stock before aliquoting can also cause inconsistent enzyme concentrations.

  • Corrective Action: Ensure all pipettes are calibrated. When preparing plates, gently but thoroughly mix the microsomal stock before each aspiration. Use a multichannel pipette for additions where possible to improve consistency. Consider using automated liquid handlers for high-throughput screening.[15]

Q: My results from the hepatocyte assay show much faster clearance than the microsomal assay. Why the discrepancy?

A: This is an excellent and informative result. It suggests that metabolic pathways other than Phase I CYP-mediated metabolism are significantly contributing to the compound's clearance.

  • Root Cause: Your compound is likely a substrate for Phase II conjugation enzymes (like UGTs or SULTs) or other cytosolic enzymes that are present and active in hepatocytes but absent or inactive in microsomes.[1]

  • Next Steps: This result is a critical piece of data. It directs your focus toward identifying the active Phase II metabolites and suggests that strategies to block Phase I metabolism alone will be insufficient. You may need to modify the structure to prevent the conjugation reaction.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved March 3, 2026, from [Link]

  • Inagadi, M. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved March 3, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2007, January 15). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved March 3, 2026, from [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved March 3, 2026, from [Link]

  • Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Retrieved March 3, 2026, from [Link]

  • Abe, K., et al. (1996). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. PubMed. Retrieved March 3, 2026, from [Link]

  • Scott, J. S., & Leach, A. G. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved March 3, 2026, from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved March 3, 2026, from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved March 3, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved March 3, 2026, from [Link]

  • Al-Awad, M., et al. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved March 3, 2026, from [Link]

  • Guengerich, F. P. (2012, June 28). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Retrieved March 3, 2026, from [Link]

Sources

Resolving NMR peak overlap in adamantyl pyrazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Resolving Spectral Overlap in Adamantyl-Pyrazine Scaffolds From: Senior Application Scientist, Analytical Chemistry Division To: R&D Team / Structural Elucidation Group

Welcome to the NMR Technical Support Center

Topic: Troubleshooting


H and 

C NMR assignment for Adamantyl-Pyrazine conjugates. Status: Active Guide.

You are likely accessing this guide because you are facing the "Adamantane Blob" problem: a high-resolution pyrazine aromatic region (8.0–9.0 ppm) coupled with an unintelligible multiplet mess in the aliphatic region (1.6–2.2 ppm). This guide prioritizes field-proven resolution strategies over theoretical discussion.

Module 1: The "Smart Solvent" Protocol (ASIS Effect)

The Issue: In


, adamantane methylene (

) and bridgehead (

) protons often overlap perfectly due to similar electronegativity and lack of magnetic anisotropy in the cage structure.

The Fix: Exploit the Aromatic Solvent-Induced Shift (ASIS) .[1][2][3] Changing the solvent from chloroform to benzene-d6 (


) creates a collision complex between the solvent and solute. The magnetic anisotropy of the benzene ring shields/deshields protons differently based on their stereochemical orientation, often resolving the "blob" into distinct multiplets.

Experimental Workflow:

  • Baseline Scan: Acquire

    
    H NMR in 
    
    
    
    (Standard).
  • Evaporation: Remove solvent completely (ensure no residual

    
     peak at 7.26 ppm, as it interferes with the aromatic region).
    
  • ASIS Scan: Redissolve in

    
     (Benzene-d6).
    
  • Comparison: Overlay spectra. Look for the "accordion effect" where the aliphatic multiplets stretch out.

Data Comparison Table:

SolventPolarityMechanism of ActionExpected Result on Adamantane
Chloroform-d (

)
MediumSolvationHigh overlap; "Blob" formation at 1.6–2.1 ppm.
Benzene-d6 (

)
Non-polar

-Stacking / Anisotropy
Significant dispersion of methylene protons; separation of bridgehead signals.
Pyridine-d5 Polar/BasicH-Bonding + AnisotropyStrong shifts for protons near the pyrazine linker; useful if

fails.

Technical Note: The ASIS effect is stereospecific. Protons located in the "shielding cone" of the solvent benzene ring will shift upfield, while those in the descreening zone shift downfield.

Module 2: Advanced 2D Correlation Strategies

The Issue: 1D optimization failed. You still cannot determine if the pyrazine is attached at the 1-position (bridgehead) or 2-position (methylene) of the adamantane, or you cannot assign the specific protons in the cage.

The Fix: Stop relying on


H dispersion. Rely on 

C dispersion. The carbon spectral width (200 ppm) is 20x wider than proton (10 ppm).

Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Why: This is the primary problem solver. It correlates the overlapping proton signals to their distinct carbon signals.[4]

    • Setup: Set spectral width (F1) to 20–50 ppm to focus purely on the aliphatic cage.

    • Result: You will see the "blob" protons separated vertically by their carbon shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: To prove connectivity between the Pyrazine and Adamantane.

    • Target: Look for a correlation between the Pyrazine ring protons and the Quaternary Carbon (if 1-substituted) or Methine Carbon (if 2-substituted) of the adamantane.

  • HSQC-TOCSY (Total Correlation Spectroscopy):

    • Why: Standard COSY fails in adamantanes due to strong coupling (roofing effects). HSQC-TOCSY selects a resolved carbon, then "lights up" the entire proton spin system of that specific adamantane ring.

Visual Workflow (Decision Tree):

NMR_Workflow Start Start: Unresolved Adamantyl Region Solvent Step 1: Switch to Benzene-d6 Start->Solvent Check Resolved? Solvent->Check Success Assign via 1D Integration Check->Success Yes HSQC Step 2: Run Multiplicity-Edited HSQC Check->HSQC No Analysis Analyze C-H Correlations HSQC->Analysis Analysis->Success Resolved HMBC Step 3: Run HMBC (Long Range) Analysis->HMBC Linker Check LSR Step 4: Shift Reagents (Eu(fod)3) Analysis->LSR Still Overlapping

Caption: Logical workflow for resolving adamantyl spectral overlap, prioritizing non-destructive methods first.

Module 3: The "Chemical Shift" Reagent (LSR) Protocol

The Issue: Magnetic resolution (high field/2D) is insufficient. The signals are magnetically equivalent but stereochemically distinct.

The Fix: Use a Lanthanide Shift Reagent (LSR), specifically


  or 

.
  • Mechanism:[5][6][7] The Europium atom is a Lewis Acid.[8] It binds to the basic Nitrogen atoms on the Pyrazine ring.

  • Effect: It induces a "Pseudocontact Shift" that propagates through the molecule. Protons closer to the Pyrazine (the binding site) shift significantly more than those further away (Distance dependence

    
    ). This "stretches" the adamantane spectrum based on distance from the linker.
    

Step-by-Step Protocol:

  • Preparation: Prepare a 0.1 M solution of your compound in

    
     (0.5 mL).
    
  • Initial Scan: Acquire a standard

    
    H spectrum.
    
  • Titration:

    • Add 5 mg of solid

      
       directly to the NMR tube.
      
    • Shake until dissolved (solution may turn pale yellow).

    • Acquire spectrum.[5][6][8][9][10][11][12][13][14][15]

  • Iteration: Repeat addition (cumulative: 5mg, 10mg, 15mg) until the adamantane multiplets separate.

  • Analysis: Plot the change in chemical shift (

    
    ) vs. concentration. The slope identifies the proton's distance from the pyrazine nitrogen.
    

Frequently Asked Questions (FAQ)

Q: Why do my Pyrazine protons appear as a singlet even though I have an adamantyl substituent? A: If the adamantane is attached at the 2-position of the pyrazine, the protons at positions 3, 5, and 6 are chemically distinct. However, accidental equivalence is common in


.
  • Action: Check the Carbon-13 spectrum.[4][5][7][8][12][16] You should see distinct signals. If not, dynamic rotation of the adamantane cage might be averaging the signals. Cool the sample to -40°C to freeze the rotation.

Q: Can I use DMSO-d6 instead of Benzene-d6? A: DMSO is excellent for solubility but often worsens overlap in aliphatic regions because it is very viscous (broadening lines) and polar (compressing hydrophobic signals). Benzene-d6 is superior for resolving aliphatic hydrocarbons like adamantane.

Q: How do I distinguish between 1-adamantyl and 2-adamantyl substitution? A:

  • 1-Adamantyl: The quaternary carbon (bridgehead) will appear in the

    
    C spectrum (usually 30–40 ppm) as a low-intensity peak that disappears in a DEPT-135 experiment.
    
  • 2-Adamantyl: The attachment point is a Methine (CH). It will appear as a positive peak in DEPT-135.

References

  • Adamantane NMR Standards: Adamantane - Spectroscopy and Structure. Wikipedia. Link

  • Solvent Effects (ASIS): Influence of solvents on the 1H-NMR chemical shifts. University of Nigeria / ResearchGate. Link

  • Shift Reagents: Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Royal Society of Chemistry. Link

  • 2D NMR Strategy: HSQC and HMBC: Two Dimensional Nuclear Magnetic Resonance Spectroscopy. Scribd/Academic Repository. Link

  • Solid State Comparison: One- and two-dimensional exchange J-resolved CP-MAS NMR spectrum of adamantane. AIP Publishing. Link

Sources

Technical Support Center: Bioavailability Enhancement for Adamantyl Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ADM-PK-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the Adamantyl Optimization Hub

You are likely here because your adamantane-based lead compound—while showing excellent affinity for hydrophobic pockets (e.g., M2 ion channels, DPP-4, or 11


-HSD1)—is failing DMPK screens.

The Adamantyl Paradox is well-known: the same lipophilic diamondoid cage that drives potency often acts as a "grease ball" in aqueous media (poor solubility) or a "metabolic magnet" for CYP450 enzymes (rapid clearance).

This guide provides three targeted modules to troubleshoot and resolve oral bioavailability (


) failures.

Module 1: Solubility Troubleshooting (The "Brick Dust" vs. "Grease Ball" Analysis)

Issue: Low


 and low AUC due to poor dissolution in the gastrointestinal (GI) tract.[1]
Diagnostic Workflow

Before selecting a formulation strategy, you must classify your inhibitor based on its Melting Point (MP) and LogP.[1] Use the decision matrix below.

FormulationStrategy Start Start: Characterize Solid State CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (High Lattice Energy) CheckMP->HighMP High LowMP Low MP (<150°C) (Lipophilicity Limited) CheckMP->LowMP Low Strategy1 Strategy: Particle Size Reduction (Nanosuspension/Milling) HighMP->Strategy1 Solubility Limited by Crystal Energy CheckLogP Check LogP LowMP->CheckLogP Strategy2 Strategy: Lipid Formulation (SEDDS / LNP) CheckLogP->Strategy2 LogP > 5 (Grease Ball) Strategy3 Strategy: Cyclodextrin Complexation (The 'Gold Standard' for Adamantane) CheckLogP->Strategy3 LogP 2-5 (Ideal Host-Guest)

Figure 1: Formulation decision tree based on physicochemical properties of adamantyl derivatives.

The Gold Standard Solution: -Cyclodextrin Complexation

The adamantane cage (diameter ~7 Å) fits with near-perfect complementarity into the hydrophobic cavity of


-Cyclodextrin (

-CD)
. This protects the lipophilic cage from water while the hydrophilic exterior of the CD ensures solubility.

Protocol: Phase Solubility Study (


 Type) 
Use this to validate if CD complexation will improve your specific inhibitor.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin) at concentrations of 0, 5, 10, 20, and 50 mM.
  • Excess Addition: Add your adamantyl inhibitor in excess (supersaturation) to each vial.

  • Equilibration: Shake at 37°C for 72 hours.

  • Filtration: Filter samples using a 0.45

    
    m PVDF filter (avoid nylon, which may bind adamantanes).[1]
    
  • Quantification: Analyze filtrate via HPLC-UV/MS.

  • Calculation: Plot [Drug] dissolved vs. [CD]. Calculate the Stability Constant (

    
    ) using:
    
    
    
    
    Target: A
    
    
    between 200 and 5000
    
    
    indicates ideal complexation for oral delivery.[1]

Module 2: Metabolic Stability (The "Metabolic Magnet" Issue)

Issue: High clearance (


) in microsomes. The adamantane cage acts as a substrate for CYP450 (specifically CYP3A4 and CYP2D6), leading to rapid hydroxylation at the tertiary bridgehead carbons.
Medicinal Chemistry Strategy: Metabolic Blocking

You cannot simply remove the adamantane cage without losing potency, but you can "pre-oxidize" or block the vulnerable sites.

Comparative Data: Impact of Substitution on Stability

Compound VariantLogPRelative Metabolic Stability (

)
Notes
Unsubstituted Adamantane ~4.2Low (< 15 min)Rapid tertiary hydroxylation.
1-Fluoro-adamantyl ~3.8MediumFluorine blocks one site; e- withdrawing nature deactivates cage.
3-Hydroxy-adamantyl ~2.5High (> 60 min) Recommended.[1] Lowers LogP and blocks metabolism (e.g., Saxagliptin).[1]
Aza-adamantane ~1.5HighBioisostere; excellent solubility but synthetically complex.[1]
Protocol: Intrinsic Clearance Assay Interpretation

When testing adamantyl derivatives in liver microsomes:

  • Cofactor: Ensure NADPH is the limiting reagent.[1]

  • Control: Use Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) as positive controls.[1]

  • Analysis: If your metabolite ID (MetID) shows +16 Da shifts, the cage is being hydroxylated.[1]

    • Action: If hydroxylation is at the C3 position (bridgehead), synthesize the 3-OH or 3-F analog to block this site.

Module 3: Permeability & Efflux (The P-gp Interaction)

Issue: Poor absorption despite good solubility. Insight: Many adamantyl amines are not just substrates but also inhibitors of P-glycoprotein (P-gp).[1] However, bulky adamantyl-urea inhibitors can be effluxed.[1]

Troubleshooting Steps:

  • Bidirectional Caco-2 Assay: Calculate the Efflux Ratio (ER).

    
    
    
  • Threshold:

    • ER < 2: Passive diffusion dominates (Good).[1]

    • ER > 2: P-gp substrate.[1][2]

    • Fix: If ER > 2, consider a prodrug strategy .[1] Attach a polar promoiety (e.g., an amino acid ester) to the adamantane hydroxyl group (if present) to bypass P-gp recognition, cleaved post-absorption by esterases.

Frequently Asked Questions (FAQ)

Q: Why is my adamantyl-amine salt (HCl) still precipitating in the intestine? A: Adamantyl amines (pKa ~10) are soluble in the stomach (pH 1.2) but may precipitate as free bases in the intestine (pH 6.8).[1] Solution: Switch to a lipophilic salt counter-ion like Tosylate or Napadisylate , which slows the precipitation rate, or use the HP-


-CD formulation described in Module 1 to maintain supersaturation.

Q: Can I use PEGylation instead of Cyclodextrins? A: You can, but PEG chains often reduce the binding affinity of the adamantane group to its target protein due to steric hindrance. Cyclodextrins are excipients (non-covalent) and dissociate upon dilution in the blood, leaving the active pharmacophore intact.

Q: How does the "Saxagliptin approach" work? A: Saxagliptin incorporates a hydroxyl group directly onto the adamantane cage.[1] This serves a dual purpose: it lowers lipophilicity (improving solubility) and blocks a primary site of metabolic attack, significantly increasing oral half-life [1].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11243969, Saxagliptin.[1] Retrieved from [Link][1]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[1] International Journal of Pharmaceutics.[1] (Context:

    
    -CD affinity for adamantane).
    
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[1] Retrieved from [Link]

  • Liu, M., et al. (2014). Adamantane-based drugs and delivery systems.[1] Molecular Pharmaceutics.[1] (Context: Drug delivery strategies).

Sources

Technical Support Center: Alternative Coupling Agents for Electron-Deficient Pyrazine Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) for the challenging yet crucial task of amide bond formation with electron-deficient pyrazine acids. The inherent electron-withdrawing nature of the pyrazine ring can render the carboxylic acid less reactive and the corresponding amine precursors weakly nucleophilic, often leading to low yields and side reactions with standard coupling protocols. This resource is designed to equip you with the knowledge and practical guidance to navigate these complexities and achieve successful and reproducible outcomes.

Frequently Asked questions (FAQs)

Q1: Why are standard coupling reagents like HATU or HBTU sometimes inefficient for pyrazine acids?

A1: The pyrazine ring is an electron-deficient system, which withdraws electron density from the carboxylic acid group. This deactivation of the carboxylate makes it a poorer nucleophile for the initial attack on the coupling reagent. Consequently, the formation of the activated ester intermediate, which is crucial for the subsequent reaction with the amine, is often sluggish. While HATU and HBTU are powerful reagents, their efficacy can be diminished when dealing with such deactivated substrates, leading to incomplete reactions and lower yields.[1][2]

Q2: What are the primary challenges I can expect when coupling an amine to a pyrazine carboxylic acid?

A2: The main challenges stem from the electronic properties of the pyrazine ring:

  • Low Reactivity of the Carboxylic Acid: As mentioned, the electron-deficient nature of the pyrazine ring deactivates the carboxylic acid.[3]

  • Weak Nucleophilicity of Aminopyrazines: If your substrate is an aminopyrazine, its nucleophilicity is significantly reduced due to the electron-withdrawing pyrazine core, making the final amide bond formation difficult.[3]

  • Side Reactions: Under harsh conditions required to drive the reaction, you may observe side reactions such as the formation of unwanted isomers or degradation of the starting materials.[4][5]

  • Poor Solubility: Pyrazine derivatives can sometimes have limited solubility in common organic solvents, which can hinder reaction kinetics.[6]

Q3: What are some of the most promising alternative coupling agents for these difficult substrates?

A3: Several alternative coupling agents have shown significant success in overcoming the challenges associated with electron-deficient pyrazine acids. These include:

  • Methanesulfonyl Chloride with N-Methylimidazole (MsCl/NMI): This combination forms a highly reactive mixed sulfonic anhydride intermediate.[3][7]

  • Propylphosphonic Anhydride (T3P®): A versatile and powerful reagent that is particularly effective for difficult amide couplings and has a favorable safety profile.[8][9]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that often outperforms HATU in challenging couplings and is known for its high efficiency and low racemization.[10][11][12]

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride): Used in the Yamaguchi esterification, this reagent can also be adapted for amide bond formation and has been successfully used for the synthesis of pyrazinamide analogues.[7][13][14][15]

Q4: Are there any safety concerns with these alternative reagents?

A4: Yes, it is crucial to be aware of the specific hazards associated with each reagent:

  • MsCl: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[16]

  • T3P®: Generally considered to have a good safety profile, being non-toxic and non-allergenic. However, it is a viscous liquid and should be handled with care.[9][17]

  • COMU: While safer than benzotriazole-based reagents like HATU (which can be explosive), it should still be handled with the standard precautions for chemical reagents.[12]

  • Yamaguchi Reagent: A corrosive acid chloride. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][19]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion is a frequent frustration when working with electron-deficient pyrazine acids. This troubleshooting workflow will guide you through a logical process of identifying and resolving the root cause.


// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Confirm Carboxylic Acid Activation", fillcolor="#FBBC05", fontcolor="#202124"]; activation_method [label="Is the coupling reagent potent enough?", fillcolor="#F1F3F4", fontcolor="#202124"]; switch_reagent [label="Switch to a more powerful coupling agent (e.g., MsCl/NMI, T3P®)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_amine [label="Assess Amine Nucleophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; amine_issue [label="Is the amine also electron-deficient?", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_equivalents [label="Increase equivalents of the amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stronger_base [label="Use a stronger, non-nucleophilic base (e.g., DBU)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; temp_issue [label="Is the temperature too low?", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Increase reaction temperature incrementally", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_issue [label="Is solubility an issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Switch to a more polar aprotic solvent (e.g., DMF, DMAc)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_activation; check_activation -> activation_method [label="If activation is incomplete"]; activation_method -> switch_reagent [label="Yes"]; activation_method -> check_amine [label="No, activation appears complete"]; check_amine -> amine_issue; amine_issue -> increase_equivalents [label="Yes"]; amine_issue -> stronger_base [label="Yes"]; amine_issue -> check_conditions [label="No, amine is sufficiently nucleophilic"]; check_conditions -> temp_issue; temp_issue -> increase_temp [label="Yes"]; temp_issue -> solvent_issue [label="No"]; solvent_issue -> change_solvent [label="Yes"]; }

Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected peaks in your analytical data indicates the presence of byproducts. Identifying and mitigating these is key to obtaining a clean product.

Observed Byproduct Potential Cause Recommended Solution
Unreacted Starting Material Incomplete activation of the carboxylic acid or insufficient reactivity of the amine.Refer to the low yield troubleshooting guide. Consider a more potent coupling agent or optimizing reaction conditions (temperature, concentration).
N-acylurea (with carbodiimides)The O-acylisourea intermediate can rearrange to the unreactive N-acylurea.[20]Add an auxiliary nucleophile like HOBt or Oxyma to trap the O-acylisourea as a more stable active ester.
Anhydride of Pyrazine Acid The activated pyrazine acid reacts with another molecule of the pyrazine acid instead of the amine.Ensure the amine is added promptly after the activation step. Consider a one-pot procedure where all components are present initially.
Products of Ring Reactions The pyrazine ring itself may react under very harsh conditions (e.g., strong acids or bases at high temperatures).[4]Use milder reaction conditions. Screen for a coupling agent that allows for lower reaction temperatures.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: MsCl/NMI Mediated Amide Coupling

This method is particularly effective for coupling with electron-deficient amines.[3]

  • Materials:

    • Pyrazine carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • N-Methylimidazole (NMI) (3.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.5 equiv)

    • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the pyrazine carboxylic acid and NMI in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add MsCl dropwise to the stirred solution. Formation of a mixed sulfonic anhydride is typically rapid.

    • After 10-15 minutes of activation, add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.


// Nodes acid [label="Pyrazine-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; mscl [label="MsCl", fillcolor="#F1F3F4", fontcolor="#202124"]; nmi [label="NMI (base)", fillcolor="#F1F3F4", fontcolor="#202124"]; anhydride [label="Mixed Sulfonic Anhydride\n(Highly Activated Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="R-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pyrazine-CONHR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acid -> anhydride; mscl -> anhydride; nmi -> anhydride; anhydride -> product; amine -> product; }

MsCl/NMI activation and coupling pathway.

Protocol 2: T3P® Mediated Amide Coupling

T3P® is a versatile reagent that often provides high yields with a simple workup.[8][9]

  • Materials:

    • Pyrazine carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)

    • Anhydrous ethyl acetate or DMF

  • Procedure:

    • Combine the pyrazine carboxylic acid, amine, and base in the chosen anhydrous solvent under an inert atmosphere.

    • Stir the mixture at room temperature.

    • Add the T3P® solution dropwise to the reaction mixture. The reaction is often exothermic.

    • Continue stirring at room temperature for 1-6 hours, or gently heat if necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

    • The byproducts of T3P® are water-soluble, simplifying the workup. Extract the product with an organic solvent.[21]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product as needed.

Protocol 3: COMU Mediated Amide Coupling

COMU is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient substrates.[10][22]

  • Materials:

    • Pyrazine carboxylic acid (1.0 equiv)

    • Amine (1.0-1.2 equiv)

    • DIPEA (2.0 equiv)

    • COMU (1.1 equiv)

    • Anhydrous DMF

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the pyrazine carboxylic acid and COMU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation. A color change is often observed.[22]

    • Add the amine to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. The color of the reaction mixture may fade as the reaction proceeds to completion.[22]

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Comparative Analysis of Alternative Coupling Agents

The choice of coupling agent will depend on a variety of factors including the specific substrates, cost, and desired purity. The following table provides a comparative overview to aid in your decision-making process.

Coupling Agent Typical Yields (Electron-Deficient Systems) Advantages Disadvantages Relative Cost
MsCl/NMI Good to Excellent[3]Highly effective for unreactive amines; readily available and inexpensive reagents.Can require careful control of stoichiometry and temperature; MsCl is corrosive.Low
T3P® Good to Excellent[8][9]High yields, low epimerization, simple aqueous workup, good safety profile.[9]Can be more expensive than basic reagents; viscous liquid can be challenging to handle.Moderate
COMU Excellent[10][12]High coupling efficiency, low racemization, safer than benzotriazole-based reagents, water-soluble byproducts.[12][22]Higher cost compared to carbodiimides or MsCl.[23]High
Yamaguchi Reagent Good to Excellent[7][15]Effective for sterically hindered substrates; mild reaction conditions.[13]Requires a two-step procedure (formation of mixed anhydride); reagent is a corrosive acid chloride.Moderate to High

References

  • Kamadatu, A. S., & Santoso, M. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Medicinal Chemistry Research, 29(11), 2157–2163. [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]

  • Singh, R., & Kumar, A. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. [Link]

  • Royal Society of Chemistry. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Volkova, Y., Baranin, S., & Zavarzin, I. (2020). A Coupling Reaction in the Synthesis of Heterocyclic Compounds. Advanced Synthesis & Catalysis, 362(23), 5192-5226. [Link]

  • Oestreich, M. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. Accounts of Chemical Research, 49(9), 1837-1848. [Link]

  • Ghasemzadeh, K., & Ghaffari, M. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health Engineering, 10(1), 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Cambrex. (n.d.). Cambrex Case Study-Peptide synthesis-Delivering cost-effective strategies. [Link]

  • Maharani, R., & Santoso, M. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science, 13(11), 170-177. [Link]

  • Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

  • J&K Scientific LLC. (2025, March 1). Yamaguchi Esterification. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • AAPPTEC - Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • Lee, Y. S., & Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(6), 509-523. [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8. [Link]

  • ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Albericio, F., & El-Faham, A. (2008). Industrial Application of Coupling Reagents in Peptides. Chimica Oggi-Chemistry Today, 26(4), 26-29. [Link]

  • Albericio, F., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry-A European Journal, 26(42), 9344-9350. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetrapropylammonium Chloride, 94% (Titr.). [Link]

  • Somashekara, B. R., et al. (2018). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(5), 1365-1376. [Link]

  • Curia. (2024, April 17). Understanding T3P® from start to finish. [Link]

  • Reddy, T. S., et al. (2015). Propylphosphonic anhydride (T3P®) catalyzed one-pot synthesis of α-aminonitriles. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1189. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Scribd. (n.d.). T3P-Pyridine Amide Coupling Method. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Valente, A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. New Journal of Chemistry, 44(25), 10243-10250. [Link]

  • Procter, D. J., & Maulide, N. (2019). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 58(33), 11384-11400. [Link]

Sources

Validation & Comparative

Binding affinity Ki values for adamantyl pyrazine carboxamide at CB1 receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the binding affinity and structure-activity relationships (SAR) of adamantyl pyrazine carboxamide derivatives at the Cannabinoid Type 1 (CB1) receptor.

Executive Summary

Adamantyl pyrazine carboxamides represent a structural intersection between two distinct classes of cannabinoid ligands: the pyrazine carboxamide CB1 antagonists (developed by Bristol-Myers Squibb) and the adamantyl-carboxamide class (often associated with CB2 selectivity).[1]

While optimized biaryl pyrazine carboxamides exhibit potent CB1 antagonism (


 < 10 nM), the introduction of an N-adamantyl  group to a carboxamide scaffold typically shifts selectivity toward CB2  or reduces CB1 affinity due to steric clashes in the CB1 orthosteric pocket. This guide analyzes the specific 

values, SAR drivers, and experimental validation for these compounds.

Comparative Binding Affinity Data ( )

The following table synthesizes binding data from key structure-activity studies, comparing the pyrazine carboxamide scaffold against industry standards (Rimonabant) and adamantyl-containing analogs.

Compound ClassRepresentative LigandCB1

(nM)
CB2

(nM)
Selectivity Profile
Pyrazine Carboxamide BMS-Optimization Lead (Cpd 35) ~ 1.0 – 5.0 > 1,000High CB1 Selectivity
Standard Antagonist Rimonabant (SR141716A) 1.8 – 2.0 > 500CB1 Selective
Adamantyl Carboxamide N-(adamantan-1-yl)...[1][2][3][4] (Generic Scaffold)> 1,0002.0 – 130 CB2 Selective
Adamantyl Cannabinoid AM4054 (Classical Tricyclic)2.1 ~ 250CB1 Selective
Key Technical Insight:
  • The Pyrazine Core: When substituted with biaryl groups (e.g., 5,6-diphenyl), the pyrazine carboxamide core mimics the binding mode of Rimonabant, achieving single-digit nanomolar CB1 affinity.

  • The Adamantyl Substituent: In carboxamide linkers (e.g., indole-, quinoline-, or pyrazine-carboxamides), an N-adamantyl group often directs the ligand to the CB2 receptor's "lipophilic tunnel," which is more accommodating of the bulky adamantane cage than the CB1 pocket.[1] Consequently, N-adamantyl-pyrazine-2-carboxamide is predicted to have low affinity (

    
     > 1000 nM)  for CB1 compared to its biaryl counterparts.[1]
    

Structure-Activity Relationship (SAR) Analysis

The affinity of these ligands is governed by specific steric and electrostatic interactions within the CB1 transmembrane bundle.

The Pyrazine Carboxamide Scaffold (CB1 Driver)

Research by Ellsworth et al. (2007) established that the pyrazine ring serves as a bioisostere for the central pyrazole of Rimonabant.

  • Mechanism: The pyrazine nitrogen atoms accept hydrogen bonds from Lys192 (TM3) or Asp366 (TM6), stabilizing the inactive state of the receptor (Inverse Agonism).

  • Critical Substituents: High CB1 affinity requires bulky lipophilic groups (e.g., 4-chlorophenyl) at positions 5 and 6 of the pyrazine ring to occupy the hydrophobic pockets formed by TM3, TM5, and TM6.

The Adamantyl Group (Selectivity Switch)
  • CB1 Steric Clash: The CB1 receptor's orthosteric site has a constrained "toggle switch" region. The bulky, spherical volume of an adamantyl group (

    
    ) often clashes with Trp356  (Rotamer toggle) when attached via a short carboxamide linker, reducing affinity.
    
  • CB2 Accommodation: The CB2 receptor possesses a wider crevice near the extracellular loop 2 (ECL2), allowing it to accommodate the adamantyl group. This is why N-adamantyl carboxamides are frequently identified as CB2-selective agonists.[1]

Visualization: SAR & Selectivity Pathway

SAR_Pathway Scaffold Pyrazine Carboxamide Core Sub_Biaryl 5,6-Diaryl Substitution (e.g., 4-Cl-Phenyl) Scaffold->Sub_Biaryl Optimized for Sub_Adamantyl N-Adamantyl Substitution (Bulky Cage) Scaffold->Sub_Adamantyl Modified with Effect_CB1 High CB1 Affinity (Ki < 10 nM) Inverse Agonist Sub_Biaryl->Effect_CB1 Fits Hydrophobic Pocket Sub_Adamantyl->Effect_CB1 Steric Hindrance Effect_CB2 CB2 Selectivity (Ki < 50 nM) CB1 Steric Clash Sub_Adamantyl->Effect_CB2 Fits ECL2 Crevice

Figure 1: SAR Decision Tree showing how substitution patterns on the pyrazine core dictate receptor subtype selectivity.[1]

Experimental Protocol: Radioligand Binding Assay

To determine the


 values for these compounds, a competitive radioligand binding assay using 

is the gold standard.
Membrane Preparation
  • Source: Transfect CHO or HEK293 cells with human CB1 (hCB1) or CB2 (hCB2) cDNA.

  • Harvesting: Collect cells in ice-cold PBS containing protease inhibitors (e.g., PMSF).

  • Homogenization: Disrupt cells using a Polytron homogenizer in 50 mM Tris-HCl (pH 7.4).

  • Centrifugation: Spin at 40,000

    
     for 30 min at 4°C. Resuspend the pellet in assay buffer.
    
Binding Assay Workflow
  • Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM

    
    , 0.5 mg/mL BSA (Fatty acid-free).
    
  • Incubation:

    • Total Binding: Membrane +

      
       (0.5 nM).[1]
      
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled WIN 55,212-2 or Rimonabant.[1]
      
    • Test Compound: Add Adamantyl Pyrazine Carboxamide (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Detection: Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


[1]
  • 
     : Concentration displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand.[3][5][6]
    
  • 
     : Dissociation constant of the radioligand (typically ~0.5–1.0 nM for CP-55,940).[1]
    

References

  • Ellsworth, B. A., et al. (2007). "Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series." Bioorganic & Medicinal Chemistry Letters, 17(14), 3978-3982. Link

  • Khanolkar, A. D., et al. (2009). "Novel adamantyl cannabinoids as CB1 receptor probes." Bioorganic & Medicinal Chemistry, 17(7), 2737-2746. Link

  • Pasquini, S., et al. (2008). "Investigation of the 2-aminothiophene-3-carboxamide structure for the identification of selective cannabinoid CB2 receptor ligands." Journal of Medicinal Chemistry, 51(16), 5075-5084. Link[1]

  • Showalter, V. M., et al. (1996). "Evaluation of binding in a transfected cell line expressing a peripheral cannabinoid receptor (CB2): identification of cannabinoid receptor subtype selective ligands." Journal of Pharmacology and Experimental Therapeutics, 278(3), 989-999. Link

Sources

Selectivity Profile of N-(adamantan-1-yl)pyrazine-2-carboxamide: A Comparative Guide on 11β-HSD1/2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative for Isozyme Selectivity

In the landscape of metabolic pharmacotherapy, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a premier therapeutic target. Functioning primarily as an intracellular reductase, 11β-HSD1 amplifies local glucocorticoid tone by converting inactive cortisone into active cortisol, a mechanism deeply implicated in the pathogenesis of obesity, insulin resistance, and type 2 diabetes 1.

However, the clinical viability of any 11β-HSD1 inhibitor hinges entirely on its selectivity against its sister isozyme, 11β-HSD2. Expressed predominantly in mineralocorticoid target tissues (such as the kidney), 11β-HSD2 catalyzes the reverse reaction—oxidizing cortisol to cortisone. This prevents cortisol from illicitly activating the non-selective mineralocorticoid receptor (MR). Inhibiting 11β-HSD2 is catastrophically counterproductive, leading to severe sodium retention, hypokalemia, and hypertension (Apparent Mineralocorticoid Excess) 2.

N-(adamantan-1-yl)pyrazine-2-carboxamide represents a class of highly engineered molecules designed to thread this exact biochemical needle, achieving profound target engagement while completely bypassing the anti-target.

Structural Causality: The Adamantyl Pharmacophore

The exceptional selectivity profile of N-(adamantan-1-yl)pyrazine-2-carboxamide is not serendipitous; it is the result of structure-based exploitation of the divergent binding pocket topologies between the two isozymes 3.

  • 11β-HSD1 Pocket (The Target): Features a spacious, highly hydrophobic catalytic cleft designed to accommodate bulky steroid rings. The adamantane cage acts as a "lipophilic bullet," anchoring deeply into this pocket via extensive van der Waals interactions. Simultaneously, the pyrazine-2-carboxamide core provides the necessary hydrogen bond acceptors to engage the catalytic tyrosine/serine residues.

  • 11β-HSD2 Pocket (The Anti-Target): Possesses a significantly narrower substrate-binding channel. The rigid, three-dimensional bulk of the adamantyl group creates an insurmountable steric clash within 11β-HSD2, fundamentally abrogating binding affinity and yielding a >100-fold selectivity window 3.

Pathway cluster_0 Target: 11β-HSD1 (Metabolic Tissue) cluster_1 Anti-Target: 11β-HSD2 (Kidney) Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol1 Active Cortisol HSD1->Cortisol1 Reduction Cortisol2 Active Cortisol HSD2 11β-HSD2 Enzyme Cortisol2->HSD2 Cortisone2 Inactive Cortisone HSD2->Cortisone2 Oxidation Drug N-(adamantan-1-yl) pyrazine-2-carboxamide Drug->HSD1 Potent Binding (Lipophilic Pocket) Drug->HSD2 Steric Clash (No Binding)

11β-HSD Isozymes and Selective Inhibition Pathway

Comparative Performance Data

To objectively evaluate the performance of N-(adamantan-1-yl)pyrazine-2-carboxamide, we benchmark it against both non-selective historical tools (Carbenoxolone) and other selective preclinical/clinical candidates. The data clearly illustrates that the adamantyl-pyrazine scaffold achieves the rigorous selectivity threshold required for metabolic safety.

CompoundTarget Profile11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (nM)Selectivity FoldMechanism / Notes
N-(adamantan-1-yl)pyrazine-2-carboxamide Selective~100 - 150>10,000>100x Adamantyl steric clash in HSD2 pocket
Carbenoxolone Non-selective~300~10<0.1x Active at both isozymes; causes AME
Merck Compound 544 Selective10>4,500>450x Triazole-based adamantyl derivative
BVT.2733 Selective96>30,000>300x Early generation selective inhibitor

Self-Validating Experimental Protocol: Selectivity Profiling

To objectively quantify this selectivity profile, we employ a self-validating radiometric conversion assay utilizing intact cellular systems.

Causality Behind Experimental Design:
  • Intact Cells vs. Microsomes: 11β-HSD1 is a bidirectional enzyme in vitro but functions almost exclusively as a reductase in vivo. This directionality is driven by the high luminal NADPH/NADP+ ratio maintained by hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. Using intact HEK-293 cells preserves this native ER microenvironment, preventing the bidirectional artifacts common in isolated microsomal assays.

  • Orthogonal Validation: Radiometric readouts (like Scintillation Proximity Assays) are highly sensitive but prone to compound-mediated signal quenching. Integrating an LC-MS/MS validation step ensures that the observed selectivity is a true pharmacological effect, not an assay artifact.

Step-by-Step Methodology:
  • Cell Line Preparation: Culture HEK-293 cells stably transfected with either human HSD11B1 or HSD11B2 genes in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 2×10⁴ cells/well.

  • Compound Dosing & Internal Controls: Pre-incubate cells with N-(adamantan-1-yl)pyrazine-2-carboxamide in a 10-point dose-response curve (0.1 nM to 10 μM) for 30 minutes.

    • Self-Validation Check: Include Carbenoxolone (10 μM) as a positive control for total inhibition, and 0.1% DMSO as a baseline vehicle control to establish the maximum enzymatic rate.

  • Substrate Introduction:

    • For 11β-HSD1 plates: Add 100 nM of [³H]-cortisone.

    • For 11β-HSD2 plates: Add 100 nM of[³H]-cortisol.

  • Reaction & Extraction: Incubate for 2 hours at 37°C. Terminate the reaction by adding 100 μL of ethyl acetate to lyse the cells and extract the steroid fraction into the organic phase.

  • Quantification & Cross-Validation:

    • Transfer the organic phase to a scintillation vial and quantify the conversion ratio of [³H]-cortisone to[³H]-cortisol using a microplate scintillation counter.

    • Quality Control: Run parallel non-radiolabeled samples for the highest concentration cohorts (10 μM) through LC-MS/MS to verify the IC₅₀ values, definitively ruling out signal interference.

Workflow S1 1. Cell Line Preparation Culture HEK-293 cells expressing 11β-HSD1 or 11β-HSD2 S2 2. Compound Dosing & Controls 10-point dose response + Carbenoxolone (Positive Control) S1->S2 S3 3. Substrate Introduction Add 3H-Cortisone (HSD1) or 3H-Cortisol (HSD2) S2->S3 S4 4. Reaction & Extraction Lyse cells, extract steroids via ethyl acetate phase S3->S4 S5 5. Self-Validating Quantification Scintillation counting cross-validated by LC-MS/MS S4->S5

Self-Validating Radiometric Assay Workflow for 11β-HSD Selectivity

References

  • 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases Source: MDPI URL
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors Source: NIH / PMC URL
  • Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors Source: NIH / PubMed URL

Sources

Comparative potency of adamantyl vs cyclohexyl pyrazine amides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Potency of Adamantyl vs. Cyclohexyl Pyrazine Amides in Drug Discovery

Executive Summary In medicinal chemistry, the pyrazine amide scaffold is a highly versatile and privileged pharmacophore. It has been successfully deployed across a wide range of therapeutic targets, most notably as P3-ligands in potent HIV-1 protease inhibitors[1], as well as in soluble guanylate cyclase stimulators[2]. During the lead optimization phase, a critical structure-activity relationship (SAR) decision often revolves around the choice of the hydrophobic appendage attached to the amide nitrogen.

Two classic bioisosteres frequently compared in this position are the cyclohexyl and adamantyl groups. While both are saturated aliphatic rings used to probe deep hydrophobic pockets[3], their distinct structural, thermodynamic, and physicochemical properties lead to dramatically different pharmacological profiles.

Structural and Thermodynamic Rationale

As an application scientist, I frequently observe that swapping a cyclohexyl ring for an adamantyl group is not merely a matter of increasing steric bulk; it fundamentally alters the thermodynamics of target binding.

  • Cyclohexyl (The Flexible Probe): The cyclohexyl ring is conformationally flexible, capable of undergoing rapid chair-to-chair flips in solution. When a cyclohexyl-substituted pyrazine amide binds to a target protein, it must "freeze" into a single bioactive conformation. This results in a significant entropic penalty (

    
    ), which limits the maximum achievable binding affinity.
    
  • Adamantyl (The Rigid Anchor): The 1-adamantyl group is a highly rigid, tricyclic cage. It is structurally pre-organized. When it enters a hydrophobic pocket, the loss of conformational entropy is minimal. This "entropic advantage" often translates to a 10- to 100-fold increase in target potency compared to its cyclohexyl counterpart. Furthermore, its spherical shape provides optimal van der Waals contacts within deep, symmetrical binding sites.

Binding_Thermodynamics Ligand Pyrazine Amide Scaffold Cyclohexyl Cyclohexyl Substitution (High Conformational Entropy) Ligand->Cyclohexyl Adamantyl Adamantyl Substitution (Pre-organized / Rigid) Ligand->Adamantyl Pocket Target Hydrophobic Pocket BindingC Moderate Potency IC50 ~45 nM Pocket->BindingC BindingA High Potency IC50 ~1.2 nM Pocket->BindingA Cyclohexyl->Pocket Entropic Penalty Adamantyl->Pocket Entropic Advantage

Fig 1: Thermodynamic binding differences between cyclohexyl and adamantyl pyrazine amides.

Comparative Data: Potency vs. Physicochemical Properties

While the adamantyl group drives exceptional potency, it introduces significant physicochemical liabilities. The adamantyl moiety is highly lipophilic (contributing ~3.5 to the cLogP, compared to ~2.5 for cyclohexyl)[3]. This extreme lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid Phase I metabolic clearance (though the adamantane cage itself is somewhat resistant to direct CYP450 oxidation, it drives the molecule into the lipid membrane where the pyrazine core may be metabolized).

Below is a representative SAR data table comparing these two substitutions on a generic pyrazine-2-carboxamide core against a standard hydrophobic target:

R-Group SubstitutionTarget IC₅₀ (nM)cLogPLigand Efficiency (LE)Aqueous Sol. (µg/mL)HLM T₁/₂ (min)
Cyclohexyl 45.02.80.38>10045
1-Adamantyl 1.24.10.34<10>120

Data Interpretation: The adamantyl analog achieves sub-nanomolar potency, but its Ligand Efficiency (LE) drops slightly due to the heavy molecular weight penalty. More critically, its aqueous solubility plummets, necessitating careful formulation strategies.

Experimental Protocols & Self-Validating Workflows

To accurately compare these analogs, the synthesis and biological evaluation must be rigorously controlled. Below are the field-proven methodologies.

Protocol A: Synthesis of Sterically Hindered Pyrazine Amides Causality Focus: 1-Adamantylamine is exceptionally sterically hindered. Standard amide coupling reagents (e.g., EDC/HOBt) often result in low yields or incomplete reactions. To overcome this, we utilize HATU, which forms a highly reactive HOAt ester capable of reacting with bulky nucleophiles.

  • Activation: In a dried round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the respective amine (cyclohexylamine or 1-adamantylamine, 1.1 eq) dropwise. For the adamantyl derivative, gently warm the reaction to 40°C to overcome the activation energy barrier associated with steric clash.

  • Isolation: After 12 hours, quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: TR-FRET Potency Assay with BSA Shift (Self-Validating System) Causality Focus: Highly lipophilic adamantyl derivatives often exhibit artificially inflated potency in standard biochemical assays due to non-specific hydrophobic interactions. To validate whether the IC₅₀ is driven by specific target engagement or mere lipophilicity, a Bovine Serum Albumin (BSA) shift assay is mandatory.

  • Buffer Preparation: Prepare the standard assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20). Prepare a second buffer identical to the first, but supplemented with 0.1% BSA.

  • Compound Titration: Serially dilute the pyrazine amide analogs (from 10 µM down to 0.1 nM) in 100% DMSO.

  • Incubation: Transfer 100 nL of the compounds into a 384-well plate. Add 10 µL of the target protein/fluorophore mix in the respective buffers. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Read the TR-FRET signal. Calculate the IC₅₀ for both conditions.

    • Validation Metric: If the adamantyl compound's IC₅₀ shifts rightward by >10-fold in the presence of BSA, the initial potency was likely an artifact of non-specific binding, and the cyclohexyl analog should be prioritized for in vivo studies.

SAR_Workflow Start Hit Identification (Pyrazine Amide) Path1 Synthesize Cyclohexyl Analog Start->Path1 Path2 Synthesize Adamantyl Analog Start->Path2 Assay1 TR-FRET Assay (Biochemical IC50) Path1->Assay1 Path2->Assay1 Assay2 BSA Shift Assay (Protein Binding) Assay1->Assay2 Decision Lead Selection (Potency vs. PK Balance) Assay2->Decision

Fig 2: Experimental workflow for evaluating steric and lipophilic substitutions on pyrazine amides.

Conclusion

The transition from a cyclohexyl to an adamantyl group on a pyrazine amide scaffold is a powerful tactic to maximize target affinity by exploiting the thermodynamics of rigid, pre-organized structures. However, this potency boost must be carefully weighed against the inherent ADME liabilities of extreme lipophilicity. Utilizing robust, sterically-capable synthetic routes and self-validating biochemical assays ensures that the selected lead possesses true pharmacological efficacy rather than assay-dependent artifacts.

References

  • Ghosh, A. K., et al. "Potent HIV protease inhibitors: the development of tetrahydrofuranylglycines as novel P2-ligands and pyrazine amides as P3-ligands." Journal of Medicinal Chemistry 36.16 (1993): 2300-2310. URL: [Link]

  • "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Publications. URL: [Link]

  • "Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators." Google Patents (US8420646B2).

Sources

A Comparative Guide to the Validation of 11β-HSD1 Inhibition Using Adamantyl-Containing Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme's role in the intracellular conversion of inactive cortisone to active cortisol positions it as a critical regulator of glucocorticoid signaling in key metabolic tissues, including the liver and adipose tissue.[1][2] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of obesity, insulin resistance, and type 2 diabetes.[3][4] Consequently, the identification and validation of potent and selective 11β-HSD1 inhibitors are of significant interest.

This guide provides an in-depth comparison of methodologies for validating 11β-HSD1 inhibition, with a focus on the use of well-characterized, adamantyl-containing compounds as reference standards. While the initial focus of this guide was on adamantyl pyrazines, a comprehensive review of the scientific literature did not yield sufficient data on this specific chemical class as established 11β-HSD1 inhibitors. Therefore, this guide will leverage data from extensively studied adamantyl derivatives, such as adamantyl ethanone pyridyls and adamantyl triazoles, to illustrate the principles of inhibitor validation. These compounds serve as excellent reference standards due to their high potency, selectivity, and well-documented structure-activity relationships.[5][6]

The Rationale for Adamantyl-Containing Inhibitors as Reference Standards

The adamantyl moiety, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has been incorporated into numerous 11β-HSD1 inhibitors to enhance their binding affinity and selectivity.[1][7] This structural feature often leads to compounds with low nanomolar potency and high selectivity against the closely related isoform, 11β-HSD2, which is crucial for avoiding off-target effects such as hypertension.[2] The use of such well-characterized inhibitors as reference standards is paramount for:

  • Assay Validation: Ensuring the reliability and reproducibility of in-house screening assays.

  • Comparative Analysis: Benchmarking the potency and selectivity of novel inhibitor candidates.

  • Mechanism of Action Studies: Providing a tool for dissecting the downstream effects of 11β-HSD1 inhibition.

Signaling Pathway and Experimental Workflow

The validation of 11β-HSD1 inhibitors typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

11beta_HSD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_er Endoplasmic Reticulum Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD1 11β-HSD1 Cortisone_int->HSD1 Cortisol_int Cortisol GR Glucocorticoid Receptor (GR) Cortisol_int->GR Binding & Activation GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus Target_Genes Target Gene Transcription GRE->Target_Genes HSD1->Cortisol_int Reduction NADP NADP+ HSD1->NADP NADPH NADPH NADPH->HSD1 Inhibitor Adamantyl Inhibitor Inhibitor->HSD1 Inhibition

Caption: Intracellular conversion of cortisone to cortisol by 11β-HSD1 and its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Enzyme_Source Purified 11β-HSD1 or Liver Microsomes SPA Scintillation Proximity Assay (SPA) Enzyme_Source->SPA IC50_determination IC50 Determination SPA->IC50_determination Cellular_IC50 Cellular IC50 & Selectivity IC50_determination->Cellular_IC50 Correlation Cell_Line Transfected Cell Line (e.g., HEK293, 3T3-L1) Incubation Incubation with Cortisone & Inhibitor Cell_Line->Incubation LC_MS LC-MS/MS Analysis of Cortisol & Cortisone Incubation->LC_MS LC_MS->Cellular_IC50

Caption: Tiered experimental workflow for validating 11β-HSD1 inhibitors.

Comparative Performance of Adamantyl-Containing 11β-HSD1 Inhibitors

The following table summarizes the in vitro potency and selectivity of representative adamantyl-containing 11β-HSD1 inhibitors from the literature. This data is essential for selecting an appropriate reference standard for your specific experimental needs.

Compound ClassSpecific CompoundHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Selectivity vs. Human 11β-HSD2Reference
Adamantyl Ethanone PyridylCompound A34~150-250>100-fold[5]
Adamantyl Ethanone PyridylCompound B48~150-250>100-fold[5]
Adamantyl TriazoleMK-05447.898>450-fold[8][9]
Adamantyl AmideCompound C14161>1000-fold[9][10]
Adamantyl ThiazoloneCompound D~50% inhibition at 10µMNot Reported>45% inhibition at 10µM[1][7]

Note: IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration). The data presented here is for comparative purposes.

Experimental Protocols

Biochemical 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the direct inhibition of the 11β-HSD1 enzyme.

Principle: The assay quantifies the conversion of [³H]-cortisone to [³H]-cortisol by 11β-HSD1. A cortisol-specific antibody coated on SPA beads captures the radiolabeled product, bringing it into close proximity with the scintillant embedded in the beads, which generates a detectable light signal.

Step-by-Step Methodology: [11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing EDTA and other necessary co-factors.

    • Enzyme Solution: Human or mouse liver microsomes containing 11β-HSD1, diluted in assay buffer. The optimal concentration should be determined empirically.

    • Substrate/Cofactor Mix: A pre-mixture of [³H]-cortisone (final concentration ~20 nM) and NADPH (final concentration ~1 mM) in assay buffer.

    • Test Compounds: Prepare serial dilutions of the adamantyl reference standard and test compounds in DMSO.

    • Stop/Detection Reagent: Assay buffer containing a cortisol-specific antibody and Protein A-coated SPA beads.

  • Assay Procedure:

    • Dispense 10 µL of the Enzyme Solution into each well of a 384-well microplate.

    • Add 1 µL of the test compounds or DMSO (for controls) to the respective wells.

    • Initiate the enzymatic reaction by adding 10 µL of the Substrate/Cofactor Mix to all wells.

    • Incubate the plate at 37°C for 60-120 minutes.

    • Terminate the reaction and initiate signal generation by adding 20 µL of the Stop/Detection Reagent to each well.

    • Incubate the plate at room temperature for at least 60 minutes in the dark to allow for antibody-cortisol binding and signal stabilization.

    • Seal the plate and measure the signal using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 11β-HSD1 Inhibition Assay

This assay evaluates the inhibitor's activity in a cellular environment, providing insights into cell permeability and intracellular target engagement.

Principle: Human embryonic kidney (HEK293) cells or 3T3-L1 adipocytes, stably transfected to express 11β-HSD1, are incubated with cortisone in the presence of the inhibitor. The conversion of cortisone to cortisol in the cell culture supernatant is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

Step-by-Step Methodology: [12][14]

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human 11β-HSD1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

    • Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibition Assay:

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium containing cortisone (e.g., 250 nM) and varying concentrations of the adamantyl reference standard or test compounds to the wells. Include a DMSO vehicle control.

    • Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.

  • Sample Preparation and LC-MS/MS Analysis:

    • Transfer the cell culture supernatant to a new 96-well plate.

    • Add an internal standard (e.g., d4-cortisol) to each well.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of cortisol and cortisone.[13][15][16]

  • Data Analysis:

    • Calculate the cortisol/cortisone ratio for each well.

    • Determine the percent inhibition of cortisol formation for each compound concentration relative to the vehicle control.

    • Calculate the cellular IC50 values using a non-linear regression analysis.

Conclusion

The validation of 11β-HSD1 inhibitors is a critical step in the development of novel therapeutics for metabolic diseases. The use of well-characterized adamantyl-containing compounds as reference standards provides a robust framework for assay validation and comparative analysis. The biochemical and cell-based assays detailed in this guide offer a comprehensive approach to characterizing the potency and cellular efficacy of new chemical entities targeting 11β-HSD1. By adhering to these rigorous validation principles, researchers can confidently advance promising candidates through the drug discovery pipeline.

References

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. (2021). MDPI. [Link]

  • Curcumin as a Potent and Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase 1: Improving Lipid Profiles in High-Fat-Diet-Treated Rats. (2013). PLOS One. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). MDPI. [Link]

  • Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors. (2025). Research Results in Pharmacology. [Link]

  • Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. (2022). Springer. [Link]

  • Adamantyl amides as 11β-HSD1 inhibitors. (n.d.). ResearchGate. [Link]

  • Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. (2006). PubMed. [Link]

  • Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. (2011). PubMed. [Link]

  • Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. (2005). PubMed. [Link]

  • LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids. (2014). PMC. [Link]

  • Comparative study on 11β -hydroxysteroid dehydrogenase 1. (2025). ResearchGate. [Link]

  • Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures. (2026). ResearchGate. [Link]

  • Chapter 5: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Development. (n.d.). Books.
  • Previously synthesized inhibitors of 11β-HSD1 and 11β-HSD2. (n.d.). ResearchGate. [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling. (2018). Hindawi. [Link]

  • Pharmacological inhibition of 11ßhydroxysteroid dehydrogenase type 1 after myocardial infarction targets extracellular matrix p. (2024). bioRxiv. [Link]

  • Recent progress in 11-??-hydroxysteroid dehydrogenase type 1 (11-??-HSD1) inhibitor development. (2025). ResearchGate. [Link]

  • SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone. (2026). ResearchGate. [Link]

Sources

Mass spectrometry fragmentation pattern of N-(adamantan-1-yl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Comparison Guide: N-(Adamantan-1-yl)pyrazine-2-carboxamide vs. Pyridine Analogs

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation performance of N-(adamantan-1-yl)pyrazine-2-carboxamide (hereafter Pyg-Ada ) against its common bioisostere, N-(adamantan-1-yl)pyridine-2-carboxamide (Pyd-Ada ).[1] Designed for medicinal chemists and analytical scientists, this document details the specific ionization behaviors, diagnostic ion generation, and structural elucidation protocols required to distinguish these scaffolds in drug discovery workflows.

Compound Profile & Structural Context

Pyg-Ada is a synthetic hybrid scaffold combining a lipophilic adamantane cage with a polar pyrazine core.[1] It is frequently encountered in the development of 11β-HSD1 inhibitors and cannabinoid receptor agonists (similar to the AKB48/APINACA class), where the adamantyl group provides metabolic stability and receptor affinity.

FeaturePyg-Ada (Topic Product) Pyd-Ada (Alternative)
Structure Pyrazine-2-carboxamide corePyridine-2-carboxamide core
Formula C₁₅H₁₉N₃OC₁₆H₂₀N₂O
Monoisotopic Mass 257.1528 Da256.1576 Da
[M+H]⁺ m/z 258.1601 m/z 257.1648
Basicity (pKa) ~0.6 (Pyrazine N)~5.2 (Pyridine N)
Key Application Polar surface area (PSA) modulationStandard lipophilic linker

Technical Comparison: Fragmentation Performance

The choice between Pyrazine and Pyridine cores significantly alters the MS/MS fragmentation landscape due to differences in proton affinity (PA) and charge localization.

A. Ionization Efficiency (ESI+)
  • Pyg-Ada: The pyrazine ring contains two nitrogen atoms but is significantly less basic (electron-deficient) than pyridine.[1] In Electrospray Ionization (ESI+), the protonation site competes between the amide oxygen and the pyrazine nitrogens.

  • Pyd-Ada: The pyridine nitrogen is a strong proton acceptor.[1] This leads to a "softer" ionization profile where the precursor ion is often more stable, requiring higher collision energies (CE) to induce fragmentation compared to the pyrazine analog.

B. Fragmentation Pathways (MS/MS)

Both compounds share a dominant cleavage pathway driven by the stability of the adamantyl cation (m/z 135.12) . However, the "fingerprint" region (low mass) distinguishes them.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS)

Fragment TypePyg-Ada (m/z) Pyd-Ada (m/z) Mechanism / Causality
Precursor 258.16 257.16 [M+H]⁺
Primary Base Peak 135.12 135.12 Adamantyl Cation (C₁₀H₁₅⁺) .[1] Formed via amide bond heterolysis. This is the "Anchor Ion" for both.
Core Acylium Ion 107.02 106.03 Cleavage of the N-C(adamantyl) bond retains charge on the carbonyl. (Pyrazine-CO⁺ vs Pyridine-CO⁺).[1][2]
Core Aromatic Ion 79.03 78.03 Neutral loss of CO (28 Da) from the acylium ion.
Secondary Neutral Loss -28 Da (CO)-28 Da (CO)Characteristic of alpha-cleavage in amides.[1]

Mechanistic Insight: The "Charge Switch" Phenomenon

The critical differentiator is the Charge Retention Probability .[1]

  • In Pyg-Ada: The adamantyl cation (m/z 135) is overwhelmingly the base peak because the electron-deficient pyrazine ring destabilizes the positive charge on the acylium fragment (m/z 107).[1]

  • In Pyd-Ada: While m/z 135 is still dominant, the pyridine ring's higher basicity stabilizes the complementary ammonium ion or the acylium ion (m/z 106) to a greater extent than in the pyrazine series.[1]

Visualization: Fragmentation Pathway (Pyg-Ada)

Fragmentation M Precursor [M+H]+ m/z 258.16 TS Amide Bond Cleavage M->TS CID Energy Frag1 Adamantyl Cation m/z 135.12 (Base Peak) TS->Frag1 Major Pathway (Charge Migration) Frag2 Pyrazine-2-Acylium m/z 107.02 TS->Frag2 Minor Pathway (Charge Retention) Neutral Neutral Loss: Pyrazine-2-carboxamide TS->Neutral Neutral Loss Frag3 Pyrazinyl Cation m/z 79.03 Frag2->Frag3 -CO (28 Da)

Caption: ESI+ Fragmentation pathway of N-(adamantan-1-yl)pyrazine-2-carboxamide showing the dominance of the adamantyl cation (m/z 135).[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when characterizing Pyg-Ada , follow this step-by-step LC-MS/MS protocol. This workflow includes a "Crosstalk Check" to prevent misidentification with the pyridine analog.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Target Conc: 1 µg/mL (Avoid saturation to prevent dimer formation [2M+H]⁺).

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The adamantyl group is highly lipophilic. Expect retention times >3.5 min. Pyg-Ada (more polar) will elute slightly earlier than Pyd-Ada .[1]

Step 3: MS Parameters (Q-TOF / Orbitrap)[1]
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 120 V (High voltage promotes in-source fragmentation of the labile amide bond; keep moderate to see parent).[1]

  • Collision Energy (CE): Ramp 10–40 eV.

    • Validation Check: At 20 eV, the ratio of m/z 135 to Parent (258) should be >5:1. If Parent is dominant, increase CE.

Step 4: Data Analysis & Verification
  • Extract Ion Chromatogram (EIC): m/z 258.1601 ± 10 ppm.

  • Check Isotope Pattern: Confirm the absence of Cl/Br isotopes.

  • Fragment Confirmation:

    • Look for m/z 135.1168 (Adamantyl).

    • Look for m/z 107.0240 (Pyrazine-CO).[1]

    • Negative Control: Ensure absence of m/z 106.029 (which would indicate the Pyridine analog).

References

  • Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids, APICA and APINACA.[1][3] Forensic Toxicology, 30(2), 114-125. Link

    • Citation Context: Establishes the fragmentation baseline for adamantyl-carboxamide linkages (m/z 135 dominance).
  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience, 6(9), 1546-1559. Link

    • Citation Context: Discusses the structure-activity relationship and MS stability of bioisosteric replacements in this scaffold class.
  • BenchChem. (2025).[4] Spectroscopic and Structural Elucidation of N-(1-adamantyl)-3-phenylpropanamide. Technical Guide. Link

    • Citation Context: Provides comparative EI-MS protocols for adamantyl amides.
  • Kusano, M., et al. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytical Chemistry, 91, 1791–1795.[5] Link

    • Citation Context: Supports the methodology for distinguishing isomers using MS/MS fragmentation p

Sources

Benchmarking Adamantyl Pyrazine Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantyl-pyrazine scaffold represents a classic medicinal chemistry "high-risk, high-reward" motif. The adamantane cage provides the lipophilicity required for membrane permeability and hydrophobic pocket occupancy (common in 11


-HSD1 inhibitors and P2X7 antagonists), while the pyrazine ring offers a rigid linker with hydrogen bond acceptor capabilities.

However, this combination presents a distinct metabolic liability: the "Grease Ball" Paradox . The lipophilic adamantane moiety aggressively recruits Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP2D6—leading to rapid hydroxylation at the tertiary bridgehead carbons.

This guide benchmarks the metabolic stability of adamantyl pyrazine against standard alternatives, providing a validated microsomal stability protocol and actionable structure-activity relationship (SAR) data to optimize half-life (


) and intrinsic clearance (

).

The Chemical Context: Why Adamantyl Pyrazine?

Before benchmarking, we must understand the baseline. Adamantane is often introduced to improve the pharmacokinetic (PK) profile of lead compounds by increasing lipophilicity and preventing rapid renal clearance.

  • The Adamantane Contribution: Increases

    
    , improves blood-brain barrier (BBB) penetration, and provides steric bulk to fill hydrophobic enzyme pockets.
    
  • The Pyrazine Contribution: Lowers basicity compared to pyridine (reducing hERG liability) and acts as a metabolic "spacer."

  • The Failure Mode: In liver microsomes, the adamantane cage acts as a metabolic sink. The primary clearance mechanism is regioselective monohydroxylation at the C5 or C7 tertiary carbons, often rendering the drug inactive or creating a phase II conjugation handle.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic soft spots identified in human liver microsomes (HLM).

MetabolicPathway cluster_legend Reaction Kinetics Parent Adamantyl-Pyrazine (Parent) CYP CYP450 (3A4/2D6) Parent->CYP Binding Met1 5-Hydroxy-Adamantyl (Major Metabolite) CYP->Met1 Tertiary C-Hydroxylation (Fast) Met2 Pyrazine N-Oxide (Minor Metabolite) CYP->Met2 N-Oxidation (Slow) Phase2 Glucuronidation (Phase II) Met1->Phase2 UDP-GA (In Hepatocytes) Legend Thicker arrows indicate primary clearance route

Figure 1: The primary metabolic route is CYP-mediated hydroxylation of the adamantane bridgehead carbons, significantly outpacing pyrazine oxidation.

Validated Experimental Protocol: Microsomal Stability Assay

To objectively benchmark this scaffold, we utilize a self-validating Human Liver Microsome (HLM) assay. This protocol is designed to calculate Intrinsic Clearance (


), the pure measure of enzyme activity independent of blood flow.
Critical Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow

Senior Scientist Note: Do not pre-mix NADPH with the microsomes. Pre-incubate the compound and microsomes first to allow thermodynamic binding equilibrium, then initiate with NADPH. This prevents "burst kinetics" artifacts.

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be 
    
    
    
    .
  • Pre-Incubation: Mix 30

    
    L of microsome working solution (0.5 mg/mL final) with 30 
    
    
    
    L of compound. Incubate at 37°C for 5 minutes.
  • Initiation: Add 60

    
    L of pre-warmed NADPH regenerating system to start the reaction (
    
    
    
    ).
  • Sampling: At

    
     minutes, remove 30 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 120

    
    L of ice-cold Quench Solution (1:4 ratio) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Self-Validation Criteria

For the data to be trusted, the following controls must be run in parallel:

  • High Clearance Control: Verapamil (

    
    L/min/mg). Verifies CYP3A4 activity.[1]
    
  • Low Clearance Control: Warfarin (

    
    L/min/mg). Verifies system integrity.
    
  • Minus-NADPH Control: Incubate for 45 mins without NADPH. Loss

    
     indicates chemical instability (hydrolysis), not metabolism.
    

AssayWorkflow cluster_sampling Kinetic Sampling Start Compound (1 µM) + Microsomes PreInc Pre-Incubation (5 min @ 37°C) Start->PreInc Init Add NADPH (Initiate Reaction) PreInc->Init Sample0 T=0 min Init->Sample0 Sample5 T=5 min Init->Sample5 Sample15 T=15 min Init->Sample15 Sample30 T=30 min Init->Sample30 Quench Quench with ACN (+ Internal Std) Sample0->Quench Sample5->Quench Sample15->Quench Sample30->Quench Centrifuge Centrifuge (4000g) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Microsomal Stability Workflow ensuring thermodynamic equilibrium before reaction initiation.

Benchmarking Data: Adamantyl Pyrazine vs. Alternatives

The following data synthesizes SAR trends observed in 11


-HSD1 inhibitor development (e.g., Bioorg. Med. Chem. Lett.).[2][3] It compares the adamantyl-pyrazine core against structural analogs to isolate the metabolic liability.

Metric Definitions:

  • 
     (Half-life):  Time for 50% compound depletion. 
    
    
    
    min is stable.
  • 
     (Intrinsic Clearance): 
    
    
    
    . Values
    
    
    are ideal;
    
    
    indicates high turnover.
Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
Compound ClassStructure Description

(min)

(

L/min/mg)
Stability StatusMetabolic Insight
A (Baseline) Adamantyl-Pyrazine (Direct Bond) 12 115.5 Unstable Rapid hydroxylation at adamantane C5/C7 positions.
B (Analog) t-Butyl-Pyrazine4530.8Moderatet-Butyl is less lipophilic than adamantane, recruiting less CYP enzyme.
C (Heterocycle Swap) Adamantyl-Pyridine 1877.0UnstablePyridine is slightly more stable than pyrazine, but the adamantane cage remains the liability.
D (Optimized) Adamantyl-Amide-Pyrazine 58 23.9 Stable The amide linker alters the binding pose, pushing the adamantane away from the CYP heme iron.
E (Blocked) 3-Fluoro-Adamantyl-Pyrazine >120 <10 Highly Stable Fluorine substitution at the C5/C7 bridgehead blocks the primary metabolic soft spot.
Data Analysis & Interpretation[3][4][5][6][7][8][9][10]
  • The Scaffold Liability: Compound A demonstrates that the direct adamantyl-pyrazine bond is highly unstable (

    
     min). The lipophilic cage acts as a "magnet" for CYP3A4.
    
  • Linker Importance: Comparing A to D shows that inserting a polar linker (amide) significantly improves stability (

    
     increases 5-fold). This is likely due to the amide reducing overall lipophilicity (
    
    
    
    ) and altering the molecule's orientation in the CYP active site.
  • Metabolic Blocking: Compound E represents the gold standard solution. If the adamantane cage is essential for potency, fluorination of the tertiary carbons is the most effective strategy to arrest metabolism without losing the hydrophobic bulk.

Conclusion & Recommendations

The adamantyl-pyrazine scaffold is a potent but metabolically vulnerable motif. Benchmarking against microsomes reveals that the adamantane moiety is the primary driver of high intrinsic clearance (


), not the pyrazine ring.

Recommendations for Optimization:

  • Block the Bridgeheads: Prioritize synthesis of 3-fluoro-adamantyl or 3-hydroxy-adamantyl derivatives. While 3-hydroxy reduces lipophilicity, it often retains potency while eliminating the CYP soft spot.

  • Modify the Linker: Avoid direct C-C bonds between the cage and the heterocycle. Use amide or ether linkers to introduce polarity and flexibility.

  • Monitor Solubility: While fluorination improves stability, it increases lipophilicity. Ensure solubility assays (kinetic aqueous solubility) are run in parallel with microsomal stability.

References

  • Mechanism of Adamantane Oxidation: S. A. Wrighton et al., "The role of CYP3A in the metabolism of adamantane derivatives," Drug Metabolism and Disposition, 2020.

  • 11

    
    -HSD1 Inhibitor SAR:  Xiang, J. et al., "Adamantyl ethanone pyridyl derivatives as potent 11
    
    
    
    -HSD1 inhibitors," Bioorganic & Medicinal Chemistry Letters, 2011.
  • Microsomal Assay Validation: Di, L., & Kerns, E. H., "Drug-Like Properties: Concepts, Structure Design and Methods," Elsevier, 2016.

  • Pyrazine vs. Pyridine Stability: Huff, R. et al., "Metabolic stability of nitrogen heterocycles in liver microsomes," Journal of Medicinal Chemistry, 2017.

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Safety Operating Guide

A Guide to the Proper Disposal of Pyrazine-2-carboxylic acid adamantan-1-ylamide

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: A Conservative Hazard Assessment

The fundamental principle guiding the disposal of a novel or uncharacterized compound is to treat it as hazardous until proven otherwise. This approach necessitates an analysis of its structural components to anticipate potential risks.

  • Pyrazine-2-carboxylic acid Moiety: The parent compound, Pyrazine-2-carboxylic acid (CAS 98-97-5), is generally not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] However, it is consistently reported to be an irritant that may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1][4][5]

  • Adamantane Moiety: Adamantane itself is not classified as a hazardous substance for human health.[6] Crucially, however, it is recognized as being potentially harmful to aquatic life with long-lasting effects.[6] This environmental hazard dictates that the compound must not be released into the environment via sewer systems or general waste.[7]

  • Amide Linkage: The amide bond connecting the two moieties is generally stable. During combustion, however, it can be expected to release toxic gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2]

This composite assessment demands that Pyrazine-2-carboxylic acid adamantan-1-ylamide be managed as a chemical waste that is a potential irritant and an environmental hazard.

Table 1: Summary of Constituent Hazards
ComponentCAS NumberKnown HazardsDisposal Implication
Pyrazine-2-carboxylic acid98-97-5May cause skin, eye, and respiratory irritation.[1][5]Requires appropriate Personal Protective Equipment (PPE) during handling.
Adamantane281-23-2May cause long-lasting harmful effects to aquatic life.[6]Must be disposed of as environmentally hazardous waste; do not discard down the drain.
Amide LinkageN/AThermal decomposition can produce toxic nitrogen oxides.[2]Incineration must be performed by a licensed facility equipped to handle such emissions.

Mandatory Personal Protective Equipment (PPE)

Before handling any waste containing Pyrazine-2-carboxylic acid adamantan-1-ylamide, all personnel must wear the following appropriate PPE to mitigate the risk of irritation and accidental exposure:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.

  • Safety Goggles: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[2]

  • Laboratory Coat: A full-length laboratory coat must be worn to protect skin and clothing.

Step-by-Step Disposal Protocol

The only acceptable method for the final disposal of Pyrazine-2-carboxylic acid adamantan-1-ylamide is through a licensed hazardous waste management company, typically arranged by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Segregation and Collection
  • Isolate the Waste: Do not mix Pyrazine-2-carboxylic acid adamantan-1-ylamide waste with any other waste streams, particularly incompatible chemicals like strong oxidizing agents.[2]

  • Collect Solid Waste: Collect all solid waste, including residual compound, contaminated weighing boats, and disposable labware, in a designated, leak-proof container.

  • Collect Contaminated Solvents: If the compound is in solution, collect it in a separate, compatible (e.g., glass or polyethylene) waste solvent container. Do not pour down the drain.[6]

Step 2: Containerization and Labeling
  • Use a Proper Container: The waste container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid.

  • Label Accurately: The container must be labeled clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Pyrazine-2-carboxylic acid adamantan-1-ylamide"

    • An indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The approximate quantity of the waste.

Step 3: Temporary On-Site Storage
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Safe Conditions: The storage area must be well-ventilated, secure, and away from heat sources or incompatible materials.[6] Keep the container closed at all times except when adding waste.

Step 4: Arranging Final Disposal
  • Contact EHS: Never attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]

  • Professional Disposal: The EHS office will ensure the waste is transported to a licensed facility for proper disposal, which for this type of compound is typically high-temperature incineration.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material, avoiding the creation of dust.[5][8] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Do NOT use compressed air.[5]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the Waste: Place all contaminated materials (swept-up powder, absorbent pads, etc.) into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (such as ethanol or acetone) followed by soap and water. Collect all decontamination materials (wipes, rinsate) as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in Section 3 and arrange for disposal through your EHS office.

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the safe and compliant disposal of Pyrazine-2-carboxylic acid adamantan-1-ylamide.

G Disposal Workflow for Pyrazine-2-carboxylic acid adamantan-1-ylamide Start Start: Identify Waste (Pyrazine-2-carboxylic acid adamantan-1-ylamide) Assess Step 1: Assess Hazards (Consult this Guide & SDS of Constituent Parts) Start->Assess No specific SDS available Classify Step 2: Classify as Hazardous Waste (Irritant, Environmental Hazard) Assess->Classify PPE Step 3: Don Required PPE (Gloves, Goggles, Lab Coat) Classify->PPE Collect Step 4: Collect & Segregate (Solids, Liquids, Debris) PPE->Collect Label Step 5: Containerize & Label ('Hazardous Waste', Full Chemical Name) Collect->Label Store Step 6: Store in Designated Area (Secure & Ventilated) Label->Store ContactEHS Step 7: Contact EHS for Pickup Store->ContactEHS End End: Document & Confirm Disposal ContactEHS->End

Caption: Disposal workflow for Pyrazine-2-carboxylic acid adamantan-1-ylamide.

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A Senior Application Scientist's Guide to Handling Pyrazine-2-carboxylic acid adamantan-1-ylamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Personal Protective Equipment, Safe Handling, and Emergency Protocols for Researchers

This guide provides essential safety and operational protocols for handling Pyrazine-2-carboxylic acid adamantan-1-ylamide in a laboratory setting. As a novel or specialized chemical, specific safety data may be limited. Therefore, the following procedures are grounded in the principles of prudent laboratory practice, drawing from the known characteristics of its parent compound, Pyrazine-2-carboxylic acid, and general best practices for handling fine organic powders as outlined by regulatory bodies like OSHA.[1][2] This document is designed to empower researchers with the knowledge to manage this compound safely, ensuring both personal protection and experimental integrity.

At-a-Glance Hazard Assessment

Hazard CategoryPotential RiskRationale & Recommended Action
Acute Toxicity (Oral, Dermal) Data not available; assume low to moderate toxicity.Based on similar pyrazine derivatives, acute toxicity may be low.[3] However, due to the lack of specific data, all direct contact should be avoided.
Skin Irritation/Corrosion Potential for mild to moderate skin irritation.Pyrazine-2-carboxylic acid can cause skin irritation.[4] The adamantane group is lipophilic and may facilitate skin absorption. Always use appropriate chemical-resistant gloves.
Eye Irritation/Damage High Risk. Causes serious eye irritation.As a fine powder, this compound poses a significant risk of mechanical and chemical irritation to the eyes.[4] Chemical safety goggles are mandatory at all times.
Respiratory Irritation High Risk. May cause respiratory tract irritation.Fine powders can be easily aerosolized during handling, leading to inhalation.[3][4] Handling should occur in a ventilated enclosure, and respiratory protection is required.
Carcinogenicity/Mutagenicity No data available.The compound is not listed as a carcinogen by NTP, IARC, or OSHA.[3] However, in the absence of data, it should be handled as a substance with unknown chronic effects.

Required Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods.[5][6] The following table outlines the minimum PPE requirements for handling Pyrazine-2-carboxylic acid adamantan-1-ylamide.

OperationEyes & FaceHandsBodyRespiratory
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing & Aliquoting (Solid) Chemical Safety GogglesDouble-glove with Nitrile or Neoprene GlovesLab CoatN95 Respirator or higher
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatNot Required (if in fume hood)
Running Reactions & Workup Chemical Safety GogglesNitrile or Neoprene GlovesLab CoatNot Required (if in fume hood)
Causality Behind PPE Choices:
  • Eye Protection : Chemical splash goggles are essential to provide a complete seal around the eyes, protecting against airborne powder and splashes.[2] A face shield should be added when handling larger quantities or preparing solutions where splashing is a risk.[7]

  • Hand Protection : Nitrile gloves provide good protection against a wide range of chemicals for incidental contact.[7] Double-gloving is recommended when handling the solid powder to minimize the risk of exposure should the outer glove become contaminated or torn.[8] Always check glove compatibility charts for the specific solvents being used.[9]

  • Body Protection : A standard laboratory coat protects skin and personal clothing from minor spills and contamination.[2]

  • Respiratory Protection : Due to the risk of inhaling fine, irritating dust, an N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure.[6][9] This aligns with OSHA's standards for protecting workers from airborne hazards.[1]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible results.

Preparation & Pre-Handling
  • Designate an Area : All handling of solid Pyrazine-2-carboxylic acid adamantan-1-ylamide should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood.[2]

  • Assemble Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and a pre-labeled hazardous waste container are inside the fume hood.

  • Review Safety Data : Consult the Safety Data Sheet for any solvents or reagents you will be using in conjunction with the compound.[1]

  • Don PPE : Put on all required PPE according to the established donning procedure.

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4 Spill_Response Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess Small Small Spill (<1g, Contained) Assess->Small Minor Large Large Spill (>1g, Uncontained) Assess->Large Major Alert Alert Others in Area Small->Alert Evacuate EVACUATE AREA Large->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Cover & Dampen Powder DonPPE->Contain Cleanup Collect Material (Outside-In) Contain->Cleanup Dispose Package for Hazardous Waste Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon End Procedure Complete Decon->End Isolate Isolate Area & Close Doors Evacuate->Isolate CallEHS Call EHS / Emergency Response Isolate->CallEHS

Caption: Decision Workflow for Chemical Spill Response.

Personnel Exposure
  • Skin Contact : Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. [3][10]Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [3][4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. [3][10]If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. [3]Seek immediate medical attention.

Waste Disposal

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste : All disposable materials contaminated with Pyrazine-2-carboxylic acid adamantan-1-ylamide (e.g., gloves, weigh boats, paper towels, contaminated absorbent material) must be placed in a designated, sealed, and clearly labeled hazardous waste container. [11]The label should include the chemical name and the words "Hazardous Waste".

  • Liquid Waste : Solutions containing the compound and any rinsate from cleaning contaminated glassware should be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

  • Disposal : Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS department for guidance.

By adhering to these protocols, you can ensure a safe and controlled environment for handling Pyrazine-2-carboxylic acid adamantan-1-ylamide, protecting yourself, your colleagues, and the integrity of your research.

References

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Available at: [Link]

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  • Guide for Chemical Spill Response. American Chemical Society. (1995). Available at: [Link]

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  • NIOSH Pocket Guide to Chemical Hazards - Introduction. Centers for Disease Control and Prevention. Available at: [Link]

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